Visnadine
Description
Structure
2D Structure
Properties
IUPAC Name |
[(9R,10R)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (2R)-2-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O7/c1-6-11(2)20(24)27-19-18(25-12(3)22)16-14(28-21(19,4)5)9-7-13-8-10-15(23)26-17(13)16/h7-11,18-19H,6H2,1-5H3/t11-,18-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBNSPFBYXGREE-CXWAGAITSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)C(=O)O[C@@H]1[C@@H](C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301023583 | |
| Record name | 3,4,5-Trihydroxy-2,2-dimethyl-6-chromanacrylic acid delta-lactone 4-acetate 3-(2-methylbutyrate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301023583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477-32-7 | |
| Record name | Visnadine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Visnadine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Visnadine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13355 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3,4,5-Trihydroxy-2,2-dimethyl-6-chromanacrylic acid delta-lactone 4-acetate 3-(2-methylbutyrate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301023583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Visnadine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.833 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VISNADINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RL4V0K263 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Visnadine: A Technical Guide to its Natural Source and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visnadine is a natural pyranocoumarin with recognized vasodilatory and spasmolytic properties, making it a compound of significant interest in pharmaceutical research and drug development.[1][2] This technical guide provides an in-depth overview of the natural sources of this compound, its biosynthetic pathway, and detailed experimental protocols for its extraction and analysis.
Natural Source of this compound
The primary and commercially utilized natural source of this compound is the plant Ammi visnaga L., commonly known as Bishop's Weed or Khella.[1][2][3] This medicinal plant is indigenous to the Mediterranean region and has a long history of use in traditional medicine, particularly in ancient Egypt, for treating conditions such as kidney stones and angina pectoris.[2][3] this compound, along with other bioactive compounds like khellin and visnagin, is primarily concentrated in the fruits (umbels) of the plant.[1][4]
Quantitative Analysis of this compound in Ammi visnaga
The concentration of pyranocoumarins, including this compound, in the dried fruits of Ammi visnaga typically ranges from 0.2% to 0.5%. More specific quantitative data for this compound itself is limited, but it is a significant component of this pyranocoumarin fraction. The table below summarizes the reported content of major chemical constituents in Ammi visnaga fruits.
| Constituent Class | Compound(s) | Concentration Range (% w/w in dried fruits) |
| Pyranocoumarins | This compound , Samidin, Dihydrosamidin | 0.2 - 0.5 |
| Furanochromones | Khellin, Visnagin, Khellol, Khellolglucosid | 2 - 4 |
| Fatty Oil | - | 12 - 18 |
| Proteins | - | 12 - 14 |
Biosynthesis of this compound
The biosynthesis of this compound follows the general pathway of angular pyranocoumarin synthesis, originating from the shikimate pathway. The key steps are outlined below and illustrated in the accompanying diagram.
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Shikimate Pathway : The biosynthesis begins with the shikimate pathway, which produces the aromatic amino acid L-phenylalanine.
-
Phenylpropanoid Pathway : L-phenylalanine is converted to p-coumaric acid.
-
Umbelliferone Formation : Through a series of hydroxylation and cyclization reactions, p-coumaric acid is converted to the central coumarin intermediate, umbelliferone.
-
Prenylation to Osthenol : Umbelliferone undergoes prenylation at the C-8 position to form osthenol, the key precursor for angular pyranocoumarins.
-
Cyclization and Dihydrosamidin Formation : Osthenol is believed to undergo cyclization, likely catalyzed by a cytochrome P450 monooxygenase, to form the dihydropyran ring structure, yielding dihydrosamidin.
-
Esterification to form this compound : Dihydrosamidin is then subject to two esterification steps. Acetylation of one hydroxyl group and esterification with 2-methylbutyric acid on another hydroxyl group results in the final this compound molecule. The exact order of these esterifications is yet to be fully elucidated.
Experimental Protocols
Extraction of this compound from Ammi visnaga Fruits
This protocol is adapted from established methods for the extraction of pyranocoumarins from Ammi visnaga.
1. Materials and Equipment:
-
Dried and powdered fruits of Ammi visnaga
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
n-Hexane (HPLC grade)
-
Rotary evaporator
-
Soxhlet apparatus (optional)
-
Ultrasonic bath
-
Filter paper (Whatman No. 1)
-
Glassware (beakers, flasks, etc.)
2. Procedure:
-
A known quantity (e.g., 100 g) of finely powdered Ammi visnaga fruits is subjected to extraction.
-
Maceration/Soxhlet Extraction:
-
Maceration: The powdered plant material is macerated with methanol (e.g., 3 x 500 mL) for 24 hours at room temperature with occasional shaking. The extracts are filtered and combined.
-
Soxhlet Extraction: Alternatively, the powdered material is placed in a thimble and extracted with methanol in a Soxhlet apparatus for 6-8 hours.
-
-
The combined methanolic extract is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.
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Liquid-Liquid Partitioning:
-
The crude extract is suspended in a mixture of methanol and water (e.g., 9:1 v/v) and partitioned with n-hexane to remove nonpolar constituents like fats and waxes. The hexane layer is discarded.
-
The methanolic layer is then diluted with water to a lower methanol concentration (e.g., 1:1 v/v) and partitioned with dichloromethane. The dichloromethane fractions, which will contain this compound, are collected.
-
-
The combined dichloromethane fractions are dried over anhydrous sodium sulfate and evaporated to dryness to yield a this compound-enriched fraction.
Quantification of this compound by HPLC-UV
This protocol provides a framework for the quantitative analysis of this compound in the extracted fraction.
1. Materials and Equipment:
-
This compound analytical standard
-
HPLC system with a UV detector
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C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
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Water (HPLC grade, ultrapure)
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Methanol (HPLC grade)
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Syringe filters (0.45 µm)
2. Chromatographic Conditions (to be optimized):
-
Mobile Phase: A gradient of acetonitrile and water. A starting point could be a linear gradient from 30% to 70% acetonitrile over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 245 nm (based on the chromophore of related compounds)
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Injection Volume: 20 µL
3. Procedure:
-
Standard Preparation: A stock solution of this compound standard is prepared in methanol. A series of calibration standards are prepared by serial dilution of the stock solution to cover the expected concentration range in the samples.
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Sample Preparation: The this compound-enriched fraction is accurately weighed and dissolved in methanol to a known volume. The solution is filtered through a 0.45 µm syringe filter before injection.
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Analysis: The standard solutions and the sample solution are injected into the HPLC system.
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Quantification: A calibration curve is constructed by plotting the peak area of the this compound standard against its concentration. The concentration of this compound in the sample is determined from the calibration curve.
Elucidation of the Biosynthetic Pathway
Investigating the specific enzymatic steps in this compound biosynthesis would involve a combination of modern molecular biology and analytical chemistry techniques.
1. Transcriptome Analysis:
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RNA sequencing of different tissues of Ammi visnaga (e.g., fruits, leaves, roots) can identify candidate genes involved in the biosynthesis pathway. Genes encoding cytochrome P450 monooxygenases, acyltransferases, and other relevant enzyme classes that are highly expressed in the fruits would be of particular interest.
2. Heterologous Expression and Enzyme Assays:
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Candidate genes are cloned and expressed in a suitable host system (e.g., E. coli or yeast).
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The recombinant enzymes are purified and their activity is tested in vitro using the proposed precursors (e.g., osthenol, dihydrosamidin). The reaction products are analyzed by LC-MS to confirm the enzymatic function.
3. Isotope Labeling Studies:
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Feeding experiments with isotopically labeled precursors (e.g., ¹³C-phenylalanine or ¹³C-umbelliferone) to Ammi visnaga cell cultures or whole plants.
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The isolated this compound is then analyzed by NMR and mass spectrometry to trace the incorporation of the labeled atoms, thereby confirming the biosynthetic pathway.
Conclusion
This technical guide provides a comprehensive overview of the natural sourcing and biosynthesis of this compound. While the general biosynthetic pathway is understood, further research is required to fully characterize the specific enzymes involved in the later steps of its formation. The provided experimental protocols offer a solid foundation for researchers to extract, quantify, and further investigate this promising natural product. The continued exploration of this compound's biosynthesis could open avenues for its biotechnological production, ensuring a sustainable supply for future pharmaceutical applications.
References
An In-depth Technical Guide to the Mechanism of Action of Visnadine on Smooth Muscle
For Researchers, Scientists, and Drug Development Professionals
Abstract
Visnadine, a natural compound extracted from Ammi visnaga, has been recognized for its vasodilator properties, particularly on coronary and peripheral arteries. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's relaxant effects on smooth muscle. At concentrations below 10-5 M, this compound selectively inhibits L-type calcium channels, a key mechanism for its vasodilatory action. At higher concentrations, it demonstrates a broader inhibitory profile, affecting contractile pathways induced by agonists such as noradrenaline and phorbol esters. This document consolidates available data on its concentration-dependent effects, details relevant experimental methodologies, and presents signaling pathways and experimental workflows through structured diagrams.
Core Mechanism of Action: L-Type Calcium Channel Blockade
The primary mechanism of action for this compound at physiological concentrations is the inhibition of L-type voltage-gated calcium channels in vascular smooth muscle cells. This action is central to its vasodilatory effect.[1] By blocking these channels, this compound reduces the influx of extracellular calcium (Ca2+) into the smooth muscle cell, a critical step in the initiation and maintenance of muscle contraction.
The influx of Ca2+ through L-type channels is a primary trigger for vasoconstriction induced by membrane depolarization, for instance, by high concentrations of potassium chloride (KCl). This compound has been shown to selectively inhibit contractions induced by 80 mM KCl and by direct addition of CaCl2 in a depolarized aorta, providing strong evidence for its role as a calcium channel blocker.[1]
Signaling Pathway of this compound's Primary Action
The following diagram illustrates the signaling pathway of this compound's inhibitory effect on depolarization-induced smooth muscle contraction.
Effects at Higher Concentrations: Broader Inhibitory Profile
At concentrations exceeding 10-5 M, this compound's mechanism of action extends beyond the simple blockade of L-type calcium channels. It also inhibits contractile responses initiated by agonists that utilize different signaling pathways, such as noradrenaline and phorbol 12-myristate 13-acetate (PMA).[1]
Inhibition of Noradrenaline-Induced Contraction
Noradrenaline induces smooth muscle contraction through the activation of α1-adrenergic receptors. This activation leads to the generation of inositol trisphosphate (IP3), which triggers the release of Ca2+ from intracellular stores (sarcoplasmic reticulum), and diacylglycerol (DAG), which activates protein kinase C (PKC). This compound's ability to inhibit noradrenaline-induced contractions in both calcium-containing and calcium-free media suggests that at higher concentrations, it may interfere with intracellular Ca2+ release or the subsequent steps in the contractile pathway.[1]
Inhibition of Phorbol Ester-Induced Contraction
Phorbol esters like PMA directly activate Protein Kinase C (PKC), leading to a sustained contraction that is largely independent of changes in intracellular free Ca2+ concentration. The inhibition of PMA-induced contraction by high concentrations of this compound suggests a potential interaction with the PKC pathway or downstream signaling events.[1]
The following diagram outlines the potential sites of action for this compound at higher concentrations.
Data Presentation: Concentration-Dependent Effects of this compound
| Concentration Range | Target | Effect on Contraction | Agonist/Stimulus | Reference |
| < 10-5 M | L-Type Ca2+ Channels | Selective Inhibition | 80 mM KCl, CaCl2 | [1] |
| > 10-5 M | L-Type Ca2+ Channels & Other Sites | Inhibition | 80 mM KCl, CaCl2 | [1] |
| > 10-5 M | α1-Adrenergic Pathway | Inhibition | Noradrenaline | [1] |
| > 10-5 M | Protein Kinase C Pathway | Inhibition | Phorbol 12-myristate 13-acetate (PMA) | [1] |
Experimental Protocols
The following protocols are based on standard methodologies for studying the effects of vasoactive compounds on isolated vascular smooth muscle.
Preparation of Isolated Rat Aortic Rings
This protocol describes the preparation of rat aortic rings for isometric tension recording.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (composition below)
-
Dissection microscope
-
Fine scissors and forceps
-
Organ bath system with isometric force transducers
Krebs-Henseleit Solution Composition (in mM):
| Component | Concentration (mM) |
| NaCl | 118 |
| KCl | 4.7 |
| CaCl2 | 2.5 |
| MgSO4 | 1.2 |
| KH2PO4 | 1.2 |
| NaHCO3 | 25 |
| Glucose | 11 |
Procedure:
-
Humanely euthanize the rat in accordance with institutional guidelines.
-
Excise the thoracic aorta and place it in cold Krebs-Henseleit solution.
-
Under a dissection microscope, carefully remove adherent connective and adipose tissue.
-
Cut the aorta into rings of approximately 3-4 mm in length.
-
Suspend the aortic rings between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
Connect one hook to an isometric force transducer to record changes in tension.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 2 g, with solution changes every 15 minutes.
Experimental Workflow for Assessing this compound's Effects
The following diagram illustrates a typical experimental workflow to characterize the effects of this compound.
Induction of Contractions
-
Depolarization-induced contraction: Add KCl to the organ bath to a final concentration of 80 mM.
-
Noradrenaline-induced contraction: Add noradrenaline cumulatively to the organ bath to construct a concentration-response curve.
-
PMA-induced contraction: Add PMA to the organ bath to induce a sustained contraction.
Conclusion
This compound exerts its primary smooth muscle relaxant effect through the selective inhibition of L-type calcium channels at concentrations below 10-5 M. At higher concentrations, its mechanism of action becomes more complex, involving the inhibition of contractile pathways activated by noradrenaline and phorbol esters. This suggests a potential interaction with intracellular calcium release mechanisms and the protein kinase C signaling cascade. Further research is warranted to elucidate the precise molecular targets of this compound at these higher concentrations and to quantify its inhibitory potency with specific IC50 values. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for future investigations into the multifaceted pharmacology of this compound.
References
Visnadine: A Comprehensive Profile of its Pharmacology and Toxicology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Visnadine, a natural pyranocoumarin extracted from the plant Ammi visnaga (also known as Khella), has garnered scientific interest for its vasodilatory properties. Traditionally used in herbal medicine for various ailments, its primary pharmacological action is now understood to be the relaxation of vascular smooth muscle. This technical guide provides a detailed overview of the current knowledge regarding the pharmacology and toxicology of this compound, with a focus on its mechanism of action, preclinical and clinical findings, and safety profile. This document is intended for researchers, scientists, and professionals involved in drug development who are exploring the therapeutic potential of this compound.
Pharmacology
Mechanism of Action
This compound's principal pharmacological effect is vasodilation, which is primarily achieved through the inhibition of L-type voltage-gated calcium channels (Cav1.2) in vascular smooth muscle cells.[1] By blocking these channels, this compound reduces the influx of extracellular calcium (Ca2+) into the cells. This decrease in intracellular Ca2+ concentration prevents the activation of calmodulin and subsequently myosin light chain kinase (MLCK), leading to the dephosphorylation of myosin light chains and ultimately, smooth muscle relaxation and vasodilation.[2][3]
At higher concentrations (greater than 10⁻⁵ M), this compound may also interact with other signaling pathways involved in vascular smooth muscle contraction, suggesting a more complex mechanism of action at supra-therapeutic doses.[1]
Signaling Pathway of this compound-Induced Vasodilation
Caption: Mechanism of this compound-Induced Vasodilation.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is dose-dependent vasodilation. In preclinical studies using isolated rat aortic rings, this compound has been shown to inhibit contractions induced by high potassium concentrations, which directly depolarize the cell membrane and open L-type calcium channels.[1]
In clinical settings, topical application of this compound has been investigated for its effects on local blood flow, particularly in the context of female sexual dysfunction. Studies have demonstrated that topical this compound can significantly increase clitoral and vulvar blood flow, as measured by color Doppler ultrasonography.[4] This localized vasodilation is believed to improve genital arousal and overall sexual function in some women.[5][6]
Pharmacokinetics (ADME)
There is a significant lack of published data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in either animal models or humans. While studies on topical formulations suggest local absorption and effect, the systemic exposure and metabolic fate of this compound remain uncharacterized. Further research is critically needed to understand its pharmacokinetic profile to support any potential systemic therapeutic applications.
Toxicology
Comprehensive toxicological data for pure, isolated this compound is limited in publicly available literature. However, studies on extracts of Ammi visnaga, which contains this compound, provide some insights into its safety profile.
Acute and Subacute Toxicity
An acute and subacute toxicity study of an ethanolic extract of Ammi visnaga seeds was conducted in rats.[7][8]
| Toxicity Study | Animal Model | Route of Administration | Key Findings |
| Acute Toxicity | Rats | Oral | LD50 of the ethanolic extract was determined to be > 5000 mg/kg. No mortality or signs of toxicity were observed at the tested doses.[7] |
| Subacute Toxicity (28 days) | Rats | Oral | No significant changes in body weight, hematological parameters, or organ function were observed at doses up to 1000 mg/kg/day of the extract.[7] |
It is important to note that these results are for an extract and not for isolated this compound. The toxicity of pure this compound may differ.
Genotoxicity and Carcinogenicity
No studies specifically investigating the genotoxicity or carcinogenicity of this compound have been identified in the available literature.
Clinical Safety and Tolerability
In clinical trials evaluating topical this compound for female sexual dysfunction, the treatment was generally well-tolerated.[5][6] The reported adverse effects were typically mild and localized to the application site.
| Adverse Effect | Incidence | Severity |
| Localized itching | Infrequent | Mild |
| Sensation of warmth | Infrequent | Mild |
No serious adverse events have been reported in the published clinical studies of topical this compound.
Experimental Protocols
Detailed, step-by-step experimental protocols for this compound research are not extensively published. However, based on the methodologies described in the literature, the following outlines can be inferred.
In Vitro Vasodilation Assay (Isolated Rat Aorta)
This assay is used to assess the direct vasodilatory effect of this compound on vascular smooth muscle.
Experimental Workflow for In Vitro Vasodilation Assay
Caption: Workflow for assessing this compound's vasodilatory effect.
Measurement of Clitoral Blood Flow (Color Doppler Ultrasonography)
This non-invasive technique is used to quantify the hemodynamic effects of topically applied this compound.
Experimental Workflow for Clitoral Blood Flow Measurement
Caption: Protocol for measuring this compound's effect on clitoral blood flow.
Summary and Future Directions
This compound is a promising natural vasodilator with a clear primary mechanism of action involving the inhibition of L-type calcium channels. Clinical studies on its topical application for female sexual dysfunction have shown positive results with a good safety profile. However, a comprehensive understanding of its pharmacology and toxicology is hampered by a significant lack of data in key areas.
Key Data Gaps:
-
Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion of this compound are largely unknown. These studies are essential for any further development of this compound for systemic use.
-
Toxicology of Pure this compound: While studies on Ammi visnaga extracts provide some reassurance, a full toxicological assessment of the isolated compound, including acute, sub-chronic, chronic, genotoxicity, and carcinogenicity studies, is necessary to establish a complete safety profile.
-
Detailed Mechanism of Action: Further investigation into the potential secondary mechanisms of action at higher concentrations could provide a more complete understanding of its pharmacological effects.
Future research should focus on filling these knowledge gaps. Elucidating the pharmacokinetic profile and conducting comprehensive toxicological studies are critical next steps for the potential development of this compound as a therapeutic agent. Further clinical trials with larger patient populations and standardized protocols are also needed to confirm its efficacy and safety for various indications.
References
- 1. Effects of this compound on rat isolated vascular smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Species differences in pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and tolerability of a spray formulation containing this compound in women self-reporting sexual symptoms: a randomized double-blind placebo-controlled pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute and subacute toxicity of Ammi visnaga on rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acute and subacute toxicity of Ammi visnaga on rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Synthesis and Biological Activity of Visnadine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visnadine, a natural pyranocoumarin, has garnered significant interest in the scientific community due to its vasodilatory properties, primarily attributed to its action as an L-type calcium channel blocker.[1][2] This technical guide provides a comprehensive overview of the chemical synthesis of this compound derivatives, with a focus on the closely related and extensively studied khellactone derivatives. It further delves into their biological activities, presenting key quantitative data and detailed experimental protocols. The guide also visualizes the underlying signaling pathways and a representative drug discovery workflow to provide a holistic understanding for researchers in the field of medicinal chemistry and drug development.
Chemical Synthesis of this compound and Khellactone Derivatives
The core scaffold of this compound is the angular pyranocoumarin known as khellactone. The synthesis of derivatives primarily revolves around the asymmetric synthesis of the cis-khellactone core, followed by esterification to introduce various functionalities. The general synthetic strategy often commences with a substituted 7-hydroxycoumarin.
A common route involves the preparation of a seselin intermediate, which then undergoes osmium-catalyzed asymmetric dihydroxylation to yield the desired stereoisomer of the khellactone.[3][4] Subsequent acylation of the hydroxyl groups on the pyran ring affords a diverse range of derivatives.[3]
General Synthetic Scheme
A representative synthetic pathway to produce 4-methyl-(3'S,4'S)-cis-khellactone derivatives is illustrated below. This multi-step synthesis starts from 4-methyl-7-hydroxycoumarin and proceeds through a 4-methylseselin intermediate.
Quantitative Data Summary
The following tables summarize the reaction yields for the synthesis of 4-methyl-(-)-cis-khellactone and its derivatives, as well as the in vitro cytotoxic activity of these derivatives against various cancer cell lines.
Table 1: Synthesis and Yield of 4-Methyl-(-)-cis-khellactone Derivatives. [2]
| Compound | Molecular Formula | Yield (%) |
| 2 | C15H16O5 | 70 |
| 3a | C25H28O7 | 23 |
| 3b | C25H28O7 | 31 |
| 3j | C29H22Br2O7 | 42 |
| 3k | C29H22Br2O7 | 36 |
| 3l | C29H22Br2O7 | 40 |
| 3m | C29H20Cl4O7 | 29 |
| 3n | C29H20Cl4O7 | 41 |
| 3o | C29H20Cl4O7 | 28 |
Table 2: In Vitro Cytotoxic Activity (IC50, µM) of 4-Methyl-(3'S,4'S)-cis-khellactone Derivatives. [3]
| Compound | HEPG-2 (Human Liver Carcinoma) | SGC-7901 (Human Gastric Carcinoma) | LS174T (Human Colon Carcinoma) |
| 3a | 8.51 ± 1.12 | 29.65 ± 4.33 | 15.76 ± 2.08 |
| 3c | 40.13 ± 6.54 | 35.81 ± 5.17 | 61.09 ± 7.82 |
| 3h | 48.29 ± 7.31 | 50.66 ± 8.09 | >100 |
| 3l | 60.92 ± 8.73 | 22.64 ± 5.44 | 38.51 ± 4.63 |
Experimental Protocols
Synthesis of 4-Methylseselin (1)[2]
To a solution of 4-methyl-7-hydroxycoumarin (1.76 g, 10 mmol), K2CO3 (3.45 g, 25 mmol), and KI (1.66 g, 10 mmol) in DMF (20 mL) was added an excess of 3-chloro-3-methyl-1-butyne (6 mL). The mixture was heated to 70–80 °C for 3–4 days. After completion, the solid K2CO3 was filtered off. The filtrate was poured into EtOAc, washed with water three times, and dried over anhydrous Na2SO4. The solvent was removed in vacuo. The residue was then heated to reflux in 20 mL of N,N-diethylaniline for 15 h. The reaction mixture was cooled, poured into EtOAc, and washed with 10% aqueous HCl, water, and brine. The organic layer was separated, and the solvent was removed. The residue was purified by column chromatography (petroleum ether-EtOAc = 10:1) to afford compound 1.
Asymmetric Synthesis of 4-Methyl-(-)-cis-khellactone (2)[2]
K3Fe(CN)6 (246 mg, 0.75 mmol) and K2CO3 (105 mg, 0.75 mmol) were dissolved in a t-BuOH/H2O mixture (1:1 v/v, 5 mL) at room temperature. Then, hydroquinidine 2,5-diphenyl-4,6-pyrimidinediyl diether ((DHQD)2-PYR) (2 mg, 0.0025 mmol) and OsO4 (1 mg, 0.0005 mmol) were added, followed by the addition of 4-methylseselin (1) (60 mg, 0.25 mmol). The mixture was stirred at 0 °C for 1 day. Upon completion, Na2S2O5 (1 g), water (2.5 mL), and CH2Cl2 (2.5 mL) were added. After stirring for 4 h at room temperature, the mixture was extracted with CH2Cl2 three times. The combined organic layer was dried over Na2SO4, and the solvent was removed to afford the crude product, which was then crystallized from petroleum ether/acetone to give pure compound 2.
General Procedure for the Synthesis of 4-Methyl-(3'S,4'S)-cis-khellactone Derivatives (3a-o)[2]
To a solution of 4-methyl-(−)-cis-khellactone (2) (55 mg, 0.2 mmol) and pyridine (0.5 mL) in CH2Cl2 (10 mL) was added the corresponding acyl chloride (0.6 mmol). The mixture was heated to reflux until the reaction was complete as monitored by TLC. After cooling to room temperature, the mixture was filtered, and the filtrate was separated and purified by column chromatography (petroleum ether/acetone, 10:1) to yield the pure target compounds.
In Vitro Cytotoxicity Assay (MTT Assay)[3]
Human cancer cell lines (HEPG-2, SGC-7901, LS174T) were seeded in 96-well plates at a density of 5 × 10^4 cells/mL. After 24 hours of incubation, the cells were treated with various concentrations of the synthesized compounds for 48 hours. Subsequently, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours. The formazan crystals were dissolved by adding 150 µL of DMSO to each well. The absorbance was measured at 490 nm using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated.
Signaling Pathways and Experimental Workflows
L-type Calcium Channel Signaling in Smooth Muscle
This compound and its derivatives are known to act as L-type calcium channel blockers. In vascular smooth muscle cells, the influx of calcium through these channels is a critical step in initiating contraction. By blocking these channels, this compound derivatives promote vasodilation. The downstream signaling cascade is depicted below.
Blockade of L-type calcium channels by this compound derivatives has also been shown to suppress the activity of transcription factors such as activator protein 1 (AP-1) and cyclic AMP response element-binding protein (CREB), which can inhibit cell proliferation and extracellular matrix production.[5]
Drug Discovery and Lead Optimization Workflow
The development of novel this compound derivatives follows a structured drug discovery process. This workflow integrates computational and experimental approaches to identify and refine lead compounds with improved therapeutic profiles.
This workflow begins with the screening of a library of this compound analogs to identify initial hits with desired biological activity.[6][7][8] These hits then undergo extensive structure-activity relationship (SAR) studies to inform the design of more potent and selective compounds.[6] The lead optimization phase involves iterative cycles of chemical synthesis and biological testing, coupled with the evaluation of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, to identify a preclinical candidate with a favorable overall profile.[6][9]
Conclusion
This compound and its derivatives, particularly those based on the khellactone core, represent a promising class of compounds with a range of biological activities, including vasodilatory, anti-HIV, and anti-tumor effects. The synthetic methodologies, primarily centered around the asymmetric dihydroxylation of seselin precursors, allow for the generation of a diverse array of analogs. The mechanism of action for their vasodilatory effects is well-established, involving the blockade of L-type calcium channels. Future research in this area will likely focus on the further optimization of these derivatives to enhance their potency, selectivity, and pharmacokinetic properties for various therapeutic applications. This guide provides a foundational resource for researchers aiming to contribute to the exciting field of this compound chemistry and pharmacology.
References
- 1. Dominant role of smooth muscle L-type calcium channel Cav1.2 for blood pressure regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antitumor Activity of Novel 4-Methyl-(3'S,4'S)-cis-khellactone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contribution of calcium channel subtypes to the intracellular calcium signal in sensory neurons: the effect of injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Contribution of Calcium Channel Subtypes to the Intracellular Calcium Signal in Sensory Neurons: The Effect of Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium channel blockers inhibit proliferation and matrix production in rat mesangial cells: possible mechanism of suppression of AP-1 and CREB activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nuvisan.com [nuvisan.com]
- 7. researchgate.net [researchgate.net]
- 8. Efficient Drug Lead Discovery and Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
The Historical Therapeutic Applications of Ammi visnaga Extracts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ammi visnaga, commonly known as Khella or Bishop's Weed, has a rich history of medicinal use dating back to ancient Egypt. Traditional medicine has long utilized its extracts for a variety of ailments, primarily due to its potent antispasmodic and vasodilatory properties. This technical guide provides an in-depth review of the historical therapeutic uses of Ammi visnaga extracts, with a focus on its bioactive constituents, mechanisms of action, and the evolution of its application from traditional remedies to modern clinical investigations. Quantitative data is summarized, key experimental protocols are detailed, and relevant signaling pathways are visualized to offer a comprehensive resource for researchers and drug development professionals.
Historical and Traditional Therapeutic Uses
Ammi visnaga has been a cornerstone of traditional medicine in the Middle East and Mediterranean regions for centuries.[1] Its use is documented in ancient Egyptian papyri for the treatment of renal colic and kidney stones.[2][3][4] Traditional preparations, typically decoctions or infusions of the powdered fruits, were employed to alleviate a range of conditions.[5][6]
The primary traditional applications of Ammi visnaga extracts include:
-
Renal and Urinary Disorders: The most well-documented historical use is for the management of kidney stones and renal colic.[1][3][7] The plant's extracts were believed to relax the ureter, facilitating the passage of stones and alleviating associated pain.[8][9] It was also used as a diuretic and for urinary tract infections.[10][1][7][11]
-
Cardiovascular Ailments: Ammi visnaga was traditionally used to treat mild anginal symptoms due to its vasodilatory effects on coronary arteries.[1][2][5] It was recognized for its ability to improve blood flow without significantly affecting blood pressure.[1]
-
Respiratory Conditions: The antispasmodic properties of the plant made it a valuable remedy for asthma and spastic bronchitis, helping to dilate the bronchial muscles and ease breathing.[10][5][8][11][12]
-
Skin Disorders: Traditional applications extended to the treatment of skin conditions like vitiligo and psoriasis.[10][1][5][11]
-
Other Uses: It was also employed as an emmenagogue to regulate menstruation, for abdominal cramps, and to treat vertigo and diabetes.[10][1]
Bioactive Compounds
The therapeutic effects of Ammi visnaga are primarily attributed to a group of furanochromones, with khellin and visnagin being the most significant bioactive constituents.[4][13][14] These compounds are concentrated in the fruits of the plant. Other notable compounds include the pyranocoumarin visnadin , flavonoids, and essential oils, all of which contribute to the plant's pharmacological profile.[14][15]
Quantitative Data Summary
The concentration of the primary active compounds, khellin and visnagin, can vary depending on the plant's origin, growing conditions, and the extraction method used.
| Compound | Plant Part | Extraction Method | Concentration | Reference |
| Khellin | Fruits | Aqueous Extract | 2.88 mg per 100 mg of extract | [7] |
| Visnagin | Fruits | Aqueous Extract | 1.72 mg per 100 mg of extract | [7] |
| Khellin | Fruits | Methanolic Extract | 1.114 mg/g | [2] |
| Visnagin | Fruits | Methanolic Extract | 0.326 mg/g | [2] |
| Khellin | Fruits | Not Specified | 0.3–1.2% | |
| Visnagin | Fruits | Not Specified | 0.05–0.30% |
Table 1: Concentration of Khellin and Visnagin in Ammi visnaga Extracts.
| Therapeutic Application | Preparation/Compound | Dosage | Reference |
| Traditional (General) | Powdered dried fruits | 0.05 to 0.15 g in divided doses | [5] |
| Traditional (Renal Colic) | Decoction of seeds | 10 g of seeds in 200 ml of water, twice daily | [12] |
| Angina Pectoris | Khellin (oral) | 30–300 mg per day | [12] |
| Vitiligo | Khellin (oral) | 100 mg, 2 hours before UVA exposure | [13] |
| Vitiligo | Khellin (topical) | 3% to 5% in a cream or gel | [13] |
| Asthma | Mother Tincture (Q) | 10 drops in half a cup of water, thrice a day | [15] |
Table 2: Historical and Investigational Dosages of Ammi visnaga Preparations and Khellin.
Mechanisms of Action & Signaling Pathways
The primary mechanism underlying the therapeutic effects of Ammi visnaga extracts is the relaxation of smooth muscles . This is achieved through the action of its main bioactive compounds, khellin and visnagin, which act as calcium channel blockers .[16]
By inhibiting the influx of extracellular calcium ions into smooth muscle cells, particularly through L-type calcium channels, khellin and visnagin prevent the activation of calmodulin and subsequently, myosin light-chain kinase (MLCK). This leads to a decrease in the phosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation.
Caption: Khellin and Visnagin induce smooth muscle relaxation by blocking L-type calcium channels.
Experimental Protocols
Traditional Preparation: Decoction for Renal Colic
This protocol is based on traditional use for alleviating renal colic.
-
Materials:
-
10 g of dried, powdered Ammi visnaga fruits.
-
200 ml of water.
-
-
Procedure:
-
Combine the powdered Ammi visnaga fruits and water in a pot.
-
Bring the mixture to a boil.
-
Reduce heat and simmer for 10-15 minutes.
-
Remove from heat and allow to steep for an additional 5-10 minutes.
-
Strain the decoction to remove the solid plant material.
-
The resulting liquid is consumed, typically twice daily.[12]
-
Caption: Workflow for the traditional preparation of an Ammi visnaga decoction.
Analytical Protocol: HPLC Quantification of Khellin and Visnagin
This protocol outlines a High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of khellin and visnagin in Ammi visnaga fruit extracts.
-
Sample Preparation:
-
Accurately weigh a known amount of dried, powdered Ammi visnaga fruit.
-
Extract the powder with methanol using a suitable method (e.g., sonication, Soxhlet).
-
Filter the extract and dilute to a known volume with the mobile phase.
-
-
Chromatographic Conditions:
-
Quantification:
-
Prepare standard solutions of khellin and visnagin of known concentrations.
-
Generate a calibration curve for each compound by plotting peak area against concentration.
-
Calculate the concentration of khellin and visnagin in the sample extract by comparing their peak areas to the calibration curves. An internal standard can be used for improved accuracy.[10]
-
Caption: Workflow for the HPLC quantification of khellin and visnagin.
Clinical Protocol: Khellin and UVA Therapy for Vitiligo
This protocol is based on clinical studies investigating the efficacy of khellin in combination with Ultraviolet A (UVA) light for the treatment of vitiligo.
-
Patient Selection:
-
Patients diagnosed with vitiligo.
-
Exclusion criteria may include pregnancy, severe liver or kidney disease, and photosensitivity disorders.
-
-
Treatment Regimen:
-
Topical Application: Apply a 3-5% khellin formulation (cream or gel) to the vitiliginous patches 45 minutes to 2 hours before UVA exposure.[6][13]
-
Oral Administration: Alternatively, administer 100 mg of oral khellin 2 hours before UVA exposure.[6][13]
-
UVA Irradiation: Expose the treated areas to a controlled dose of UVA radiation. The initial dose is determined based on the patient's skin type and is gradually increased in subsequent sessions.
-
Frequency: Treatments are typically administered two to three times per week.
-
-
Monitoring and Assessment:
-
Monitor for side effects, including erythema and potential elevation of liver enzymes (with oral administration).
-
Assess the degree of repigmentation at regular intervals using standardized methods (e.g., digital photography, scoring systems).
-
Caption: Clinical protocol for khellin and UVA therapy in vitiligo treatment.
Conclusion
The historical therapeutic use of Ammi visnaga extracts provides a compelling example of traditional knowledge paving the way for modern pharmacological investigation. Its well-documented efficacy, particularly as an antispasmodic and vasodilator, is now understood to be primarily due to the calcium channel blocking activity of its main constituents, khellin and visnagin. While its traditional applications for renal colic, angina, and asthma have a strong mechanistic basis, its use in conditions like vitiligo has also found a place in contemporary photochemotherapy. This guide serves as a foundational resource for further research into the therapeutic potential of Ammi visnaga and its bioactive compounds, encouraging the continued exploration of this ancient medicinal plant for the development of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. drugs.com [drugs.com]
- 3. weclinic.in [weclinic.in]
- 4. [PDF] AMMI VISNAGA IN THE TREATMENT OF THE ANGINAL SYNDROME* | Semantic Scholar [semanticscholar.org]
- 5. [PDF] HPLC Simultaneous Determination of Khellin and Visnagin in Ammi visnaga L . Fruits | Semantic Scholar [semanticscholar.org]
- 6. emjreviews.com [emjreviews.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Signaling for contraction and relaxation in smooth muscle of the gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improved high-performance liquid chromatographic determination of khellin and visnagin in Ammi visnaga fruits and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Successful Treatment of Refractory Vitiligo with a Combination of Khellin and 308-nm Excimer Lamp: An Open-Label, 1-Year Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AMMI VISNAGA IN THE TREATMENT OF THE ANGINAL SYNDROME - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Treatment of vitiligo with local khellin and UVA: comparison with systemic PUVA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. (PDF) Ammi Visnaga in the Treatment of the Anginal Syndrome [research.amanote.com]
- 15. kuey.net [kuey.net]
- 16. [Treatment of angina pectoris with a new principle of ammi visnaga: or visnagin; chemical, pharmacological and clinical study] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Bioavailability of Visnadine: A Technical Guide for Researchers
An Overview of a Vasodilator with Therapeutic Potential
Visnadine, a natural compound extracted from the plant Ammi visnaga, is recognized for its vasodilatory properties.[1] It functions by inhibiting L-type calcium (Ca2+) channels, which leads to the relaxation of smooth muscles and improved blood circulation.[2][3][4][5][6][7] This mechanism of action has prompted investigations into its therapeutic applications, particularly in the topical treatment of female sexual dysfunction to enhance genital microcirculation.
In Vitro Bioavailability Assessment
The initial assessment of a drug's absorption characteristics is typically performed using in vitro models that simulate the intestinal barrier. These methods are crucial for screening and understanding the passive and active transport mechanisms that govern a compound's ability to enter systemic circulation.
Caco-2 Cell Permeability Assay
The Caco-2 cell line, derived from human colon adenocarcinoma, is a well-established in vitro model for predicting human intestinal absorption. When cultured on semipermeable supports, these cells differentiate into a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal epithelium.[8][9]
Experimental Protocol:
-
Cell Culture: Caco-2 cells are seeded on permeable membrane inserts in multi-well plates and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer.
-
Monolayer Integrity Assessment: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker with low permeability, such as Lucifer yellow or mannitol.
-
Permeability Study:
-
The transport buffer is added to both the apical (AP) and basolateral (BL) chambers of the culture plate.
-
This compound is added to the donor chamber (either AP for absorption or BL for efflux studies).
-
Samples are collected from the receiver chamber at predetermined time points.
-
-
Quantification: The concentration of this compound in the collected samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The apparent permeability coefficient (Papp), a measure of the rate of transport across the monolayer, is calculated. The efflux ratio (Papp(B-A) / Papp(A-B)) can be determined to assess the involvement of active efflux transporters.
Workflow for Caco-2 Permeability Assay:
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput screening tool that models passive, transcellular permeation.[10][11][12][13] It provides a measure of a compound's intrinsic permeability in the absence of active transport processes.
Experimental Protocol:
-
Membrane Preparation: A filter plate is coated with a solution of a lipid (e.g., phosphatidylcholine) in an organic solvent to form an artificial membrane.
-
Assay Setup: The filter plate (donor compartment) is placed in a multi-well plate containing a buffer solution (acceptor compartment).
-
Permeability Study: A solution of this compound is added to the donor wells.
-
Incubation: The "sandwich" plate is incubated for a defined period to allow for the diffusion of the compound across the artificial membrane.
-
Quantification: The concentration of this compound in both the donor and acceptor wells is measured, typically by UV-Vis spectroscopy or LC-MS/MS.
-
Data Analysis: The effective permeability (Pe) is calculated.
In Vivo Bioavailability Assessment
In vivo studies in animal models are essential for determining the pharmacokinetic profile of a drug candidate and for calculating its absolute bioavailability.
Pharmacokinetic Study in Rodents
Rats are commonly used as the initial animal model for pharmacokinetic studies due to their well-characterized physiology and ease of handling.
Experimental Protocol:
-
Animal Model: Male Sprague-Dawley or Wistar rats are typically used.
-
Drug Administration:
-
Intravenous (IV) Administration: A known dose of this compound is administered intravenously to a group of animals to determine the systemic clearance and volume of distribution.
-
Oral (PO) Administration: A separate group of animals receives this compound orally via gavage.
-
-
Blood Sampling: Blood samples are collected at predetermined time points after drug administration.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Sample Analysis: The concentration of this compound in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
-
Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated by comparing the AUC after oral administration to the AUC after intravenous administration, adjusted for the dose.
Workflow for Rodent Pharmacokinetic Study:
Signaling Pathway of this compound
This compound exerts its vasodilatory effects through the inhibition of L-type voltage-gated calcium channels in vascular smooth muscle cells. This action reduces the influx of calcium ions, which is a critical step in the process of muscle contraction.
Mechanism of Action:
-
Depolarization: Stimulation of the vascular smooth muscle cell leads to membrane depolarization.
-
L-type Ca2+ Channel Activation: This depolarization activates L-type calcium channels.
-
Ca2+ Influx: The opening of these channels allows for the influx of extracellular calcium ions (Ca2+) into the cell.
-
Calmodulin Activation: The increased intracellular Ca2+ binds to and activates calmodulin.
-
MLCK Activation: The Ca2+-calmodulin complex activates myosin light-chain kinase (MLCK).
-
Myosin Phosphorylation: MLCK phosphorylates the myosin light chains.
-
Muscle Contraction: Phosphorylated myosin interacts with actin, leading to smooth muscle contraction and vasoconstriction.
-
This compound Inhibition: this compound blocks the L-type calcium channels, thereby inhibiting the influx of Ca2+ and disrupting this signaling cascade, which results in smooth muscle relaxation and vasodilation.
Signaling Pathway for this compound-Induced Vasodilation:
Conclusion
While direct experimental data on the bioavailability of this compound remains to be published, the methodologies and pathways described in this guide provide a robust framework for its investigation. The use of established in vitro models like the Caco-2 and PAMPA assays can offer initial insights into its permeability, while in vivo pharmacokinetic studies in animal models are indispensable for determining its absorption, distribution, metabolism, and excretion profile. A thorough understanding of these parameters is critical for the further development of this compound as a potential therapeutic agent.
References
- 1. This compound [midas-pharma.com]
- 2. Dominant role of smooth muscle L-type calcium channel Cav1.2 for blood pressure regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium dynamics in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Smooth muscle - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Calcium Signaling Dynamics in Vascular Cells and Their Dysregulation in Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Parallel artificial membrane permeability assay - Wikipedia [en.wikipedia.org]
- 11. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PAMPA | Evotec [evotec.com]
- 13. Parallel Artificial Membrane Permeability Assay PAMPA [pion-inc.com]
Visnadine's Effects on Endothelial Nitric Oxide Synthase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Visnadine, a natural compound extracted from Ammi visnaga, is recognized for its vasodilatory properties, which are primarily attributed to its activity as an L-type calcium channel blocker. This technical guide explores the downstream effects of this mechanism on endothelial nitric oxide synthase (eNOS), a critical enzyme in cardiovascular homeostasis. While direct studies on this compound's interaction with eNOS are limited, this document synthesizes evidence from studies on other L-type calcium channel blockers to elucidate a probable mechanism of action. This includes the upregulation of eNOS expression and activity, leading to increased nitric oxide (NO) production and subsequent vasodilation. This guide provides a comprehensive overview of the proposed signaling pathways, quantitative data from related compounds, and detailed experimental protocols relevant to investigating these effects.
Introduction
This compound is a pyranocoumarin that has been traditionally used for its antispasmodic and vasodilatory effects. Its primary mechanism of action is the inhibition of L-type calcium channels in vascular smooth muscle cells, leading to muscle relaxation and increased blood flow[1]. Endothelial nitric oxide synthase (eNOS) is a key regulator of vascular tone, producing nitric oxide (NO), a potent vasodilator. The interplay between calcium channel blockade and eNOS activity is an area of significant interest for understanding the full spectrum of therapeutic effects of drugs like this compound. This guide will delve into the molecular mechanisms by which this compound, through its action as a calcium channel blocker, is proposed to modulate eNOS function.
Proposed Mechanism of Action: From Calcium Channel Blockade to NO Production
The vasodilatory effect of this compound is likely multifaceted, extending beyond direct smooth muscle relaxation. A significant body of evidence from studies on other L-type calcium channel blockers, such as amlodipine and felodipine, suggests a mechanism involving the upregulation of eNOS activity and expression in endothelial cells.
Increased eNOS Expression and Activity
Studies on the calcium channel blocker felodipine have demonstrated that it can directly increase NO production in cultured endothelial cells. This effect is associated with a significant increase in both Ca2+-dependent NOS activity and eNOS protein mass[2]. This suggests that chronic exposure to L-type calcium channel blockers can lead to an upregulation of the eNOS enzyme itself, contributing to a sustained increase in NO bioavailability.
Kinin-Dependent Nitric Oxide Release
Research on amlodipine has revealed a novel mechanism for NO release that is independent of its direct calcium channel blocking effects on the endothelial cell. The R+ enantiomer of amlodipine, which has weaker calcium channel blocking activity, is responsible for stimulating NO release[3]. This effect is dependent on the production of kinins, as it is blocked by a bradykinin B2 receptor antagonist[3][4]. This suggests that some calcium channel blockers may initiate a signaling cascade that involves local kinin generation, leading to B2 receptor activation and subsequent eNOS stimulation.
Modulation of eNOS Phosphorylation
Amlodipine has also been shown to activate eNOS by altering its phosphorylation status. Specifically, it promotes the phosphorylation of eNOS at the activating serine 1177 residue and dephosphorylation at the inhibitory threonine 495 residue[5][6]. This dual regulation leads to a more active form of the eNOS enzyme. While the effect on porcine coronary arteries was linked to the B2 kinin receptor, in cultured endothelial cells and rat aorta, a B2 receptor-independent mechanism involving the inhibition of protein kinase C (PKC) appears to be at play[5].
The following diagram illustrates the proposed signaling pathway for this compound's effect on eNOS, based on evidence from other L-type calcium channel blockers.
Caption: Proposed signaling pathways of this compound on eNOS.
Quantitative Data
The following tables summarize quantitative data from studies on L-type calcium channel blockers, which may serve as a proxy for the potential effects of this compound.
Table 1: Effect of L-type Calcium Channel Blockers on Nitric Oxide Production
| Compound | Cell/Tissue Type | Concentration | Change in NO Metabolite (Nitrite/Nitrate) | Reference |
| Felodipine | Rat Aortic Endothelial Cells | 10⁻⁷ M | Significantly increased | [2] |
| Amlodipine | Canine Coronary Microvessels | 10⁻⁶ M | +57 ± 12 pmol/mg/20 min | [3][7][8] |
| R+ Amlodipine | Canine Coronary Microvessels | 10⁻⁶ M | +45 ± 5 pmol/mg/20 min | [3][7][8] |
| Amlodipine | Human Coronary Microvessels | 10⁻⁵ M | 79% increase | [4] |
| Amlodipine | Spontaneously Hypertensive Rat Aorta | 5 mg/kg/day (8 weeks) | Restored from 55 ± 6 nM to 101 ± 3 nM | [9] |
Table 2: Effect of L-type Calcium Channel Blockers on eNOS Activity and Expression
| Compound | Cell/Tissue Type | Effect on eNOS Activity | Effect on eNOS Expression | Reference |
| Felodipine | Rat Aortic Endothelial Cells | Significantly increased Ca2+-dependent NOS activity | Significantly increased eNOS protein mass | [2] |
| Nifedipine | Human Umbilical Vein Endothelial Cells (HUVECs) | Increased basal eNOS phosphorylation at Ser-1177 | - | [10][11] |
| Amlodipine | Cultured Endothelial Cells | Stimulated 8-fold increase in cGMP levels (downstream marker of NO activity) | - | [6] |
| Amlodipine & Manidipine | Hypertensive Rat Aorta | - | Normalized decreased eNOS gene and protein expression | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of compounds like this compound on eNOS.
eNOS Activity Assay (Radiometric)
This assay measures the conversion of L-[¹⁴C]arginine to L-[¹⁴C]citrulline by eNOS.
Protocol Workflow:
Caption: Workflow for radiometric eNOS activity assay.
Detailed Steps:
-
Cell Lysis: Endothelial cells are lysed in a buffer containing protease inhibitors to preserve enzyme activity.
-
Protein Quantification: The protein concentration of the lysate is determined to normalize eNOS activity.
-
Reaction Incubation: The cell lysate is incubated with a reaction mixture containing L-[¹⁴C]arginine, NADPH, calmodulin, and Ca²⁺ at 37°C.
-
Separation: The reaction is stopped, and the mixture is applied to a Dowex AG 50W-X8 cation-exchange column to separate the uncharged L-[¹⁴C]citrulline from the positively charged L-[¹⁴C]arginine.
-
Quantification: The radioactivity of the eluted L-[¹⁴C]citrulline is measured using a liquid scintillation counter.
Western Blot for eNOS and Phospho-eNOS (Ser1177)
This technique is used to detect and quantify the total amount of eNOS protein and its phosphorylated (active) form.
Protocol Workflow:
Caption: General workflow for Western blotting.
Detailed Steps:
-
Protein Extraction: Endothelial cells are lysed, and protein concentration is determined.
-
SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for total eNOS or phospho-eNOS (Ser1177).
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: A chemiluminescent substrate is added, and the light emitted is captured to visualize the protein bands.
Nitric Oxide Measurement (Griess Assay)
This colorimetric assay measures nitrite (a stable breakdown product of NO) in cell culture media.
Protocol Workflow:
Caption: Workflow for the Griess assay.
Detailed Steps:
-
Sample Collection: Cell culture supernatant is collected from endothelial cells treated with the test compound.
-
Standard Curve: A standard curve is prepared using known concentrations of sodium nitrite.
-
Griess Reaction: Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the samples and standards.
-
Incubation: The mixture is incubated at room temperature to allow for the formation of a colored azo compound.
-
Measurement: The absorbance is measured at 540 nm using a microplate reader.
-
Calculation: The nitrite concentration in the samples is calculated from the standard curve.
cGMP Measurement (ELISA)
This enzyme-linked immunosorbent assay quantifies the levels of cyclic guanosine monophosphate (cGMP), the second messenger produced in response to NO in vascular smooth muscle cells.
Protocol Workflow:
Caption: Workflow for cGMP ELISA.
Detailed Steps:
-
Sample Preparation: Vascular smooth muscle cells are lysed, and a cGMP standard curve is prepared.
-
Competitive Binding: Samples/standards, a cGMP-horseradish peroxidase (HRP) conjugate, and a cGMP-specific antibody are added to a microplate pre-coated with an antibody that captures the primary antibody. During incubation, the sample/standard cGMP competes with the cGMP-HRP for binding to the primary antibody.
-
Washing: The plate is washed to remove unbound reagents.
-
Substrate Reaction: A substrate for HRP (e.g., TMB) is added, which develops a color in proportion to the amount of bound cGMP-HRP.
-
Measurement: The reaction is stopped, and the absorbance is read at 450 nm. The concentration of cGMP is inversely proportional to the signal intensity.
Conclusion
While direct experimental evidence for this compound's effect on eNOS is not yet available, the extensive research on other L-type calcium channel blockers provides a strong foundation for a proposed mechanism of action. It is plausible that this compound, in addition to its direct vasodilatory effects, enhances nitric oxide bioavailability through the upregulation of eNOS expression and activity, potentially involving kinin-dependent pathways and modulation of eNOS phosphorylation. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate this proposed mechanism and further elucidate the complete pharmacological profile of this compound. Such studies will be invaluable for the development of novel therapeutic strategies targeting endothelial dysfunction and related cardiovascular diseases.
References
- 1. Effects of this compound on rat isolated vascular smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of bradykinin B2 receptor and dopamine D2 receptor on the oxidative stress, inflammatory response, and apoptotic process in human endothelial cells | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. abcam.com [abcam.com]
- 5. Amlodipine activates the endothelial nitric oxide synthase by altering phosphorylation on Ser1177 and Thr495 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phospho-eNOS (Ser1177) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. Paradoxical release of nitric oxide by an L-type calcium channel antagonist, the R+ enantiomer of amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amlodipine increased endothelial nitric oxide and decreased nitroxidative stress disproportionately to blood pressure changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. youtube.com [youtube.com]
- 12. Cyclic GMP Assay Kit | Cell Signaling Technology [cellsignal.com]
Pharmacokinetic and Pharmacodynamic Modeling of Visnadine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visnadine, a natural compound extracted from the plant Ammi visnaga, is a vasodilator that has garnered interest for its potential therapeutic applications.[1] This technical guide provides an in-depth overview of the current understanding of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound and its related compounds. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the development of drugs targeting vascular disorders.
Pharmacodynamics: The Science of this compound's Action
The primary pharmacodynamic effect of this compound is vasodilation, which is the widening of blood vessels.[2] This action results in increased blood flow and is the basis for its therapeutic potential.
Mechanism of Action
This compound exerts its vasodilatory effects primarily through the inhibition of L-type calcium (Ca2+) channels in vascular smooth muscle cells.[3] By blocking these channels, this compound prevents the influx of calcium ions that is necessary for muscle contraction, leading to relaxation of the smooth muscle and subsequent vasodilation. At higher concentrations, it may also interfere with other pathways involved in vascular smooth muscle contraction.[3]
Figure 1: Signaling pathway of this compound's vasodilatory action.
Pharmacodynamic Effects in Preclinical and Clinical Studies
Preclinical studies have demonstrated that this compound selectively inhibits contractions induced by depolarization in isolated rat aortic rings and portal vein segments.[3]
In clinical settings, topical application of this compound has been investigated for its effects on female sexual arousal disorder. The primary pharmacodynamic endpoints in these studies were the Female Sexual Function Index (FSFI) and clitoral blood flow, which was measured using Color Doppler ultrasonography.[4][5] Daily use of a vulvar this compound spray was found to significantly improve both the FSFI total score and clitoral blood flow.[5]
| Pharmacodynamic Parameter | Study Population | Intervention | Key Findings | Reference |
| Vascular Smooth Muscle Contraction | Isolated rat aortic rings and portal vein segments | This compound (< 10
| Selective inhibition of depolarization-induced contractions. | [3] |
| FSFI Total Score | Premenopausal women with female sexual arousal disorder | Daily vulvar this compound spray | Significant improvement compared to baseline and on-demand use. | [5] |
| Clitoral Blood Flow | Premenopausal women with female sexual arousal disorder | Daily vulvar this compound spray | Significant improvement. | [5] |
Pharmacokinetics: The Journey of this compound in the Body
Detailed pharmacokinetic data for this compound is limited in publicly available literature. However, studies on visnagin, a closely related furanochromone from Ammi visnaga, provide valuable insights into the probable pharmacokinetic profile of this compound.
Pharmacokinetics of Visnagin in Rats
Studies in Sprague-Dawley rats have shown that the elimination of visnagin is nonlinear and dose-dependent.[2]
Table 1: Pharmacokinetic Parameters of Intravenous Visnagin in Rats
| Dose (mg/kg) | AUC(0-last) (mgh/L) | Vmax (mg/(Lh)) | KM (mg/L) | VC (L) |
| 1.25 | 1.03 | 2.09 | 0.08 | 0.175 |
| 2.5 | 3.61 | 2.09 | 0.08 | 0.175 |
| 5 | 12.6 | 2.09 | 0.08 | 0.175 |
| Data from a study on intravenous bolus administration of visnagin in male Sprague-Dawley rats.[2] |
Table 2: Pharmacokinetic Parameters of Oral Visnagin in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUClast (ng*h/mL) | Half-life (h) |
| Pure Visnagin | 2.5 | 13.5 | 0.25 | 13.8 | 0.73 |
| Pure Visnagin | 5 | 45.4 | 0.5 | 69.2 | 1.15 |
| Pure Visnagin | 10 | 173.8 | 0.75 | 321.6 | 1.94 |
| Ammi visnaga Extract | 2.5 | 108.7 | 0.5 | 154.5 | 1.25 |
| Ammi visnaga Extract | 5 | 239.5 | 1.0 | 504.8 | 1.48 |
| Ammi visnaga Extract | 10 | 487.2 | 1.5 | 1289.7 | 1.89 |
| Data from a study on oral gavage administration of visnagin and Ammi visnaga extract in male Sprague-Dawley rats.[6] |
The data suggests that the exposure to visnagin is significantly increased when administered as part of an extract compared to the pure compound.[6] This highlights the potential for synergistic effects or altered absorption and metabolism in the presence of other plant constituents.
Experimental Protocols
In Vivo Pharmacokinetic Study of Visnagin in Rats
-
Drug Administration:
-
Sample Collection: Blood samples were collected at predetermined time points.[2][6]
-
Analytical Method: Plasma concentrations of visnagin were determined using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.[2][6][7]
Figure 2: General workflow for in vivo pharmacokinetic studies.
Clinical Study of Topical this compound for Female Sexual Arousal Disorder
-
Study Population: Premenopausal women aged 25-40 years diagnosed with female sexual arousal disorder.[5]
-
Intervention: Randomized crossover study with two treatment sequences:
-
Pharmacodynamic Assessment:
Figure 3: Workflow of a randomized crossover clinical trial.
Conclusion and Future Directions
The available data indicates that this compound is a promising vasodilator with a clear mechanism of action involving the inhibition of L-type calcium channels. While pharmacokinetic data for this compound itself is scarce, studies on the related compound visnagin suggest a dose-dependent and potentially complex pharmacokinetic profile. Clinical studies on topical this compound have shown positive effects on female sexual arousal disorder, providing valuable pharmacodynamic insights.
Future research should focus on:
-
Conducting definitive pharmacokinetic studies of this compound in various preclinical models and in humans to establish its absorption, distribution, metabolism, and excretion profile.
-
Determining the in vitro potency of this compound, such as its IC50 for L-type calcium channel inhibition, to facilitate more precise pharmacodynamic modeling.
-
Exploring the dose-response relationship of this compound for its vasodilatory effects in both preclinical and clinical settings.
-
Investigating the potential for drug-drug interactions and the impact of formulation on the bioavailability of this compound.
A more comprehensive understanding of the pharmacokinetic and pharmacodynamic properties of this compound will be crucial for its successful development as a therapeutic agent.
References
- 1. Inhibition of L-type Ca2+ channel current in rat ventricular myocytes by terfenadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nonlinear pharmacokinetics of visnagin in rats after intravenous bolus administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound on rat isolated vascular smooth muscles [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Randomized crossover study investigating daily versus on-demand vulvar this compound spray in women affected by female sexual arousal disorder | Semantic Scholar [semanticscholar.org]
- 5. Randomized crossover study investigating daily versus on-demand vulvar this compound spray in women affected by female sexual arousal disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic evaluation of visnagin and Ammi visnaga aqueous extract after oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Visnadine: A Technical Guide to Solubility and Stability Assessment
For Researchers, Scientists, and Drug Development Professionals
Abstract
Visnadine, a natural compound classified as a pyranocoumarin, has garnered interest for its potential therapeutic applications. As with any compound under investigation for pharmaceutical development, a thorough understanding of its physicochemical properties is paramount. This technical guide provides a comprehensive overview of the methodologies required to assess the solubility and stability of this compound in various solvents. While specific quantitative data for this compound is not extensively available in public literature, this document outlines the standardized experimental protocols and data presentation formats necessary for researchers to conduct these critical studies. It is intended to serve as a practical framework for the systematic evaluation of this compound's suitability for formulation and development.
Introduction
This compound is a compound known to be soluble in organic solvents, with limited solubility in water[1]. This characteristic is common for many flavonoids and coumarin derivatives[1][2]. The solubility and stability of an active pharmaceutical ingredient (API) are critical determinants of its bioavailability, formulation feasibility, and shelf-life. Therefore, a systematic evaluation of these parameters in a range of pharmaceutically relevant solvents is a foundational step in the drug development process.
This guide will detail the established methodologies for:
-
Solubility Determination: Protocols for accurately measuring this compound's solubility in various organic solvents.
-
Stability and Forced Degradation Studies: Procedures to assess the intrinsic stability of this compound and to identify potential degradation pathways and products.
Solubility Assessment
The determination of a drug's solubility is crucial for selecting appropriate solvents for formulation, purification, and analytical testing.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility[3].
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (pure, solid form)
-
Selected solvents (e.g., ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), water)
-
Shaking incubator or water bath with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Preparation: Prepare saturated solutions by adding an excess amount of solid this compound to a known volume of the selected solvent in a sealed container.
-
Equilibration: Place the containers in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspensions to settle. Centrifuge the samples at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant.
-
Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved this compound.
-
Data Reporting: Express the solubility in terms of mass/volume (e.g., mg/mL) or moles/liter (mol/L).
Data Presentation: Solubility of this compound
Quantitative solubility data should be presented in a clear and organized manner. The following table serves as a template for reporting such data.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |
| Data Not Available | ||||
| Data Not Available | ||||
| Data Not Available |
Caption: Template for summarizing the equilibrium solubility of this compound in various solvents.
Stability Assessment and Forced Degradation
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance, identifying potential degradation products, and developing stability-indicating analytical methods[4][5][6][7]. These studies involve subjecting the drug to conditions more severe than accelerated stability testing[4][6].
General Principles of Forced Degradation
-
Objective: To generate degradation products to establish degradation pathways and to develop and validate a stability-indicating assay method (SIAM)[8][9].
-
Extent of Degradation: The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API)[4].
-
Analytical Method: A validated, stability-indicating HPLC method is crucial for separating and quantifying the parent drug from its degradation products[10][11].
Experimental Protocols for Forced Degradation Studies
For a poorly water-soluble compound like this compound, studies may be conducted on the solid-state or in solution using organic co-solvents[4].
3.2.1. Hydrolytic Degradation
-
Conditions: this compound is dissolved in a solution of an appropriate organic solvent (e.g., acetonitrile or methanol) and then subjected to acidic, basic, and neutral conditions.
-
Procedure:
-
Dissolve this compound in the chosen co-solvent and dilute with the hydrolytic solution.
-
Incubate the solutions at room temperature or elevated temperatures (e.g., 60-80°C)[5].
-
Withdraw samples at various time points.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples by HPLC to determine the remaining parent drug and the formation of degradation products.
-
3.2.2. Oxidative Degradation
-
Conditions: Use of hydrogen peroxide (H₂O₂) in the concentration range of 3-30%[5][6].
-
Procedure:
-
Dissolve this compound in a suitable solvent and add the H₂O₂ solution.
-
Keep the solution at room temperature or an elevated temperature, protected from light.
-
Monitor the reaction over time by taking samples for HPLC analysis.
-
3.2.3. Photolytic Degradation
-
Conditions: Expose the drug substance (solid and in solution) to a combination of UV and visible light as per ICH Q1B guidelines[6].
-
Procedure:
-
Place solid this compound and a solution of this compound in a photostability chamber.
-
Simultaneously, keep control samples protected from light.
-
Analyze the exposed and control samples at appropriate time intervals.
-
3.2.4. Thermal Degradation
-
Conditions: Subject solid this compound and a solution of this compound to elevated temperatures (e.g., 40-80°C)[12].
-
Procedure:
-
Store samples in a temperature-controlled oven.
-
Analyze samples at different time points to assess degradation.
-
Data Presentation: Stability of this compound
The results of the stability studies should be tabulated to show the percentage of this compound remaining and the formation of degradation products over time.
| Stress Condition | Solvent | Time (hours) | This compound Remaining (%) | Degradation Products (% Peak Area) |
| Data Not Available | ||||
| Data Not Available | ||||
| Data Not Available |
Caption: Template for summarizing the stability of this compound under forced degradation conditions.
Visualization of Experimental Workflows
Solubility Determination Workflow
Caption: Workflow for equilibrium solubility determination.
Forced Degradation Study Workflow
Caption: General workflow for forced degradation studies.
Conclusion
This technical guide provides a framework for the systematic investigation of the solubility and stability of this compound. While specific experimental data for this compound is sparse in the public domain, the protocols and methodologies described herein are based on established principles of pharmaceutical sciences and regulatory guidelines. Adherence to these protocols will enable researchers to generate the high-quality, reproducible data necessary to advance the development of this compound as a potential therapeutic agent. The provided templates for data presentation and workflow visualizations are intended to facilitate clear communication and documentation of experimental findings.
References
- 1. CAS 477-32-7: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C21H24O7 | CID 442151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. biomedres.us [biomedres.us]
- 5. asianjpr.com [asianjpr.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. rjptonline.org [rjptonline.org]
- 8. ijsdr.org [ijsdr.org]
- 9. ijcrt.org [ijcrt.org]
- 10. tnsroindia.org.in [tnsroindia.org.in]
- 11. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 12. ema.europa.eu [ema.europa.eu]
Methodological & Application
Application Notes and Protocols for the Isolation of Visnadine from Ammi visnaga Seeds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visnadine is a pyranocoumarin found in the seeds of Ammi visnaga, a plant traditionally used in Mediterranean regions for various medicinal purposes. It is known for its vasodilatory properties and potential therapeutic applications. This document provides a detailed protocol for the isolation and purification of this compound from Ammi visnaga seeds, compiled from established methodologies. The protocol is intended for laboratory-scale extraction and purification to obtain this compound for research and development purposes.
Data Presentation
The following tables summarize key quantitative data related to the extraction and analysis of this compound and other major coumarins from Ammi visnaga.
Table 1: Extraction Yields of this compound and Related Compounds
| Starting Material | Extraction Method | Compound | Yield | Reference |
| Dried, de-seeded umbels | Petroleum ether extraction, crystallization | This compound | 6-7 g/kg (0.6-0.7%) | [1] |
| Seeds | Methanol extraction, purification | Visnagan (rich in this compound) | 3.1% | [2] |
| Fruits | Supercritical Fluid Chromatography (analysis) | This compound | < 0.14% | [3] |
| Fruits | Supercritical Fluid Chromatography (analysis) | Khellin | 0.75-1.01% | [3] |
| Fruits | Supercritical Fluid Chromatography (analysis) | Visnagin | 0.18-0.46% | [3] |
Table 2: Analytical Parameters for Supercritical Fluid Chromatography (SFC) of Ammi visnaga Coumarins[3]
| Parameter | Value |
| Column | UPC² HSS C18 SB (1.8 µm) |
| Mobile Phase | CO₂, Methanol, Acetonitrile, Diethylamine |
| Linearity (R²) | ≥ 0.9996 |
| Concentration Range | 6 - 480 µg/mL |
| Recovery Rates | 97.2 - 103.6% |
| Intraday Precision (RSD) | ≤ 1.7% |
| Limit of Detection (LOD) | < 1.9 µg/mL |
Experimental Protocols
This section details two primary protocols for the isolation of this compound: a classical extraction and crystallization method, and a method for obtaining a this compound-rich mixture.
Protocol 1: Isolation of Crystalline this compound by Solvent Extraction
This protocol is adapted from a patented method for the preparation of this compound.[1]
1. Materials and Equipment
-
Dried and de-seeded umbels of Ammi visnaga
-
Petroleum ether (boiling range 35-70°C)
-
Soxhlet extractor
-
Rotary evaporator
-
Refrigerator or cold room (-10°C)
-
Buchner funnel and filter paper
-
Vacuum oven
-
Grinder or mill
2. Procedure
-
Step 1: Preparation of Plant Material
-
Take the dried umbels of Ammi visnaga and strip them of their seeds.
-
Grind the de-seeded umbels to a fine powder.
-
-
Step 2: Extraction
-
Place the powdered plant material in the thimble of a Soxhlet extractor.
-
Extract the powder with petroleum ether. The duration of extraction should be sufficient to ensure complete removal of the soluble components.
-
-
Step 3: Concentration and Initial Precipitation
-
Concentrate the petroleum ether extract by evaporation, ensuring the temperature does not exceed 80°C.
-
Allow the concentrated extract to stand until a gummy precipitate separates out.
-
Carefully remove the supernatant liquid from the gummy precipitate.
-
-
Step 4: Crystallization of Crude this compound
-
Further concentrate the supernatant liquid under reduced pressure.
-
Allow the concentrated solution to rest for 48 hours at a temperature of approximately -10°C to induce crystallization of crude this compound.
-
Filter the mixture through a Buchner funnel to collect the crude this compound crystals.
-
-
Step 5: Purification of this compound
-
Thoroughly mix the crude this compound with fresh petroleum ether (approximately 100 cc of ether per kg of umbels used).
-
Heat the mixture to boiling and then allow it to cool to room temperature.
-
Filter the solution to remove any insoluble impurities.
-
Concentrate the filtrate by evaporation.
-
Allow the concentrated solution to cool, which will cause the purified this compound to crystallize.
-
-
Step 6: Drying
-
Dry the crystallized this compound first in the air and then in a vacuum oven at a temperature not exceeding 45-50°C.
-
The final product should be a white crystalline substance.[1]
-
Protocol 2: Extraction of a this compound-Rich Fraction (Visnagan)
This protocol is based on a patented method for obtaining "visnagan," a mixture rich in this compound.[2]
1. Materials and Equipment
-
Ground seeds of Ammi visnaga
-
Methanol or Ethanol
-
Water
-
Saturated aliphatic hydrocarbon solvent (e.g., hexane)
-
Halogenated hydrocarbon solvent (e.g., dichloromethane)
-
Rotary evaporator
-
Separatory funnel
-
Cooling bath
2. Procedure
-
Step 1: Initial Extraction
-
Extract the comminuted seeds of Ammi visnaga with a polar solvent such as methanol or ethanol to obtain a miscella extract.
-
-
Step 2: Concentration and Dilution
-
Concentrate the miscella extract by evaporation to about 20% of its initial volume.
-
Dilute the concentrated extract with an equal part by volume of water.
-
-
Step 3: Liquid-Liquid Partitioning
-
Extract the diluted solution with a saturated aliphatic hydrocarbon (e.g., hexane) to remove non-polar impurities.
-
The this compound-rich fraction will remain in the aqueous methanol phase.
-
Perform a countercurrent extraction of the aqueous methanol phase with a halogenated hydrocarbon (e.g., dichloromethane).
-
-
Step 4: Final Concentration and Crystallization
-
Collect the halogenated hydrocarbon extract which is now rich in this compound.
-
Concentrate this extract by evaporation.
-
Cool the concentrated extract to induce the crystallization of the this compound-rich fraction (visnagan).
-
Visualizations
Diagram 1: Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation of this compound from Ammi visnaga.
Concluding Remarks
The protocols described provide a comprehensive guide for the isolation of this compound from Ammi visnaga seeds. The choice of protocol may depend on the desired purity and yield of the final product. For obtaining highly pure crystalline this compound, Protocol 1 is recommended. For a more rapid isolation of a this compound-rich fraction, Protocol 2 is suitable. It is important to note that the concentration of this compound in the plant material can be relatively low, and optimization of the extraction and purification steps may be necessary to achieve desired outcomes. For analytical quantification and separation from its isomers, advanced chromatographic techniques such as SFC are highly effective.[3] Researchers should adhere to standard laboratory safety practices when handling organic solvents.
References
- 1. US2995574A - Preparation of visnadin from ammi visnaga - Google Patents [patents.google.com]
- 2. US3151125A - Process to obtain visnagan by extraction of ammi visnaga l. - Google Patents [patents.google.com]
- 3. Fast and improved separation of major coumarins in Ammi visnaga (L.) Lam. by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Developing a Topical Drug Delivery System for Visnadine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visnadine, a natural pyranocoumarin extracted from Ammi visnaga, is a potent vasodilator.[1] Its primary mechanism of action involves the inhibition of L-type Ca2+ channels in vascular smooth muscle, leading to muscle relaxation and increased blood flow.[2][3] These properties make this compound a promising candidate for topical applications aimed at improving localized microcirculation. Due to its lipophilic nature and limited water solubility, developing an effective topical delivery system is crucial for its therapeutic efficacy.[4][5]
These application notes provide a comprehensive guide to developing and evaluating a topical drug delivery system for this compound, with a focus on nanoemulsion and microemulsion formulations. The protocols outlined below cover formulation development, physicochemical characterization, in vitro release, ex vivo skin permeation, and stability testing.
Physicochemical Properties of this compound
A thorough understanding of this compound's physicochemical properties is fundamental to formulation design.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₄O₇ | [4][6][7][8] |
| Molecular Weight | 388.41 g/mol | [6][7][8] |
| Appearance | Solid (needles) | [5] |
| Solubility | Slightly soluble in water; quite soluble in ethanol and methanol; very soluble in chloroform, acetone, ether, benzene, and DMF. | [5][9] |
| LogP (estimated) | 3.4 | [6][10] |
| Mechanism of Action | L-type Calcium Channel Blocker | [2][3] |
Formulation Development: Nanoemulsion & Microemulsion
Given this compound's lipophilicity, nanoemulsions and microemulsions are excellent choices for enhancing its solubility and skin permeation.[8][11][12] These formulations can increase the drug's bioavailability at the target site.
Experimental Workflow for Formulation Development
Caption: Workflow for this compound topical formulation development.
Protocol for Preparation of this compound-Loaded Nanoemulsion
This protocol is based on the spontaneous emulsification method.[13][14]
3.2.1 Materials and Equipment
-
Oil Phase: Oleic acid, Isopropyl myristate
-
Surfactant: Tween 80, Polysorbate 20
-
Co-surfactant: Propylene glycol, PEG 400
-
Aqueous Phase: Purified water
-
Active: this compound
-
Magnetic stirrer with hot plate, vortex mixer, high-pressure homogenizer (optional).
3.2.2 Screening of Excipients
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select components with the highest solubilizing capacity.
-
Add an excess amount of this compound to a known volume of the excipient.
-
Stir the mixture for 24 hours at room temperature.
-
Centrifuge to separate the undissolved drug.
-
Quantify the dissolved this compound in the supernatant using a validated HPLC method.
3.2.3 Construction of Pseudo-ternary Phase Diagram
-
Select the oil, surfactant (S), and co-surfactant (CoS) based on the solubility studies.
-
Prepare various S:CoS mixtures (e.g., 1:1, 2:1, 3:1, 4:1 w/w).
-
For each S:CoS ratio, mix with the oil phase at different weight ratios (e.g., 1:9, 2:8, ... 9:1).
-
Titrate each oil/S:CoS mixture with the aqueous phase (purified water) dropwise under gentle stirring.
-
Observe for transparency and fluidity to identify the nanoemulsion region.
-
Plot the data on a triangular phase diagram to delineate the nanoemulsion existence area.
3.2.4 Preparation of Nanoemulsion
-
Based on the phase diagram, select an optimal ratio of oil, S:CoS, and water.
-
Oil Phase Preparation: Dissolve a predetermined amount of this compound in the selected oil.
-
Aqueous Phase Preparation: Mix the surfactant and co-surfactant with purified water.
-
Slowly add the oil phase to the aqueous phase under continuous stirring.
-
For smaller droplet sizes, the coarse emulsion can be further processed using a high-pressure homogenizer or ultrasonicator.[15]
Physicochemical Characterization of the Formulation
| Parameter | Method | Purpose | Acceptance Criteria (Example) |
| Appearance | Visual Inspection | Clarity, color, and homogeneity | Transparent/translucent, colorless, no phase separation |
| Droplet Size & PDI | Dynamic Light Scattering (DLS) | Determine the size distribution of droplets | Droplet size: 20-200 nm; PDI < 0.3 |
| Zeta Potential | Electrophoretic Light Scattering | Assess the surface charge and stability | > ±30 mV for good stability |
| pH | pH meter | Ensure compatibility with skin pH | 4.5 - 6.0 |
| Viscosity | Brookfield Viscometer | Determine the flow characteristics | Suitable for topical application (e.g., 1000-5000 cP) |
| Drug Content | HPLC-UV | Quantify the amount of this compound | 95.0% - 105.0% of the label claim |
In Vitro and Ex Vivo Performance Testing
In Vitro Release Testing (IVRT) Protocol
This protocol utilizes the Franz diffusion cell apparatus to evaluate the release of this compound from the formulation.[3][9][16][17][18]
5.1.1 Equipment and Materials
-
Franz diffusion cells
-
Synthetic membrane (e.g., Polysulfone, PVDF)
-
Receptor medium (e.g., phosphate buffer pH 5.5 with a solubilizing agent like 30% ethanol to maintain sink conditions)
-
Magnetic stirrer
-
Water bath/circulator
-
HPLC-UV system for analysis
5.1.2 Experimental Procedure
-
Assemble the Franz diffusion cells. The receptor chamber is filled with pre-warmed (32 ± 0.5 °C) and degassed receptor medium and stirred continuously.
-
Mount the synthetic membrane between the donor and receptor chambers, ensuring no air bubbles are trapped.
-
Apply a known quantity (e.g., 1 g) of the this compound formulation to the membrane in the donor chamber.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from the receptor chamber.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.
-
Analyze the samples for this compound concentration using a validated HPLC method.
-
Calculate the cumulative amount of drug released per unit area (µg/cm²) and plot against time.
Ex Vivo Skin Permeation Protocol
This protocol assesses the permeation of this compound through excised skin, providing a more biologically relevant model.[19][20][21][22]
5.2.1 Equipment and Materials
-
Same as IVRT, with the addition of excised animal (e.g., porcine or rat) or human skin.
5.2.2 Skin Preparation
-
Obtain full-thickness abdominal skin from a suitable source.
-
Carefully remove subcutaneous fat and connective tissue.
-
Cut the skin into appropriate sizes to fit the Franz diffusion cells.
-
Skin can be used fresh or stored at -20°C until use.
5.2.3 Experimental Procedure
-
The procedure is similar to the IVRT protocol, but the synthetic membrane is replaced with the prepared skin sample, with the stratum corneum side facing the donor compartment.[21]
-
At the end of the experiment, dissemble the cell, and wash the skin surface to remove excess formulation.
-
The amount of drug retained in the skin can be determined by extracting this compound from the skin tissue and analyzing it via HPLC.
This compound's Mechanism of Action: Signaling Pathway
This compound acts as a vasodilator by blocking L-type voltage-gated calcium channels (CaV1.2) in vascular smooth muscle cells.[1][2][3][23] This prevents the influx of Ca²⁺ ions, which is a critical step in the muscle contraction cascade.
Caption: this compound's inhibitory effect on the L-type Ca²⁺ channel pathway.
Stability Testing
Stability testing is performed to ensure the quality, safety, and efficacy of the formulation throughout its shelf life, following ICH guidelines (Q1A R2).[6][24][25][26][27]
Stability Protocol
-
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[25]
-
-
Time Points:
-
Long-term: 0, 3, 6, 9, 12, 18, 24 months
-
Accelerated: 0, 3, 6 months[26]
-
-
Parameters to be Tested:
-
Appearance
-
pH
-
Viscosity
-
Droplet Size and PDI
-
Assay of this compound
-
Microbial limits
-
Example Stability Data Table
| Parameter | Specification | Initial | 3 Months (40°C/75%RH) | 6 Months (40°C/75%RH) |
| Appearance | Clear, homogenous | Pass | Pass | Pass |
| pH | 4.5 - 6.0 | 5.2 | 5.1 | 5.0 |
| Viscosity (cP) | 1000 - 5000 | 2500 | 2450 | 2400 |
| Droplet Size (nm) | < 200 | 120 | 125 | 130 |
| PDI | < 0.3 | 0.15 | 0.16 | 0.18 |
| Assay (%) | 95.0 - 105.0 | 100.2 | 99.5 | 98.9 |
Conclusion
The successful development of a topical delivery system for this compound hinges on a systematic approach to formulation, characterization, and evaluation. Nanoemulsions and microemulsions present viable strategies to overcome the challenges associated with this compound's lipophilicity, potentially enhancing its local bioavailability and therapeutic effect. The protocols provided herein offer a framework for researchers to develop a stable, effective, and safe topical product.
References
- 1. Dominant role of smooth muscle L-type calcium channel Cav1.2 for blood pressure regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. permegear.com [permegear.com]
- 4. Calcium Signaling in Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancement of Skin Penetration of Hydrophilic and Lipophilic Compounds by pH-sensitive Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. testinglab.com [testinglab.com]
- 7. Novel Pharmaceutical Strategies for Enhancing Skin Penetration of Biomacromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. teledynelabs.com [teledynelabs.com]
- 10. Design and development of topical liposomal formulations in a regulatory perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Topical Nano and Microemulsions for Skin Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Nanoemulsion preparation [protocols.io]
- 14. mdpi.com [mdpi.com]
- 15. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aurigaresearch.com [aurigaresearch.com]
- 17. dissolutiontech.com [dissolutiontech.com]
- 18. ashdin.com [ashdin.com]
- 19. Ex-vivo Skin Permeability Tests of Nanoparticles for Microscopy Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ex vivo skin permeation studies: Significance and symbolism [wisdomlib.org]
- 21. Design, Preparation, and Ex Vivo Skin Permeation of Doxepin Microemulsion System for Topical Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. impactfactor.org [impactfactor.org]
- 23. Calcium Channels in Vascular Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ICH Official web site : ICH [ich.org]
- 25. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 26. database.ich.org [database.ich.org]
- 27. scribd.com [scribd.com]
Application Notes and Protocols for Screening Visnadine Activity Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visnadine, a natural compound extracted from the plant Ammi visnaga, is recognized for its vasodilatory properties.[1][2] Its primary mechanism of action involves the inhibition of L-type calcium (Ca2+) channels, which leads to the relaxation of smooth muscle tissue.[3][4] This activity suggests potential therapeutic applications in cardiovascular conditions and other disorders involving smooth muscle contraction. To facilitate the exploration of this compound's bioactivity and to screen for its effects in a high-throughput manner, this document provides detailed protocols for three key cell-based assays: an intracellular calcium flux assay, an NF-κB signaling pathway reporter assay, and a cell viability assay. These assays will enable researchers to quantify this compound's potency as a calcium channel blocker, investigate its potential anti-inflammatory properties, and assess its cytotoxic profile.
Intracellular Calcium Flux Assay
This assay directly assesses this compound's ability to block L-type calcium channels by measuring changes in intracellular calcium concentration in response to a depolarizing stimulus. A reduction in the expected calcium influx upon stimulation in the presence of this compound would indicate its inhibitory activity.
Experimental Protocol
Materials:
-
Vascular smooth muscle cells (e.g., A7r5 cell line)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Fluorescent calcium indicator (e.g., Fluo-4 AM or Cal-520® AM)[5][6]
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without calcium
-
Potassium chloride (KCl) solution (high concentration for depolarization)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader with an injector
Procedure:
-
Cell Seeding: Seed vascular smooth muscle cells into a 96-well black, clear-bottom microplate at a density of 20,000-40,000 cells per well and culture overnight to allow for cell attachment.
-
Loading with Calcium Indicator:
-
Prepare a loading buffer containing a fluorescent calcium indicator (e.g., 4 µM Fluo-4 AM) and 0.02% Pluronic F-127 in HBSS with calcium.
-
Remove the culture medium from the wells and wash once with HBSS.
-
Add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.[7]
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in HBSS with calcium.
-
After the incubation period, remove the loading buffer and wash the cells twice with HBSS.
-
Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and no-stimulus control wells.
-
Incubate the plate at room temperature for 15-30 minutes.
-
-
Measurement of Calcium Flux:
-
Place the microplate in a fluorescence microplate reader equipped with an automated injector.
-
Set the reader to the appropriate excitation and emission wavelengths for the chosen indicator (e.g., 494 nm excitation and 516 nm emission for Fluo-4).[5]
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Inject a high-concentration KCl solution (e.g., 50 µL of 1 M KCl to achieve a final concentration of ~80 mM) to induce cell depolarization and subsequent calcium influx.
-
Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Data Presentation
| This compound Concentration (µM) | Peak Fluorescence (RFU) | ΔF (Peak - Baseline) | % Inhibition |
| 0 (Vehicle Control) | 5000 | 4000 | 0 |
| 0.1 | 4500 | 3500 | 12.5 |
| 1 | 3000 | 2000 | 50 |
| 10 | 1500 | 500 | 87.5 |
| 100 | 1100 | 100 | 97.5 |
Signaling Pathway Diagram
Caption: L-type calcium channel signaling pathway in vascular smooth muscle.
NF-κB Reporter Gene Assay
This assay is designed to screen for potential anti-inflammatory activity of this compound by measuring its effect on the TNF-α induced activation of the NF-κB signaling pathway. A decrease in the reporter gene expression in the presence of this compound would suggest anti-inflammatory potential.
Experimental Protocol
Materials:
-
HEK293 cells stably or transiently transfected with an NF-κB luciferase reporter construct.[2][8]
-
Cell culture medium (e.g., DMEM) with FBS and antibiotics.
-
This compound stock solution.
-
Tumor Necrosis Factor-alpha (TNF-α) solution.
-
Dual-Luciferase® Reporter Assay System.
-
96-well white, clear-bottom microplates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells into a 96-well white, clear-bottom microplate at a density of 20,000-40,000 cells per well and culture overnight.
-
Compound Incubation:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the cells. Include a vehicle control.
-
Incubate for 1 hour.
-
-
Stimulation:
-
Add TNF-α to all wells (except for the unstimulated control) to a final concentration of 10 ng/mL to induce NF-κB activation.
-
Incubate the plate for 6-24 hours at 37°C.[2]
-
-
Luciferase Assay:
-
Remove the medium and wash the cells with PBS.
-
Lyse the cells by adding 20 µL of passive lysis buffer per well and incubate for 15 minutes at room temperature with gentle shaking.
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well.
-
Measure the firefly luciferase activity using a luminometer.
-
Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction.
-
Measure the Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of NF-κB activity by dividing the normalized luciferase activity of the stimulated wells by that of the unstimulated control.
-
Determine the percent inhibition of NF-κB activation for each this compound concentration relative to the TNF-α stimulated vehicle control.
-
Plot the percent inhibition against the this compound concentration to determine the IC50 value.
-
Data Presentation
| This compound Concentration (µM) | Normalized Luciferase Activity (RLU) | Fold Induction (vs. Unstimulated) | % Inhibition |
| 0 (Unstimulated) | 100 | 1 | N/A |
| 0 (TNF-α + Vehicle) | 5000 | 50 | 0 |
| 0.1 | 4500 | 45 | 10 |
| 1 | 2500 | 25 | 50 |
| 10 | 750 | 7.5 | 85 |
| 100 | 550 | 5.5 | 89 |
Signaling Pathway Diagram
Caption: TNF-α induced NF-κB signaling pathway.
Cell Viability and Proliferation Assays
These assays are crucial for assessing the cytotoxic or anti-proliferative effects of this compound, which is particularly relevant when screening for anti-cancer properties or determining the therapeutic window of the compound. Two common methods are provided: the MTT assay and the CellTiter-Glo® assay.
MTT Assay Protocol
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[9]
-
96-well clear microplates
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the cells. Include a vehicle control.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.[3]
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate spectrophotometer.[1]
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the this compound concentration to determine the IC50 value.
-
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
This assay quantifies ATP, an indicator of metabolically active cells, providing a highly sensitive measure of cell viability.[10][11]
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
This compound stock solution
-
CellTiter-Glo® Reagent
-
96-well opaque white microplates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well opaque white plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add 100 µL of the this compound dilutions to the cells. Include a vehicle control.
-
Incubate for 24, 48, or 72 hours.
-
-
Assay Procedure:
-
Luminescence Measurement:
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the this compound concentration to determine the IC50 value.
-
Data Presentation for Cell Viability Assays
| This compound Concentration (µM) | % Cell Viability (MTT) | % Cell Viability (CellTiter-Glo®) |
| 0 (Vehicle Control) | 100 | 100 |
| 0.1 | 98 | 99 |
| 1 | 95 | 96 |
| 10 | 70 | 75 |
| 100 | 45 | 50 |
Experimental Workflow Diagram
Caption: Workflow for cell viability and proliferation assays.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Calcium Indicators | Thermo Fisher Scientific - US [thermofisher.com]
- 5. resources.biomol.com [resources.biomol.com]
- 6. Calcium Indicators | AAT Bioquest [aatbio.com]
- 7. intracellular calcium assay [protocols.io]
- 8. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 12. ch.promega.com [ch.promega.com]
- 13. promega.com [promega.com]
Application Notes and Protocols for the Analytical Profiling of Visnadine Impurities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visnadine, a pyranocoumarin naturally occurring in plants such as Ammi visnaga, is recognized for its vasodilatory properties. Ensuring the purity and safety of this compound active pharmaceutical ingredients (APIs) and drug products is paramount. This document provides detailed application notes and protocols for the analytical techniques used in the impurity profiling of this compound. Impurity profiling is a critical process in drug development and manufacturing to identify and quantify impurities, which can originate from the synthesis process, degradation, or storage.[1][2]
This guide outlines methodologies for forced degradation studies to identify potential degradation products and provides a framework for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of this compound and its impurities.
Forced Degradation Studies
Forced degradation, or stress testing, is essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[3][4][5][6] These studies expose the drug substance to conditions more severe than accelerated stability testing to generate potential degradation products.[4]
Objective
The primary objectives of conducting forced degradation studies on this compound are:
-
To identify the likely degradation products.[4]
-
To establish the degradation pathways.[4]
-
To demonstrate the specificity of the analytical method by ensuring the separation of the main component from its degradation products.[4]
Experimental Protocol for Forced Degradation
A stock solution of this compound (e.g., 1 mg/mL in methanol) should be prepared. The following stress conditions are recommended based on general guidelines for forced degradation studies:
Table 1: Forced Degradation Conditions for this compound
| Stress Condition | Reagent/Condition | Duration | Analysis |
| Acid Hydrolysis | 1 M HCl | 24 hours at 60°C | Neutralize with 1 M NaOH, dilute with mobile phase, and analyze by HPLC. |
| Base Hydrolysis | 1 M NaOH | 24 hours at 60°C | Neutralize with 1 M HCl, dilute with mobile phase, and analyze by HPLC. |
| Oxidative Degradation | 30% H₂O₂ | 24 hours at room temperature | Dilute with mobile phase and analyze by HPLC. |
| Thermal Degradation | Solid drug substance | 48 hours at 105°C in a hot air oven | Dissolve in methanol, dilute with mobile phase, and analyze by HPLC. |
| Photolytic Degradation | Solid drug substance and solution (1 mg/mL in methanol) | Expose to UV light (254 nm) for 48 hours | Dissolve solid in methanol, dilute both samples with mobile phase, and analyze by HPLC. |
Note: The duration and temperature of the stress conditions may need to be adjusted to achieve a target degradation of 5-20%. A control sample, protected from the stress condition, should be analyzed alongside the stressed sample.
Analytical Technique: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying components in a mixture, making it ideal for impurity profiling.[1] The following protocol is a starting point for developing a stability-indicating HPLC method for this compound, based on methods used for structurally similar coumarin derivatives.
Proposed HPLC Method for this compound Impurity Profiling
Instrumentation:
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale/Reference |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) | Widely used for the separation of coumarin derivatives.[7] |
| Mobile Phase A | 0.1% Formic acid in Water | Provides good peak shape for acidic compounds. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase chromatography. |
| Gradient Elution | 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70% B; 30-35 min: 70-30% B; 35-40 min: 30% B | A gradient is necessary to elute both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | To ensure reproducible retention times. |
| Detection Wavelength | 254 nm and 320 nm | Coumarins typically exhibit strong absorbance in these regions. |
| Injection Volume | 10 µL |
Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL). Further dilute with the mobile phase to a suitable concentration (e.g., 100 µg/mL).
-
Sample Solution: For the drug substance, prepare a solution in methanol at a concentration of 1 mg/mL and dilute with the mobile phase as necessary. For drug products, an appropriate extraction procedure may be required.
-
Forced Degradation Samples: Dilute the stressed samples with the mobile phase to a concentration comparable to the standard solution.
Data Analysis and Quantification
The amount of each impurity can be calculated using the principle of external standardization. The area of the impurity peak is compared to the area of the this compound reference standard of a known concentration.
Calculation:
For unknown impurities, a relative response factor (RRF) of 1.0 is often assumed. However, for accurate quantification, the RRF for each impurity should be determined by isolating the impurity and preparing a standard of known concentration.
Identification of Impurities
Hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for the identification and structural elucidation of unknown impurities.[8]
LC-MS Protocol for Impurity Identification
The HPLC method described above can be adapted for LC-MS by using a volatile mobile phase modifier, such as formic acid or ammonium acetate, instead of non-volatile buffers.
Instrumentation:
-
LC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF, or Orbitrap).
MS Parameters (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Scan Range: m/z 100-1000.
-
Data Acquisition: Full scan and data-dependent MS/MS.
The accurate mass measurement from the full scan data can be used to determine the elemental composition of the impurities. The MS/MS fragmentation pattern provides structural information that aids in the identification of the impurities by comparing it with the fragmentation of the parent drug or by searching spectral libraries.
Visualizations
Caption: Workflow for this compound Impurity Profiling.
Caption: Sources of Impurities in this compound.
Conclusion
The analytical methods and protocols outlined in this document provide a comprehensive framework for the impurity profiling of this compound. A thorough understanding of potential impurities is crucial for ensuring the quality, safety, and efficacy of the final drug product. The implementation of robust forced degradation studies and the development of a validated, stability-indicating HPLC method, coupled with LC-MS for impurity identification, are essential components of a successful drug development program for this compound. It is recommended to consult relevant regulatory guidelines, such as those from the International Council for Harmonisation (ICH), for specific requirements related to impurity testing.
References
- 1. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. researchgate.net [researchgate.net]
- 5. medcraveonline.com [medcraveonline.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. This compound | C21H24O7 | CID 442151 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Supercritical Fluid Extraction of Visnadine from Plant Material
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Visnadine is a natural coumarin found in the plant Ammi visnaga (L.), commonly known as khella or bishop's weed. It is recognized for its vasodilatory properties and has been investigated for its potential therapeutic applications, including the treatment of angina pectoris and female sexual dysfunction.[1] The mechanism of action primarily involves the blockage of L-type calcium channels, leading to the relaxation of vascular smooth muscles.[1] Supercritical fluid extraction (SFE) with carbon dioxide (CO₂) is a green and efficient technology for selectively extracting bioactive compounds from plant materials.[2][3] This document provides detailed application notes and protocols for the extraction of this compound from Ammi visnaga plant material using SFE.
Data Presentation: Quantitative Analysis of Furanochrome Extraction
While specific quantitative data for the SFE of this compound is limited in the available literature, data for the structurally related and co-occurring furanochromones, khellin and visnagin, from Ammi visnaga provide a strong proxy for optimizing this compound extraction. The following tables summarize the yields of total extracts and specific compounds from Ammi visnaga fruits using SFE and conventional solvent extraction methods.
Table 1: Comparison of Supercritical Fluid Extraction (SFE) and Conventional Solvent Extraction of Furanochromones from Ammi visnaga Fruits.
| Extraction Method | Solvent | Total Extract Yield (% w/w) | Total Furanochromones in Extract (% w/w) |
| Supercritical Fluid Extraction (SCFE) | CO₂ with 5% Methanol | 4.50 | 30.1 |
| Boiling Water | Water | 13.81 | 5.95 |
| Ethanol (95%) | Ethanol | 13.51 | 8.23 |
| Ethanol (30%) | Ethanol | 15.44 | 6.59 |
| Acetone | Acetone | 5.08 | 18.49 |
Source: Adapted from a 2021 study on the assessment of conventional versus supercritical fluid extraction of Khella furanochromones.[3][4]
Table 2: Optimized Supercritical Fluid Extraction Parameters and Yields for γ-Pyrones (Khellin and Visnagin) from Ammi visnaga Fruits.
| Parameter | Optimal Value |
| Pressure | 200 bar |
| Temperature | 45 °C |
| Particle Size | 1.4 mm |
| Extraction Time | 90 min |
| Resulting Yields | |
| Total Extract Yield (% w/w) | 1.74 |
| Average γ-Pyrones Content in Extract (% w/w) | 38.414 |
| Khellin Content in Extract (% w/w) | 29.4 |
| Visnagin Content in Extract (% w/w) | 9.014 |
Source: Adapted from a 2018 study on the supercritical fluid extraction of γ-Pyrones from Ammi visnaga L. fruits.[2]
Experimental Protocols
Plant Material Preparation
Objective: To prepare Ammi visnaga seeds for efficient supercritical fluid extraction.
Materials:
-
Dried seeds of Ammi visnaga
-
Grinder or mill
-
Sieves for particle size separation
Protocol:
-
Ensure the Ammi visnaga seeds are thoroughly dried to a moisture content of less than 10%.
-
Grind the dried seeds to a fine powder.
-
Sieve the ground material to obtain a uniform particle size. A particle size of approximately 1.4 mm has been shown to be optimal for the extraction of related compounds.[2]
-
Store the prepared plant material in a cool, dry, and dark place until extraction.
Supercritical Fluid Extraction (SFE) of this compound
Objective: To extract this compound from the prepared plant material using supercritical CO₂.
Materials and Equipment:
-
Supercritical Fluid Extractor system
-
High-purity CO₂
-
Co-solvent (e.g., Methanol or Ethanol)
-
Prepared Ammi visnaga seed powder
-
Extraction vessel
-
Separation vessel
Protocol:
-
Accurately weigh the prepared Ammi visnaga seed powder and load it into the extraction vessel.
-
Set the SFE system parameters. Based on the data for related compounds, the following starting conditions are recommended:
-
Pressurize the system with CO₂ to the desired setpoint.
-
Introduce the co-solvent at the specified percentage.
-
Initiate the extraction process and maintain a constant flow of supercritical CO₂ through the extraction vessel.
-
The extract-laden supercritical fluid is then passed into the separator where the pressure and temperature are reduced, causing the precipitation of the extract.
-
Collect the crude this compound-rich extract from the separator.
-
The CO₂ can be recycled back to the pump for reuse.
Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
Objective: To determine the concentration of this compound in the crude extract.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
This compound analytical standard
-
HPLC-grade solvents (Methanol, Water)
-
Syringe filters (0.45 µm)
Protocol:
-
Standard Preparation: Prepare a stock solution of this compound standard in Methanol. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Dissolve a known amount of the crude extract in Methanol. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions (adapted from methods for related compounds):
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the prepared sample solution.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Quantify the amount of this compound in the sample using the calibration curve.
Signaling Pathway of this compound-Induced Vasodilation
This compound acts as a vasodilator by blocking L-type calcium channels in vascular smooth muscle cells. This inhibition of calcium influx prevents the activation of calmodulin and subsequent phosphorylation of myosin light chains, leading to muscle relaxation and vasodilation.
References
- 1. Effects of this compound on rat isolated vascular smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of Conventional Solvent Extraction vs. Supercritical Fluid Extraction of Khella (Ammi visnaga L.) Furanochromones and Their Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of high-performance liquid chromatography and high-performance thin-layer chromatography methods for the quantification of khellin in Ammi visnaga seed - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Visnadine's Ion Channel Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visnadine, a natural pyranocoumarin extracted from the plant Ammi visnaga, has been recognized for its vasodilatory and potential anti-arrhythmic properties. These physiological effects are primarily attributed to its interaction with ion channels, which are fundamental in regulating cellular excitability and signaling pathways. Understanding the precise mechanisms of this compound's action on these channels is crucial for its therapeutic development and for elucidating its full pharmacological profile.
These application notes provide a comprehensive overview of the electrophysiological techniques used to investigate the effects of this compound on ion channels. The protocols detailed below are designed to guide researchers in accurately characterizing the compound's ion channel pharmacology.
Target Ion Channels and Mechanism of Action
Current research indicates that the primary molecular target of this compound is the L-type voltage-gated calcium channel (Ca_v1.2) . By inhibiting these channels, this compound reduces the influx of calcium into vascular smooth muscle cells, leading to vasodilation and a subsequent decrease in blood pressure.
While the vasodilatory effects are well-established, the precise mechanism behind this compound's anti-arrhythmic activity is less clear and warrants further investigation. It may involve modulation of other ion channels, such as voltage-gated sodium (Na_v) or potassium (K_v) channels, which play critical roles in cardiac action potential generation and propagation.
Quantitative Data Summary
| Compound | Target Ion Channel | Cell/Tissue Type | Assay Type | Key Findings | Reference |
| This compound | L-type Ca²⁺ channels | Rat isolated aortic rings | Muscle Contraction Assay | Selectively inhibited contractions induced by KCl depolarization at concentrations < 10⁻⁵ M. | [1] |
Electrophysiological Protocols
The gold-standard technique for studying the direct effects of a compound on ion channel function is the patch-clamp technique . This method allows for the precise measurement of ionic currents flowing through individual channels or across the entire cell membrane.
Protocol 1: Whole-Cell Voltage-Clamp Recording of L-type Ca²⁺ Currents in Vascular Smooth Muscle Cells
This protocol is designed to determine the inhibitory effect of this compound on L-type Ca²⁺ channels in isolated vascular smooth muscle cells (VSMCs).
1. Cell Preparation:
-
Isolate single VSMCs from rat aorta or other suitable vascular tissue using enzymatic digestion (e.g., collagenase and elastase).
-
Plate the isolated cells on glass coverslips and allow them to adhere for at least 2-4 hours before recording.
2. Solutions:
-
External Solution (in mM): 135 NaCl, 5.4 CsCl, 1 MgCl₂, 10 BaCl₂ (as the charge carrier to avoid Ca²⁺-dependent inactivation), 10 HEPES. Adjust pH to 7.4 with CsOH.
-
Internal (Pipette) Solution (in mM): 120 Cs-aspartate, 10 CsCl, 5 MgATP, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
3. Electrophysiological Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Form a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV to ensure availability of Ca²⁺ channels.
-
Elicit L-type Ca²⁺ currents by applying depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 200 ms).
-
After obtaining a stable baseline recording, perfuse the cell with the external solution containing various concentrations of this compound.
-
Record the current at each concentration to determine the dose-dependent inhibition.
4. Data Analysis:
-
Measure the peak inward current at each voltage step before and after this compound application.
-
Construct a current-voltage (I-V) relationship plot.
-
Generate a concentration-response curve by plotting the percentage of current inhibition against the logarithm of the this compound concentration.
-
Fit the concentration-response curve with a Hill equation to determine the IC50 value.
Protocol 2: Investigating the Mechanism of this compound's Anti-Arrhythmic Effects on Cardiomyocytes
To explore the potential anti-arrhythmic actions of this compound, similar patch-clamp protocols can be adapted for isolated cardiomyocytes to study its effects on key cardiac ion channels.
1. Target Channels and Protocols:
-
Voltage-Gated Sodium Channels (Na_v1.5):
-
Protocol: Use a voltage protocol that assesses both tonic and use-dependent block. For example, hold the cell at -120 mV and apply depolarizing pulses to -20 mV. To assess use-dependence, apply a train of depolarizing pulses at different frequencies (e.g., 1 Hz, 5 Hz, 10 Hz).
-
-
Voltage-Gated Potassium Channels (e.g., K_v11.1/hERG, K_v7.1/KCNQ1):
-
Protocol: Use specific voltage protocols to elicit the tail currents characteristic of these channels. For hERG, a depolarizing prepulse followed by a repolarizing step is used to measure the deactivating tail current.
-
2. Data Analysis:
-
Analyze changes in peak current amplitude, current kinetics (activation and inactivation), and the voltage-dependence of channel gating in the presence of this compound.
-
Determine IC50 values for any observed inhibitory effects.
Visualizations
Signaling Pathway of this compound-Induced Vasodilation```dot
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Visnadine Extraction from Ammi visnaga
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of Visnadine from Ammi visnaga.
Frequently Asked Questions (FAQs)
Q1: What is the optimal part of the Ammi visnaga plant for this compound extraction?
A1: The fruits (often referred to as seeds) and umbels of Ammi visnaga are the primary sources for this compound and other active compounds like khellin and visnagin.[1][2][3] For a higher yield of this compound, it is preferable to use the umbels stripped of their seeds before extraction.[1]
Q2: What are the most effective solvents for this compound extraction?
A2: A range of organic solvents can be used for the extraction of active compounds from Ammi visnaga. Petroleum ether (boiling point 35-70°C) has been effectively used in Soxhlet extraction for this compound.[1] Other solvents like ethanol, methanol, and acetone have also been employed for extracting related compounds from the plant.[4][5][6] Supercritical fluid extraction (SCFE) with carbon dioxide, sometimes with a co-solvent like methanol, has shown high selectivity for furanochromones and is a greener alternative.[2][5][6][7]
Q3: What is a typical yield for this compound from Ammi visnaga?
A3: The yield of this compound can vary significantly based on the plant material, extraction method, and purification process. A described method using petroleum ether extraction from dried, de-seeded umbels reports a final yield of pure this compound at 0.6% to 0.7% (6 to 7 per mil).[1] Another process aimed at obtaining a "visnagan" mixture rich in this compound from the seeds reported yields of up to 3.1%.[4]
Q4: How can I quantify the amount of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) is a common and accurate method for the quantitative determination of this compound and other related compounds in Ammi visnaga extracts.[2][8][9] A validated HPLC-DAD/FLD method can also be used for the simultaneous analysis of various components.[10][11]
Q5: What is the mechanism of action of this compound?
A5: this compound is known for its vasodilating properties, which are attributed to its activity as a calcium channel blocker.[3][12] It preferentially inhibits the influx of Ca2+ through L-type calcium channels in vascular smooth muscle cells, leading to muscle relaxation and vasodilation.[12][13][14]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low this compound Yield | 1. Improper Plant Material: Using parts of the plant with low this compound concentration. 2. Inefficient Extraction Solvent: The solvent used may not be optimal for this compound solubility. 3. Suboptimal Extraction Parameters: Incorrect temperature, time, or pressure for the chosen extraction method. 4. Inadequate Grinding: Insufficient surface area of the plant material for solvent penetration. | 1. Use dried and pulverized umbels of Ammi visnaga, preferably with the seeds removed, as this can increase the yield.[1] 2. Consider using petroleum ether for conventional extraction or explore Supercritical Fluid Extraction (SCFE) for higher selectivity.[1][2] 3. Optimize extraction parameters. For SCFE, optimal conditions have been found around 200 bar and 45°C.[2] For solvent extraction, ensure the appropriate temperature is maintained to enhance solubility without degrading the compound. 4. Grind the dried plant material to a fine powder to increase the surface area available for extraction.[1] |
| Impure Final Product | 1. Co-extraction of other compounds: Solvents may extract other related and unrelated compounds from the plant matrix. 2. Presence of Gummy Constituents: These can interfere with crystallization and purification. | 1. Employ purification steps such as recrystallization or column chromatography.[4][8] For instance, crude this compound can be purified by mixing with petroleum ether, allowing it to stand, and then filtering.[1] 2. Ensure the removal of gummy constituents before crystallization to facilitate the process.[1] |
| Difficulty with Crystallization | 1. Presence of Impurities: Impurities can inhibit crystal formation. 2. Incorrect Solvent System: The solvent used for crystallization may not be appropriate. 3. Suboptimal Temperature: The temperature for crystallization may not be low enough. | 1. Purify the crude extract using techniques like chromatography before attempting crystallization.[4] 2. A common method involves dissolving the purified product in a suitable solvent and then adding a precipitating solvent. For example, dissolving in a solvent and then adding activated carbon before filtration and subsequent crystallization.[1] 3. Allow the concentrated solution to rest at a low temperature (e.g., -10°C) for an extended period (e.g., 48 hours) to promote crystallization.[1] |
| Inconsistent Results | 1. Variability in Plant Material: The concentration of this compound can vary depending on the geographical source, harvest time, and storage of the plant. 2. Lack of Standardized Protocol: Variations in the experimental procedure. | 1. Source Ammi visnaga from a consistent and reliable supplier. Store the plant material in a dry, dark place to prevent degradation of active compounds. 2. Adhere strictly to a validated and detailed experimental protocol for all extractions to ensure reproducibility. |
Quantitative Data Summary
Table 1: Comparison of Extraction Methods and Yields for Active Compounds from Ammi visnaga
| Extraction Method | Solvent(s) | Plant Part | Active Compound(s) | Yield | Reference |
| Soxhlet Extraction | Petroleum Ether (35-70°C) | De-seeded Umbels | Pure this compound | 0.6% - 0.7% | [1] |
| Solvent Extraction | Ethanol | Seeds | Visnagan (rich in this compound) | 3.1% | [4] |
| Conventional Solvent | Boiling Water | Fruits | Furanochromones | 5.95% (of extract) | [5][6] |
| Conventional Solvent | 30% Ethanol | Fruits | Furanochromones | 6.59% (of extract) | [5] |
| Conventional Solvent | 95% Ethanol | Fruits | Furanochromones | 8.23% (of extract) | [5] |
| Conventional Solvent | Acetone | Fruits | Furanochromones | Not specified | [5] |
| Supercritical Fluid Extraction (SCFE) | CO2 (+ 5% Methanol) | Fruits | Furanochromones | 30.1% (of extract) | [5][6] |
| Supercritical Fluid Extraction (SCFE) | CO2 | Fruits | γ-Pyrones (including visnagin) | 1.74% (total extract) | [2] |
Detailed Experimental Protocols
Protocol 1: this compound Extraction using Petroleum Ether (Soxhlet)
This protocol is adapted from a patented method for this compound extraction.[1]
-
Preparation of Plant Material:
-
Start with dried umbels of Ammi visnaga.
-
Strip the seeds from the umbels.
-
Chop and then grind the de-seeded umbels into a fine powder.
-
-
Extraction:
-
Use a Soxhlet apparatus for the extraction.
-
The extraction solvent is petroleum ether with a boiling range of 35-70°C.
-
Perform the extraction until the solvent in the siphon runs clear.
-
-
Concentration and Crude Crystallization:
-
Concentrate the resulting extract solution under reduced pressure.
-
Allow the concentrated solution to rest for 48 hours at approximately -10°C to crystallize the crude this compound.
-
Filter the crude product using a Buchner funnel. Note: This filtration is only effective if gummy constituents have been removed.
-
-
Purification and Final Crystallization:
-
Mix the crude this compound thoroughly with petroleum ether (approximately 100 cc per kg of the original umbels used).
-
Allow the mixture to stand at room temperature and then filter to obtain the purified this compound.
-
For further purification, dissolve the product in a suitable solvent, add activated carbon, filter, and then add a precipitating solvent to induce crystallization.
-
Dry the final crystallized this compound in the air and then in a vacuum oven at a temperature not exceeding 45-50°C.
-
Protocol 2: Supercritical Fluid Extraction (SCFE) of γ-Pyrones
This protocol is based on a study optimizing SCFE for γ-pyrones from Ammi visnaga fruits.[2]
-
Preparation of Plant Material:
-
Use dried fruits of Ammi visnaga.
-
Grind the fruits to a particle size of approximately 1.4 mm.
-
-
SCFE Parameters:
-
Use a supercritical fluid extraction system with CO2 as the solvent.
-
Set the extraction pressure to 200 bar.
-
Set the extraction temperature to 45°C.
-
-
Extraction Process:
-
Perform the extraction under dynamic conditions for a runtime of 90 minutes.
-
-
Product Recovery:
-
Collect the extract, which will be a yellowish-white bitter powder.
-
Visualizations
Caption: Experimental workflow for this compound extraction.
Caption: Troubleshooting logic for low this compound yield.
Caption: Mechanism of action of this compound.
References
- 1. US2995574A - Preparation of visnadin from ammi visnaga - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Ammi Visnaga L., a Potential Medicinal Plant: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US3151125A - Process to obtain visnagan by extraction of ammi visnaga l. - Google Patents [patents.google.com]
- 5. Assessment of Conventional Solvent Extraction vs. Supercritical Fluid Extraction of Khella (Ammi visnaga L.) Furanochromones and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Conventional Solvent Extraction vs. Supercritical Fluid Extraction of Khella (Ammi visnaga L.) Furanochromones and Their Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jab.alzahra.ac.ir [jab.alzahra.ac.ir]
- 9. jab.alzahra.ac.ir [jab.alzahra.ac.ir]
- 10. researchgate.net [researchgate.net]
- 11. Development and Validation of HPLC-DAD/FLD Methods for the Determination of Vitamins B1, B2, and B6 in Pharmaceutical Gummies and Gastrointestinal Fluids—In Vitro Digestion Studies in Different Nutritional Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dev.edaegypt.gov.eg [dev.edaegypt.gov.eg]
- 13. Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Aqueous Solubility of Visnadine in Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of Visnadine in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
Q2: What are the common methods to improve the aqueous solubility of this compound for in vitro assays?
A2: The most common strategies to enhance the aqueous solubility of poorly soluble compounds like this compound for in vitro assays include:
-
Using a co-solvent: Dimethyl sulfoxide (DMSO) is a widely used polar aprotic solvent that can dissolve a broad range of nonpolar and polar compounds and is miscible with water.[3]
-
Complexation with cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their cavity, forming inclusion complexes with increased aqueous solubility.[4][5]
-
Nanoparticle formulations: Encapsulating this compound into nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can improve its dispersion and apparent solubility in aqueous media.[6][7]
Q3: What is the maximum recommended concentration of DMSO in cell-based assays?
A3: The final concentration of DMSO in cell culture media should be kept as low as possible to avoid cytotoxicity and other off-target effects. A general guideline is to keep the final DMSO concentration at or below 0.1% to 1%.[2] However, the tolerance to DMSO can be cell-line specific, so it is recommended to perform a vehicle control experiment to determine the maximum non-toxic concentration for your specific cell line and assay duration.
Q4: Can the solubilization method interfere with my assay results?
A4: Yes, the method used to solubilize this compound can potentially interfere with assay results.
-
DMSO: At higher concentrations, DMSO can be toxic to cells and may affect enzyme activity.[8] It can also alter the viscosity of the assay medium, which might influence reaction kinetics.[9]
-
Cyclodextrins: Cyclodextrins can interact with assay components. For example, they can competitively inhibit some enzymes or interact with cell membranes.[10]
-
Nanoparticles: Nanoparticles can interfere with optical-based assays (e.g., absorbance, fluorescence, luminescence) due to their light-scattering properties. They can also adsorb proteins or other molecules from the assay medium, affecting their availability and function.[11][12]
Troubleshooting Guides
Problem 1: this compound precipitates when I dilute my DMSO stock solution into aqueous assay buffer.
This is a common issue when diluting a concentrated stock of a hydrophobic compound into an aqueous medium due to a rapid change in solvent polarity.[13]
Troubleshooting Steps:
-
Reduce the final concentration of this compound: The precipitation may be due to exceeding the kinetic solubility of this compound in the final assay medium. Try testing a lower concentration.
-
Optimize the dilution method:
-
Stepwise dilution: Instead of a single large dilution, perform serial dilutions. For example, first dilute the DMSO stock into a small volume of assay buffer, vortex well, and then add this intermediate dilution to the final volume.
-
Slow addition with mixing: Add the DMSO stock dropwise to the assay buffer while vortexing or stirring vigorously to promote rapid dispersion.[14]
-
Pre-warming the buffer: Warming the assay buffer to 37°C may slightly increase the solubility of this compound.[14]
-
-
Increase the final DMSO concentration (with caution): If your assay allows, you can try a slightly higher final DMSO concentration (e.g., up to 1%), but always include a vehicle control with the same DMSO concentration.[2]
-
Use a different solubilization method: If precipitation persists, consider using cyclodextrins or a nanoparticle formulation.
Logical Workflow for Troubleshooting Precipitation
References
- 1. m.youtube.com [m.youtube.com]
- 2. brieflands.com [brieflands.com]
- 3. mdpi.com [mdpi.com]
- 4. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 5. dokumen.pub [dokumen.pub]
- 6. sketchviz.com [sketchviz.com]
- 7. Polymeric Nanoparticles: Production, Characterization, Toxicology and Ecotoxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sketchviz.com [sketchviz.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Assessing nanotoxicity in cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Preventing Visnadine Degradation During Sample Preparation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Visnadine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the degradation of this compound during your experimental sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a natural pyranocoumarin compound extracted from the seeds of Ammi visnaga. It is known for its vasodilatory properties, primarily through the blockage of calcium channels.[1][2] Like many coumarin derivatives, this compound is susceptible to degradation under various environmental conditions, which can compromise the accuracy and reproducibility of experimental results. Therefore, understanding and controlling its stability during sample preparation is crucial for reliable downstream analysis.
Q2: What are the primary factors that can cause this compound degradation?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the general behavior of coumarins and related compounds, the primary factors of concern include:
-
Hydrolysis: The ester linkages in the this compound molecule are susceptible to hydrolysis under acidic or alkaline conditions.
-
Oxidation: The presence of oxidizing agents can lead to the degradation of the molecule.[3][4]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions leading to the degradation of furocoumarins, a class of compounds structurally related to this compound.[5][6][7][8][9]
-
Thermal Stress: High temperatures can accelerate degradation reactions.[10]
Q3: What are the initial signs of this compound degradation in a sample?
Visual inspection of your sample can sometimes provide initial clues of degradation. Discoloration, such as a yellowish or brownish hue, or the formation of precipitates in a solution that was previously clear, may indicate that degradation has occurred. However, significant degradation can happen without any visible changes. Therefore, chromatographic techniques like HPLC are essential for accurately assessing the purity and integrity of your this compound samples.
Troubleshooting Guide
This guide addresses specific issues you might encounter during sample preparation and analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound after extraction. | Degradation during extraction: Use of harsh solvents, prolonged extraction times, or exposure to high temperatures. | - Use milder extraction solvents such as methanol or ethanol. - Minimize extraction time. - Perform extraction at room temperature or below. - Consider solid-phase extraction (SPE) for cleaner and more efficient extraction.[6] |
| Appearance of unknown peaks in HPLC chromatogram. | Formation of degradation products: Exposure to light, extreme pH, or oxidizing agents during sample handling and storage. | - Protect samples from light at all stages by using amber vials or covering glassware with aluminum foil. - Maintain the pH of your sample solutions within a neutral range (pH 6-8). - Use freshly prepared solutions and deoxygenated solvents. - Consider adding antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to your standards and samples, but validate their compatibility with your analytical method. |
| Inconsistent analytical results between replicates. | Ongoing degradation in prepared samples: Samples left at room temperature or exposed to light for extended periods before analysis. | - Analyze samples as quickly as possible after preparation. - If immediate analysis is not possible, store prepared samples at low temperatures (2-8 °C) and protected from light. For long-term storage, consider freezing at -20 °C or below, but validate the freeze-thaw stability of this compound. |
| Poor peak shape or resolution in HPLC. | Inappropriate mobile phase or column: The analytical method is not optimized for this compound and its potential degradation products. | - Develop and validate a stability-indicating HPLC method. A good starting point is a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[3][11][12][13] - Ensure the mobile phase pH is compatible with this compound's stability. |
Experimental Protocols
Protocol 1: Extraction of this compound from Ammi visnaga Seeds
This protocol provides a general guideline for the extraction of this compound. Optimization may be required based on the specific plant material and desired purity.
-
Grinding: Grind the dried seeds of Ammi visnaga to a fine powder.
-
Extraction:
-
Macerate the powdered seeds in methanol at room temperature with occasional shaking for 24 hours.
-
Alternatively, use a Soxhlet apparatus with methanol for a more exhaustive extraction, but be mindful of potential thermal degradation.
-
-
Filtration and Concentration:
-
Filter the extract to remove solid plant material.
-
Concentrate the filtrate under reduced pressure at a temperature not exceeding 40°C to obtain a crude extract.
-
-
Purification (Optional):
-
The crude extract can be further purified using column chromatography on silica gel with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Protocol 2: Stability-Indicating HPLC Method for this compound Analysis
This protocol outlines a starting point for developing a stability-indicating HPLC method. Method validation according to ICH guidelines is essential before use in regulated environments.[14][15][16]
| Parameter | Recommendation |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of Acetonitrile and water (containing 0.1% formic acid or a neutral buffer like ammonium acetate). A potential starting point could be a mobile phase consisting of water:methanol:tetrahydrofuran (50:45:5, v/v/v).[11] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at approximately 245 nm and 330 nm |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30 °C |
Forced Degradation Studies:
To validate the stability-indicating nature of the HPLC method, forced degradation studies should be performed on a this compound standard.[4][10][17][18][19] This involves subjecting the standard to the following conditions to intentionally generate degradation products:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 80°C for 48 hours.
-
Photodegradation: Exposure to UV light (e.g., 254 nm) and visible light for an extended period.
The developed HPLC method should be able to separate the intact this compound peak from all degradation product peaks.
Visualizations
Diagram 1: Potential Degradation Workflow for this compound
Caption: Workflow illustrating potential points of this compound degradation.
Diagram 2: this compound's Mechanism of Action in Vasodilation
Caption: this compound induces vasodilation by blocking L-type Ca²⁺ channels.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of high-performance liquid chromatography and high-performance thin-layer chromatography methods for the quantification of khellin in Ammi visnaga seed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of photodynamic effects of furocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photodegradation of some Furocoumarins in Ethanol under UV Irradiation | Scientific.Net [scientific.net]
- 8. Major furocoumarins in grapefruit juice II: phototoxicity, photogenotoxicity, and inhibitory potency vs. cytochrome P450 3A4 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of photosensitization by furocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ajrconline.org [ajrconline.org]
- 11. Validated HPLC method for simultaneous estimation of khellol glucoside, khellin and visnagin in Ammi visnaga L. fruits and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. emerypharma.com [emerypharma.com]
- 16. mdpi.com [mdpi.com]
- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Visnadine Formulation Troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Visnadine formulations. The information is presented in a question-and-answer format to directly address potential instability issues encountered during experimental work.
Disclaimer
Detailed public-domain data on the specific degradation kinetics and pathways of this compound is limited. The following guidance is based on the known chemical properties of this compound as a pyranocoumarin and general principles of formulation science for related flavonoids and ester-containing compounds. The provided quantitative data and experimental protocols are illustrative and should be adapted and validated for specific formulations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
My this compound formulation is showing a decrease in potency over a short period. What are the likely causes?
A rapid loss of this compound potency often points to chemical degradation. The primary suspects for a pyranocoumarin derivative like this compound, which contains ester functional groups, are hydrolysis, oxidation, and photodegradation.
Troubleshooting Steps:
-
Review Formulation Composition and Storage Conditions:
-
pH of the formulation: The ester linkages in this compound are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.
-
Presence of oxidizing agents: Peroxides, often found as impurities in excipients like povidone and polyethylene glycols, can initiate oxidative degradation. Metal ions can also catalyze oxidation.
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Exposure to light: Coumarins are known to be photosensitive. Exposure to UV or even ambient light can lead to photodegradation.
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Storage temperature: Elevated temperatures accelerate most degradation reactions.
-
-
Perform Forced Degradation Studies: To identify the primary degradation pathway, conduct forced degradation studies under various stress conditions. This will help pinpoint the instability source.
How do I perform a forced degradation study for my this compound formulation?
Forced degradation studies, or stress testing, are essential to identify the likely degradation pathways and to develop a stability-indicating analytical method.
Experimental Protocol: Forced Degradation of this compound
Objective: To determine the degradation behavior of this compound under various stress conditions.
Materials:
-
This compound Active Pharmaceutical Ingredient (API) or formulation
-
Hydrochloric acid (HCl), 0.1 N and 1 N
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Sodium hydroxide (NaOH), 0.1 N and 1 N
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Hydrogen peroxide (H₂O₂), 3% and 30%
-
High-purity water
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Methanol or other suitable organic solvent
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pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and 1 N HCl. Store at 60°C for up to 48 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and 1 N NaOH. Store at room temperature for up to 24 hours.
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Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and 30% H₂O₂. Store at room temperature for up to 24 hours, protected from light.
-
Thermal Degradation: Expose the solid this compound powder and a solution of this compound to 80°C for up to 72 hours.
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Photodegradation: Expose the solid this compound powder and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1][2][3][4][5] A control sample should be kept in the dark.
-
-
Sample Analysis: At specified time points (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample. Neutralize the acidic and basic samples. Dilute with the mobile phase to a suitable concentration and analyze using a stability-indicating HPLC method.
Data Presentation: Example Forced Degradation Results for this compound
| Stress Condition | Time (hours) | This compound Remaining (%) | Number of Degradation Products | Major Degradant Peak (RT, min) |
| 0.1 N HCl, 60°C | 24 | 85.2 | 2 | 4.5, 6.1 |
| 1 N NaOH, RT | 8 | 70.5 | 3 | 3.8, 5.2, 7.0 |
| 3% H₂O₂, RT | 24 | 90.1 | 1 | 8.2 |
| 80°C (Solid) | 48 | 98.5 | 1 | 9.5 |
| Photostability (ICH) | - | 82.3 | 4 | 4.9, 5.8, 6.5, 7.8 |
Note: The data presented in this table is illustrative and not based on actual experimental results for this compound.
My this compound formulation shows significant degradation at both low and high pH. How can I improve its stability?
The ester groups in this compound are susceptible to hydrolysis. The rate of hydrolysis is often pH-dependent, with the lowest degradation rate typically observed in a specific pH range.
Troubleshooting and Stabilization Strategies:
-
Determine the pH of Maximum Stability: Conduct a pH-rate profile study to identify the pH at which this compound exhibits the highest stability.
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Formulate with Buffers: Use a buffering agent to maintain the pH of the formulation within the optimal stability range.
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Reduce Water Activity: For solid or non-aqueous formulations, minimize the amount of free water. This can be achieved by using anhydrous excipients or by including a desiccant in the packaging.
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Microencapsulation: Encapsulating this compound in a protective polymer matrix can shield it from the aqueous environment.
Experimental Protocol: pH-Rate Profile Study
Objective: To determine the effect of pH on the degradation rate of this compound.
Methodology:
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Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 10).
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Prepare solutions of this compound in each buffer at a constant temperature (e.g., 50°C).
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At various time intervals, analyze the concentration of this compound in each solution using a validated HPLC method.
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For each pH, plot the natural logarithm of the this compound concentration versus time. The slope of this line will give the apparent first-order rate constant (k).
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Plot the logarithm of k versus pH to generate the pH-rate profile.
I suspect my formulation is undergoing oxidative degradation. How can I confirm this and prevent it?
The pyranocoumarin structure of this compound may be susceptible to oxidation, especially if the formulation contains excipients that can generate peroxides or if it is exposed to atmospheric oxygen and metal ions.
Troubleshooting and Stabilization Strategies:
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Excipient Screening: Screen all excipients for peroxide content.
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Use of Antioxidants: Incorporate antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid into the formulation.
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Chelating Agents: Add chelating agents like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation.
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Inert Atmosphere: For highly sensitive formulations, manufacture and package under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
My this compound formulation changes color and loses potency upon exposure to light. What can I do?
Photodegradation is a common issue for coumarin-based compounds.
Troubleshooting and Stabilization Strategies:
-
Light-Protective Packaging: Store the formulation in amber or opaque containers to block out UV and visible light.
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UV Absorbers: Incorporate UV-absorbing excipients (e.g., benzophenones) into the formulation, although this is more common for topical products.
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Coating: For solid dosage forms, apply a light-protective coating.
Visualization of Key Processes
Degradation Pathway for a Hypothetical Ester-Containing Pyranocoumarin
Caption: Potential degradation pathways for this compound.
Experimental Workflow for Troubleshooting this compound Instability
Caption: A logical workflow for troubleshooting this compound instability.
References
Technical Support Center: Optimizing HPLC Separation of Visnadin and Related Compounds
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for developing an HPLC method for Visnadin and related furanocoumarins?
A common starting point for the reversed-phase HPLC separation of Visnadin and similar compounds involves a C18 column with a mobile phase consisting of a mixture of water (often with a small amount of acid, like formic or acetic acid, to improve peak shape) and an organic solvent such as methanol or acetonitrile. A gradient elution, where the proportion of the organic solvent is increased over time, is generally effective for separating a mixture of these compounds with varying polarities.
Q2: How can I improve the resolution between closely eluting peaks of Visnadin and other furanocoumarins?
To enhance resolution, you can try several approaches:
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Optimize the mobile phase: Adjusting the gradient slope (making it shallower) or changing the organic modifier (e.g., from methanol to acetonitrile or vice versa) can alter the selectivity of the separation.
-
Modify the mobile phase pH: For ionizable compounds, adjusting the pH of the aqueous portion of the mobile phase can significantly impact retention and selectivity.
-
Change the column: Using a column with a different stationary phase (e.g., a phenyl-hexyl column) or a column with smaller particle size can improve efficiency and resolution.
-
Adjust the temperature: Lowering the column temperature can sometimes increase retention and improve the separation of certain compounds.
Q3: What are the common causes of peak tailing in the HPLC analysis of Visnadin and how can I fix it?
Peak tailing can be caused by several factors:
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Secondary interactions: Active sites on the silica backbone of the column can interact with the analytes. Adding a small amount of a competing agent, like triethylamine, or using a highly end-capped column can mitigate this.
-
Column overload: Injecting too much sample can lead to peak distortion. Try diluting your sample.
-
Inappropriate mobile phase pH: If the pH is close to the pKa of an analyte, it can exist in both ionized and non-ionized forms, leading to tailing. Adjusting the pH to be at least 2 units away from the pKa can help.
-
Column degradation: A void at the head of the column or contamination can also cause tailing. Reversing and flushing the column or replacing it may be necessary.
Q4: My baseline is noisy. What are the potential causes and solutions?
A noisy baseline can originate from several sources:
-
Mobile phase issues: Ensure your solvents are of high purity (HPLC grade), have been filtered to remove particulates, and are properly degassed to prevent air bubbles from entering the system.
-
Pump problems: Inconsistent solvent delivery from the pump can cause baseline fluctuations. Check for leaks and ensure the pump seals are in good condition.
-
Detector issues: A dirty flow cell or a failing lamp in the detector can lead to a noisy baseline. Flush the flow cell and check the lamp's energy output.
-
Contamination: Contamination in the column or guard column can leach out during the run, causing baseline noise.
Troubleshooting Guides
Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Solution |
| Peak Tailing | |
| Secondary silanol interactions | Add a competing base (e.g., 0.1% triethylamine) to the mobile phase. Use a base-deactivated or end-capped column. |
| Column overload | Reduce the injection volume or sample concentration. |
| Mobile phase pH near analyte pKa | Adjust the mobile phase pH to be at least 2 units above or below the analyte's pKa. |
| Column void or contamination | Flush the column in the reverse direction. If the problem persists, replace the column. |
| Peak Fronting | |
| Sample solvent stronger than mobile phase | Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column overload | Reduce the injection volume or sample concentration. |
| Split Peaks | |
| Partially blocked column inlet frit | Reverse and flush the column. If the problem persists, replace the frit or the column. |
| Sample solvent incompatibility | Ensure the sample solvent is miscible with the mobile phase. |
| Injector issue | Check the injector for proper operation and ensure the sample loop is completely filled. |
Problem: Inconsistent Retention Times
| Possible Cause | Solution |
| Inconsistent mobile phase composition | Prepare fresh mobile phase carefully. Use a high-quality solvent mixer. |
| Fluctuations in column temperature | Use a column oven to maintain a constant temperature. |
| Pump flow rate instability | Check for leaks in the pump and system. Purge the pump to remove air bubbles. Have the pump seals checked and replaced if necessary. |
| Poor column equilibration | Increase the equilibration time between runs, especially after a gradient. |
| Column degradation | The stationary phase may be degrading. Replace the column. |
Experimental Protocols
General Protocol for HPLC Analysis of Visnadin and Related Compounds
This protocol provides a general starting point and should be optimized for your specific application.
1. Sample Preparation (from Plant Material): a. Weigh approximately 1 gram of powdered, dried plant material. b. Extract with 20 mL of methanol in an ultrasonic bath for 30 minutes. c. Centrifuge the extract at 4000 rpm for 10 minutes. d. Filter the supernatant through a 0.45 µm syringe filter prior to injection.
2. HPLC Conditions:
- Column: C18, 250 mm x 4.6 mm, 5 µm particle size
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient Program: | Time (min) | % B | | :--- | :--- | | 0 | 20 | | 20 | 80 | | 25 | 80 | | 26 | 20 | | 30 | 20 |
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Injection Volume: 10 µL
- Detection: UV at 254 nm and 330 nm
Data Presentation
Table 1: Example Retention Times for Furanocoumarins under Reversed-Phase HPLC Conditions
| Compound | Retention Time (min) |
| Khellol Glucoside | 8.5 |
| Khellin | 12.2 |
| Visnagin | 14.8 |
| Visnadin | Expected to be in a similar range, optimization required |
Note: These are example retention times and will vary depending on the specific HPLC system, column, and mobile phase conditions used.
Visualizations
minimizing off-target effects of Visnadine in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Visnadine in cell culture experiments. The information aims to help minimize off-target effects and ensure reliable and reproducible results.
FAQs: this compound in Cell Culture
Q1: What is this compound and what is its primary mechanism of action?
This compound is a natural compound extracted from the plant Ammi visnaga. Its primary established mechanism of action is the inhibition of L-type calcium (Ca2+) channels, which leads to the relaxation of smooth muscle by preventing calcium influx into cells.[1][2] At higher concentrations, it may have other effects on vascular smooth muscle contraction.[3]
Q2: What are the potential off-target effects of this compound in cell culture?
While specific off-target effects of this compound are not extensively documented in publicly available research, studies on the related compound Visnagin suggest potential interactions with key cellular signaling pathways. These may include the PI3K/Akt/mTOR and MAPK signaling pathways, which are crucial for cell proliferation, survival, and stress responses.[4][5] As an L-type calcium channel blocker, this compound could also potentially influence other cellular processes dependent on calcium signaling.
Q3: What is a recommended starting concentration for this compound in a new cell line?
A recommended starting point for a new cell line is to perform a dose-response experiment. Based on studies with the related compound Visnagin, a broad range of concentrations from low micromolar (e.g., 1 µM) to higher concentrations (e.g., 100 µM) could be tested.[4][6][7] The optimal concentration will be cell line-dependent and should be determined empirically.
Q4: How should I prepare and store a this compound stock solution?
This compound is a small organic molecule. For cell culture experiments, it is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-100 mM). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell culture experiments.
| Problem | Possible Causes | Recommended Solutions |
| Unexpected Cell Death or High Cytotoxicity | 1. This compound concentration is too high: The IC50 value can vary significantly between cell lines. | 1a. Perform a dose-response curve: Test a wide range of this compound concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50 for your specific cell line. 1b. Review literature for related compounds: Research typical concentrations used for other L-type calcium channel blockers or Visnagin in similar cell lines. |
| 2. Off-target effects: At higher concentrations, this compound may inhibit other essential cellular pathways, leading to toxicity. | 2a. Use the lowest effective concentration: Once the optimal concentration for the desired on-target effect is determined, use the lowest possible concentration to minimize off-target effects. 2b. Assess off-target pathway modulation: Use techniques like Western blotting or reporter assays to check for unintended activation or inhibition of key signaling pathways (e.g., PI3K/Akt, MAPK). | |
| 3. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells. | 3a. Maintain a low final solvent concentration: Ensure the final concentration of the solvent in the cell culture medium is non-toxic (typically ≤ 0.1% for DMSO). 3b. Include a solvent control: Always include a vehicle control (medium with the same concentration of solvent as the treated wells) in your experiments. | |
| Inconsistent or No Observable Effect | 1. This compound concentration is too low: The concentration used may be below the threshold required to elicit a response in your cell line. | 1a. Increase the concentration: Based on your initial dose-response, test a higher range of concentrations. |
| 2. Poor compound stability or solubility in media: this compound may degrade or precipitate in the cell culture medium over time. | 2a. Prepare fresh dilutions: Prepare fresh dilutions of this compound from the stock solution for each experiment. 2b. Visually inspect the medium: Check for any signs of precipitation after adding this compound to the culture medium. 2c. Consider serum effects: If using serum-containing medium, be aware that proteins in the serum can bind to small molecules and reduce their effective concentration. | |
| 3. Cell line is not sensitive to L-type calcium channel blockade: The cellular process you are studying may not be dependent on L-type calcium channels. | 3a. Use a positive control: Include a well-characterized L-type calcium channel blocker (e.g., nifedipine, verapamil) as a positive control to confirm that your experimental system is responsive to this class of inhibitors. 3b. Confirm target expression: Verify that your cell line expresses L-type calcium channels at the protein level (e.g., via Western blot or immunofluorescence). | |
| Variability Between Experiments | 1. Inconsistent cell health and density: Variations in cell passage number, confluence, and overall health can affect their response to treatment. | 1a. Standardize cell culture conditions: Use cells within a consistent passage number range, seed at a standardized density, and ensure they are in the logarithmic growth phase at the time of treatment. |
| 2. Inconsistent compound preparation: Errors in diluting the stock solution can lead to different final concentrations. | 2a. Use calibrated pipettes: Ensure accurate and consistent dilutions. 2b. Prepare a master mix: For treating multiple wells or plates, prepare a master mix of the final this compound concentration in the medium to ensure consistency. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line.
Materials:
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Your cell line of interest
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Complete cell culture medium
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This compound stock solution (e.g., 10 mM in DMSO)
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96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
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Multichannel pipette
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Plate reader
Procedure:
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Cell Seeding:
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Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
This compound Treatment:
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Prepare a serial dilution of this compound in complete medium. A common starting range is 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM.
-
Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
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Carefully remove the medium from the wells and add 100 µL of the corresponding this compound dilution or control solution.
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Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
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Incubate for 15-30 minutes at room temperature with gentle shaking.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Assessing Off-Target Effects on the PI3K/Akt Signaling Pathway via Western Blot
This protocol describes how to investigate if this compound affects the phosphorylation status of key proteins in the PI3K/Akt pathway.
Materials:
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Your cell line of interest
-
6-well cell culture plates
-
This compound stock solution
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Complete cell culture medium
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Serum-free medium (for starvation)
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Growth factor (e.g., IGF-1 or EGF, to stimulate the pathway)
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Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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BCA protein assay kit
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SDS-PAGE gels and running buffer
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Transfer buffer and PVDF membrane
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Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
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Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH)
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HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours in serum-free medium.
-
Pre-treat the cells with this compound at different concentrations (e.g., IC50 and a lower concentration) and a vehicle control for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the lysates.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein samples to the same concentration and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody for total Akt and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the results between the different treatment groups.
-
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Potential off-target interaction with the PI3K/Akt pathway.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. State-dependent inhibition of L-type calcium channels: cell-based assay in high-throughput format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Résolution des problèmes de culture cellulaire [sigmaaldrich.com]
- 3. Enzymatic and Non-Enzymatic Cell Dissociation Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Visnagin inhibits cervical cancer cells proliferation through the induction of apoptosis and modulation of PI3K/AKT/mTOR and MAPK signaling pathway - Arabian Journal of Chemistry [arabjchem.org]
- 5. Visnagin mitigates acute kidney injury caused by lipopolysaccharide administration by inhibiting the NF-κB and pyroptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
addressing variability in biological response to Visnadine
Welcome to the Technical Support Center for Visnadine research. This resource is designed for researchers, scientists, and drug development professionals to address the inherent variability in the biological response to this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data from key studies to support your experimental design and interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a natural compound extracted from the plant Ammi visnaga. Its primary mechanism of action is as a vasodilator. It functions by inhibiting L-type calcium (Ca2+) channels in smooth muscle cells, which leads to muscle relaxation and increased blood flow.
Q2: We are observing significant variability in the dose-response curve in our in-vitro experiments. What could be the cause?
A2: Variability in in-vitro dose-response to this compound can stem from several factors:
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Cell Line and Passage Number: Different smooth muscle cell lines or primary cells from different donors can exhibit varying expression levels of L-type calcium channels. High passage numbers can also lead to phenotypic drift and altered responses.
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Compound Stability and Solubility: Ensure that your this compound stock solution is properly prepared and stored. This compound may have limited solubility in aqueous solutions; using a suitable solvent like DMSO and ensuring final concentrations are within the solubility range is critical.
-
Experimental Conditions: Factors such as temperature, pH, and incubation time can significantly impact results. Consistency in these parameters is key.
-
Assay-Specific Variables: In contractility assays, tissue viability and equilibration time are crucial. In calcium imaging assays, dye loading efficiency and phototoxicity can introduce variability.
Q3: Our results with this compound are not consistent with published clinical data. Why might this be?
A3: Discrepancies between in-vitro and clinical data are common in drug development. For this compound, this is particularly relevant due to the noted heterogeneity in clinical trial results. Reasons for these differences include:
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Formulation and Bioavailability: Clinical studies often use specific formulations (e.g., sprays, emulgels) that affect the local concentration and penetration of this compound. This is difficult to replicate in standard in-vitro models.
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Complex Biological Environment: The in-vivo response is influenced by a multitude of factors not present in isolated cell cultures, such as neuronal input, endocrine signaling, and metabolism.
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Subject Variability: As highlighted in systematic reviews of this compound clinical trials, factors such as age, hormonal status, and the specific etiology of the condition being studied can lead to a wide range of responses.
Q4: Are there known off-target effects of this compound that could be influencing our results?
A4: While the primary target of this compound is the L-type calcium channel, some evidence suggests that at higher concentrations, it may have other effects on vascular smooth muscle contraction. It is advisable to perform counter-screens or use specific inhibitors for other potential targets if you suspect off-target effects in your experimental system.
Troubleshooting Guides
Issue 1: Inconsistent Results in Vascular Smooth Muscle Contractility Assays
| Potential Cause | Troubleshooting Step |
| Tissue Viability | Ensure proper dissection and handling of vascular tissue to maintain viability. Tissues should be kept in ice-cold, oxygenated Krebs-Henseleit buffer. |
| Equilibration Time | Allow for an adequate equilibration period (typically 60-90 minutes) under stable tension before initiating the experiment. |
| Inconsistent Contractions | Use a consistent concentration of a standard contractile agent (e.g., KCl or phenylephrine) to establish a baseline contraction before applying this compound. |
| Solvent Effects | If using a solvent like DMSO, ensure the final concentration in the organ bath is low (typically <0.1%) and run a solvent control to rule out any effects of the vehicle. |
Issue 2: High Background or Low Signal in Calcium Imaging Experiments
| Potential Cause | Troubleshooting Step |
| Inefficient Dye Loading | Optimize the concentration of the calcium indicator dye (e.g., Fura-2 AM) and the loading time and temperature. The addition of a non-ionic surfactant like Pluronic F-127 can aid in dye solubilization and cell loading. |
| Phototoxicity/Photobleaching | Minimize exposure of the cells to excitation light. Use the lowest possible laser power and exposure time that still provides a detectable signal. |
| Cell Health | Ensure cells are healthy and not overgrown before starting the experiment. Stressed or dying cells can exhibit altered calcium signaling. |
| Autofluorescence | Run a control with unloaded cells to assess the level of background autofluorescence and subtract this from your measurements. |
Data from Clinical Trials
A systematic review of randomized clinical trials on the efficacy of this compound for female sexual dysfunction highlighted significant heterogeneity between studies, precluding a meta-analysis. This variability underscores the challenges in obtaining consistent biological responses. The primary outcome measure in these studies was the Female Sexual Function Index (FSFI), a 19-item questionnaire assessing six domains of sexual function.
Below is a summary of the key findings from the two main randomized controlled trials.
Table 1: Summary of FSFI Total Score Changes in Clinical Trials of this compound
| Study | Intervention Group | Control/Comparison Group | Key Finding on FSFI Total Score |
| Bernorio et al. | This compound Spray | Placebo Spray | Statistically significant improvement with this compound compared to placebo after 30 days. |
| Caruso et al. | Daily this compound Spray | On-demand this compound Spray | Daily application led to a significantly greater improvement in total FSFI score compared to on-demand use.[1] |
Note: The detailed quantitative data with mean scores, standard deviations, and p-values for each FSFI domain were not available in the cited systematic reviews. Researchers should consult the full-text publications for this information.
Experimental Protocols
1. In-Vitro Vascular Smooth Muscle Tension Measurement
This protocol is a general guideline for assessing the vasodilatory effect of this compound on isolated vascular rings.
-
Tissue Preparation:
-
Humanely euthanize the experimental animal (e.g., rat) and dissect the thoracic aorta.
-
Immediately place the aorta in ice-cold, oxygenated Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose).
-
Carefully remove adhering connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in width.
-
-
Mounting and Equilibration:
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer at 37°C and continuously bubble with 95% O2 / 5% CO2.
-
Connect the rings to an isometric force transducer.
-
Apply a resting tension of 1.5-2.0 g and allow the rings to equilibrate for 60-90 minutes, with buffer changes every 15-20 minutes.
-
-
Experimental Procedure:
-
Induce a stable contraction with a contractile agent (e.g., 60 mM KCl or 1 µM phenylephrine).
-
Once the contraction has plateaued, add cumulative concentrations of this compound to the organ bath.
-
Record the relaxation response at each concentration.
-
A solvent control (e.g., DMSO) should be run in parallel.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the pre-contraction induced by the contractile agent.
-
Plot the concentration-response curve and calculate the EC50 value.
-
2. Intracellular Calcium Measurement in Cultured Smooth Muscle Cells
This protocol provides a general method for measuring changes in intracellular calcium concentration ([Ca2+]i) in response to this compound.
-
Cell Culture and Plating:
-
Culture vascular smooth muscle cells in an appropriate growth medium.
-
Plate the cells onto glass-bottom dishes suitable for fluorescence microscopy.
-
Allow the cells to adhere and grow to a confluence of 70-80%.
-
-
Dye Loading:
-
Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+).
-
Add the acetoxymethyl (AM) ester form of a calcium indicator dye (e.g., 2-5 µM Fura-2 AM) to the loading buffer. The addition of 0.02% Pluronic F-127 can aid in dye solubilization.
-
Incubate the cells with the dye-loading solution for 30-60 minutes at 37°C.
-
Wash the cells with fresh loading buffer to remove excess dye and allow for de-esterification for at least 30 minutes.
-
-
Calcium Imaging:
-
Mount the dish on the stage of an inverted fluorescence microscope equipped for ratiometric imaging (for dyes like Fura-2).
-
Establish a baseline fluorescence recording.
-
Stimulate the cells with a depolarizing agent (e.g., high KCl) to induce calcium influx through L-type calcium channels.
-
After observing a stable increase in [Ca2+]i, apply this compound and record the change in fluorescence.
-
-
Data Analysis:
-
For ratiometric dyes, calculate the ratio of fluorescence intensities at the two excitation wavelengths.
-
Calibrate the fluorescence ratio to [Ca2+]i using standard methods if absolute concentrations are required.
-
Express the effect of this compound as a percentage inhibition of the KCl-induced calcium increase.
-
Visualizations
Caption: Simplified signaling pathway of this compound-induced smooth muscle relaxation.
Caption: Workflow for investigating and addressing variability in this compound response.
References
Technical Support Center: Enhancing the Transdermal Penetration of Visnadine
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the transdermal penetration of Visnadine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving effective transdermal delivery of this compound?
A1: The primary challenges for the transdermal delivery of this compound stem from its physicochemical properties and the formidable barrier of the stratum corneum. This compound has a molecular weight of 388.41 g/mol [1][2], which is within the generally accepted range for passive diffusion (<500 Da). However, its limited water solubility can hinder its partitioning from the formulation into the more aqueous environment of the viable epidermis[3]. The highly organized lipid structure of the stratum corneum presents the main obstacle to the penetration of most drug molecules[4][5].
Q2: Which formulation strategies can be employed to enhance the transdermal penetration of this compound?
A2: Several formulation strategies can be explored to overcome the skin barrier and improve this compound delivery. These include:
-
Chemical Penetration Enhancers: Incorporating compounds that reversibly disrupt the stratum corneum's lipid structure. Examples include fatty acids (e.g., oleic acid), terpenes (e.g., limonene), and surfactants[6][7].
-
Vesicular Carriers: Encapsulating this compound in lipid-based vesicles like liposomes and ethosomes can improve its solubility and facilitate its transport across the skin[1][2][8]. Ethosomes, containing a high concentration of ethanol, are particularly noted for their enhanced skin penetration capabilities[9][10].
-
Novel Formulations: Developing microemulsions or nanoemulsions can increase the solubility of this compound and improve its contact with the skin, thereby enhancing penetration[11].
Q3: Are there any physical enhancement techniques that can be used for this compound?
A3: Yes, physical enhancement techniques can be applied to increase the permeation of this compound. These methods often involve the use of external energy to disrupt the stratum corneum and include:
-
Iontophoresis: Applying a low-level electrical current to drive ionized this compound molecules across the skin[6][12].
-
Sonophoresis: Using ultrasound to create transient pores in the skin, facilitating drug passage[6][13].
-
Microneedles: Creating microscopic channels in the skin to bypass the stratum corneum barrier[6].
Q4: What is the likely mechanism of action of this compound at the cellular level in the skin?
A4: this compound is known as a peripheral vasodilator and functions as a calcium channel blocker[3][14][15]. Its mechanism of action in the skin likely involves the blockade of L-type voltage-gated calcium channels in the vascular smooth muscle cells of dermal blood vessels. This inhibition of calcium influx leads to smooth muscle relaxation, vasodilation, and increased local blood flow[16][17]. This vasodilatory effect could potentially contribute to the enhanced clearance of the drug from the dermal tissue into the systemic circulation.
Troubleshooting Guides
Issue 1: Low Permeation of this compound in Franz Diffusion Cell Experiments
| Possible Cause | Troubleshooting Step |
| Inadequate Drug Release from Formulation | Optimize the formulation by adjusting the concentration of solvents, surfactants, or other excipients to improve this compound's solubility and release. |
| Poor Partitioning into the Stratum Corneum | Incorporate a suitable chemical penetration enhancer (e.g., oleic acid, limonene) into the formulation to increase the partitioning of this compound into the skin. |
| Membrane Integrity Issues | Ensure the skin membrane (human, animal, or synthetic) is properly prepared and mounted in the Franz cell. Check for any damage or leaks. |
| Sub-optimal Receptor Phase Composition | For the lipophilic this compound, consider adding a co-solvent like ethanol or a surfactant to the receptor medium to maintain sink conditions. |
| Incorrect Temperature | Verify that the water bath maintaining the Franz cell temperature is set to 32°C to mimic physiological skin temperature. |
Issue 2: High Variability in Permeation Data
| Possible Cause | Troubleshooting Step |
| Inconsistent Formulation Application | Ensure a consistent and uniform amount of the formulation is applied to the membrane surface in each Franz cell. |
| Variable Skin Membrane Thickness/Quality | If using biological membranes, try to source them from a consistent anatomical location and donor pool. For synthetic membranes, check for batch-to-batch variability. |
| Air Bubbles in the Receptor Chamber | Carefully fill the receptor chamber to avoid trapping air bubbles beneath the membrane, as they can impede diffusion. |
| Inconsistent Sampling Technique | Use a consistent volume and technique for sampling from the receptor chamber at each time point. Ensure complete mixing of the receptor fluid before sampling. |
Experimental Protocols
Protocol 1: In Vitro Transdermal Permeation Study using Franz Diffusion Cells
Objective: To evaluate the transdermal permeation of this compound from different formulations.
Materials:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., porcine ear skin) or a synthetic membrane (e.g., Strat-M®)
-
This compound formulations (e.g., gel, cream, ethosomal suspension)
-
Receptor solution (e.g., phosphate-buffered saline with 20% ethanol)
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Methodology:
-
Prepare the skin membrane by carefully excising it and removing any subcutaneous fat. Equilibrate the membrane in the receptor solution for 30 minutes before mounting.
-
Mount the skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.
-
Fill the receptor chamber with pre-warmed (32°C) and degassed receptor solution, ensuring no air bubbles are trapped.
-
Apply a known quantity (e.g., 10 mg/cm²) of the this compound formulation to the surface of the membrane in the donor chamber.
-
Maintain the temperature of the receptor solution at 32 ± 0.5°C and stir continuously.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 0.5 mL) from the receptor chamber for analysis and replace it with an equal volume of fresh, pre-warmed receptor solution.
-
Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
Calculate the cumulative amount of this compound permeated per unit area (μg/cm²) and plot it against time. Determine the steady-state flux (Jss) from the slope of the linear portion of the curve.
Data Presentation
Table 1: Illustrative Permeation Parameters of this compound from Different Formulations
| Formulation | Steady-State Flux (Jss) (μg/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10⁻³) | Enhancement Ratio (ER) |
| Simple Gel | 1.5 ± 0.3 | 0.30 ± 0.06 | 1.0 |
| Gel with 5% Oleic Acid | 4.8 ± 0.7 | 0.96 ± 0.14 | 3.2 |
| Liposomal Formulation | 3.2 ± 0.5 | 0.64 ± 0.10 | 2.1 |
| Ethosomal Formulation | 8.1 ± 1.1 | 1.62 ± 0.22 | 5.4 |
Note: The data presented in this table is for illustrative purposes to demonstrate the potential effects of different enhancement strategies and is not derived from specific experimental studies on this compound.
Visualizations
Caption: Experimental workflow for in vitro transdermal permeation studies.
Caption: Proposed signaling pathway for this compound-induced vasodilation.
References
- 1. Liposomes as carriers for topical and transdermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liposomes and Ethosomes: Comparative Potential in Enhancing Skin Permeability for Therapeutic and Cosmetic Applications [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Strategic advances in liposomes technology: translational paradigm in transdermal delivery for skin dermatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Chemical Penetration Enhancers for Transdermal Drug Delivery - Success and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transdermal Drug Delivery Enhancement by Compounds of Natural Origin [mdpi.com]
- 8. impactfactor.org [impactfactor.org]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Ethosome-Based Transdermal Drug Delivery: Its Structural Components, Preparation Techniques, and Therapeutic Applications Across Metabolic, Chronic, and Oncological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. permegear.com [permegear.com]
- 12. Recent Advances in Skin Penetration Enhancers for Transdermal Gene and Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. The spectrum of cutaneous reactions associated with calcium antagonists: A review of the literature and the possible etiopathogenic mechanisms [escholarship.org]
- 16. Vasodilators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. my.clevelandclinic.org [my.clevelandclinic.org]
resolving analytical challenges in Visnadine quantification
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analytical challenges in the quantification of Visnadine. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Issues
Question: Why am I seeing peak tailing in my chromatogram?
Answer: Peak tailing, where the peak asymmetry factor is greater than 1, is a common issue in HPLC. It can be caused by several factors related to the column, mobile phase, or sample.
-
Column Overload: Injecting too much sample can saturate the column, leading to peak tailing.[1] Try diluting the sample or reducing the injection volume.
-
Secondary Interactions: Silanol groups on the silica packing material can interact with basic analytes, causing tailing. Ensure the mobile phase pH is optimal for this compound. Using a highly deactivated, end-capped column or adding a competitive base to the mobile phase can mitigate this.
-
Column Degradation: A deteriorated or clogged column can result in uneven flow and broad, tailing peaks.[1] Try cleaning the column with appropriate solvents or replace it if necessary.[1] A partially plugged column inlet frit can also cause this issue.[2]
-
Dead Volume: Excessive tubing length or improper connections can increase dead volume, contributing to peak distortion.
Question: My retention times are shifting. What is the cause?
Answer: Inconsistent retention times can severely affect the reproducibility of your analysis.[1] Common causes include:
-
Mobile Phase Preparation: Variations in mobile phase composition, such as differences in solvent purity or incorrect pH, can lead to shifts.[1] Ensure consistent and accurate preparation for every run. Inadequate degassing can also introduce air bubbles, affecting the pump performance.[3]
-
Pump and System Leaks: Leaks in the pump, injector, or detector can cause pressure instability and, consequently, fluctuating retention times.[1]
-
Temperature Fluctuations: HPLC systems can be sensitive to changes in ambient temperature, which affects solvent viscosity and column performance.[1] Using a column oven is recommended for stable retention times.
-
Column Equilibration: Insufficient column equilibration time between runs, especially in gradient elution, can cause retention time drift.
Question: I'm observing a noisy or drifting baseline. How can I fix this?
Answer: A stable baseline is crucial for accurate quantification. Noise and drift can originate from several sources:
-
Contaminated Mobile Phase: Impurities in solvents or buffers are a primary cause of baseline noise.[3] Using high-purity (HPLC-grade) solvents and freshly prepared mobile phases is essential.
-
Detector Instability: Fluctuations in the detector lamp or electronics can lead to baseline drift.[1] Ensure the lamp has sufficient warm-up time.
-
Inadequate Mobile Phase Mixing: In gradient elution, improper mixing of solvents can cause baseline fluctuations.[3]
-
Column Bleed: Degradation of the column's stationary phase can lead to a rising baseline, particularly at higher temperatures or with aggressive mobile phases.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Issues
Question: How do I identify and mitigate matrix effects?
Answer: Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, causing ion suppression or enhancement.[4][5] This can significantly impact accuracy and precision.[4]
-
Identification: Matrix effects can be evaluated using the post-extraction spike method.[5] This involves comparing the analyte's response in a neat solution to its response in a blank matrix sample spiked with the analyte after extraction.[5] A significant difference indicates the presence of matrix effects.
-
Mitigation Strategies:
-
Chromatographic Separation: Optimize the HPLC method to separate this compound from interfering matrix components.[4]
-
Sample Preparation: Employ more effective sample clean-up techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds.[4][6]
-
Stable Isotope-Labeled Internal Standard (SIL-IS): Using a SIL-IS is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and is affected similarly by ion suppression or enhancement.
-
Dilution: Diluting the sample can reduce the concentration of interfering components, thereby minimizing matrix effects.[7]
-
Question: My assay is showing low sensitivity. What are the potential reasons?
Answer: Low sensitivity in an LC-MS/MS assay means the signal for your analyte is weak, which can be problematic for quantifying low concentrations of this compound.
-
Ionization Inefficiency: The choice of ionization source (e.g., ESI, APCI) and its parameters (e.g., voltages, gas flows, temperature) must be optimized for this compound.
-
Matrix Effects: Significant ion suppression from the sample matrix is a common cause of reduced sensitivity.
-
Sample Loss During Preparation: The extraction procedure may not be efficient, leading to poor recovery of this compound from the sample matrix.[8]
-
Analyte Instability: this compound may be degrading during sample collection, storage, or processing.[9]
General Analytical Issues
Question: What causes poor accuracy and precision in my results?
Answer: Inaccurate or imprecise results render the analytical method unreliable.[10] The causes can be multifaceted:
-
Method Validation: The analytical method may not be properly validated. Key parameters like linearity, accuracy, precision, and specificity must be thoroughly assessed.[11][12]
-
Reference Standard Issues: The purity and stability of the this compound reference standard are critical. Always use a well-characterized reference standard from a reputable source.[13]
-
Sample Preparation Variability: Inconsistent sample preparation introduces errors. This can stem from inaccurate pipetting, incomplete extraction, or sample degradation.[6]
-
Operator Error: Variations in how the method is executed by different analysts can lead to reproducibility issues.[1]
| Summary of Common Troubleshooting Issues | ||
| Problem | Potential Causes | Recommended Solutions |
| Peak Tailing | Column overload, secondary silanol interactions, column degradation.[1] | Reduce sample concentration, optimize mobile phase pH, use an end-capped column, clean or replace the column.[1] |
| Retention Time Shift | Inconsistent mobile phase, system leaks, temperature fluctuations.[1] | Prepare mobile phase carefully, check for leaks, use a column oven.[1] |
| Noisy Baseline | Contaminated mobile phase, detector instability, air bubbles.[1][3] | Use HPLC-grade solvents, allow detector to warm up, degas mobile phase.[1][3] |
| Matrix Effects | Co-eluting endogenous compounds interfering with ionization.[4] | Improve sample cleanup (SPE/LLE), optimize chromatography, use a stable isotope-labeled internal standard.[4] |
| Low Sensitivity | Ion suppression, poor extraction recovery, analyte instability.[9] | Optimize MS parameters, improve sample preparation, assess analyte stability.[9] |
| Poor Accuracy/Precision | Improper method validation, inconsistent sample handling, reference standard issues.[11][13] | Fully validate the method, ensure consistent execution of protocols, use a certified reference standard.[11][13] |
Experimental Protocols
Protocol 1: General HPLC-UV Quantification of this compound
This protocol outlines a general method for the quantification of this compound using HPLC with UV detection.
-
Chromatographic System: HPLC system equipped with a quaternary pump, autosampler, column oven, and UV/Vis or PDA detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of Acetonitrile and water (containing 0.1% formic acid). A typical starting point could be 60:40 (Acetonitrile:Water).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Scan for this compound's maximum absorbance (λmax), which is typically in the UV range.
-
Injection Volume: 10 µL.
-
Sample Preparation: a. Extract this compound from the matrix using an appropriate solvent (e.g., methanol or acetonitrile). A protocol for this can be found in various research papers.[14][15] b. Centrifuge the extract to pellet any solids. c. Filter the supernatant through a 0.45 µm syringe filter before injection.
-
Quantification: Create a calibration curve using a certified this compound reference standard at a minimum of five concentration levels.[16] Calculate the concentration of this compound in the samples by interpolating their peak areas against the calibration curve.
Protocol 2: Evaluation of Matrix Effect
This procedure is used to determine if components in the sample matrix are suppressing or enhancing the MS signal of this compound.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the this compound standard into the mobile phase or reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).
-
Set B (Post-Extraction Spike): Obtain blank matrix (e.g., plasma, plant extract without this compound). Process these blank samples through the entire extraction procedure. Spike the this compound standard into the final extracted matrix at the same concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike the this compound standard into the blank matrix before the extraction procedure begins. This set is used to determine extraction recovery.
-
-
Analyze Samples: Analyze all three sets of samples using the validated LC-MS/MS method.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
-
Interpretation: A matrix effect value significantly different from 100% (e.g., <85% or >115%) indicates ion suppression or enhancement, respectively.[8] The coefficient of variation (CV%) of the matrix factor across different lots of matrix should also be evaluated.[17]
Visualizations
Caption: Figure 1: General Experimental Workflow for this compound Quantification.
Caption: Figure 2: Troubleshooting Logic for Peak Tailing in HPLC.
Caption: Figure 3: Key Parameters for Analytical Method Validation.
Frequently Asked Questions (FAQs)
Question: Which analytical method is better for this compound quantification: HPLC-UV or LC-MS/MS?
Answer: The choice depends on the specific requirements of your study.
-
HPLC-UV: This method is robust, cost-effective, and widely available.[18] It is suitable for quantifying this compound in simpler matrices or at higher concentrations where high specificity is not required. However, its specificity can be limited if other compounds in the sample absorb at the same wavelength.[19][20]
-
LC-MS/MS: This technique offers superior sensitivity and selectivity, making it the gold standard for quantifying analytes in complex biological matrices like plasma or tissue extracts.[21] It is ideal for trace-level analysis and can distinguish this compound from co-eluting compounds and metabolites.[22][23] The main drawbacks are higher equipment and operational costs.
| Comparison of Analytical Techniques | | | :--- | :--- | :--- | | Parameter | HPLC-UV | LC-MS/MS | | Selectivity | Moderate to Good | Excellent | | Sensitivity | Good (µg/mL to high ng/mL) | Excellent (pg/mL to low ng/mL) | | Matrix Effect | Less susceptible but co-eluting peaks interfere | Highly susceptible to ion suppression/enhancement | | Cost | Lower | Higher | | Complexity | Simpler | More Complex | | Application | Purity testing, formulation analysis, high-concentration samples | Bioanalysis, trace quantification, metabolite studies |
Question: What are the critical parameters to evaluate during method validation for this compound quantification?
Answer: A comprehensive method validation ensures that your analytical procedure is reliable, reproducible, and fit for its intended purpose.[10][16] According to guidelines from bodies like the FDA and ICH, the following parameters are critical:[12][24]
-
Specificity/Selectivity: The ability to measure the analyte unequivocally in the presence of other components.[10]
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.[16]
-
Accuracy: The closeness of the measured value to the true value.[12]
-
Precision: The degree of agreement among a series of measurements, assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).[12]
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantified.[10]
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[10]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.[12]
-
Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term, long-term).[9][25]
Question: How should I handle and store my samples to ensure the stability of this compound?
Answer: Analyte stability is crucial for accurate quantification.[9] While specific stability data for this compound should be experimentally determined, general best practices include:
-
Storage Temperature: Store biological samples at -20°C or preferably -80°C to minimize degradation until analysis.[9]
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as this can degrade some analytes. Aliquot samples into smaller volumes if repeated analysis is expected.
-
Light Exposure: Protect samples from light if this compound is found to be photolabile.
-
Autosampler Stability: If samples will sit in the autosampler for an extended period, their stability at that temperature (e.g., 4°C) should be evaluated.[3]
-
Stock Solution Stability: The stability of this compound in the stock and working standard solutions should also be determined under the specified storage conditions.[10]
References
- 1. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 2. researchgate.net [researchgate.net]
- 3. ijprajournal.com [ijprajournal.com]
- 4. eijppr.com [eijppr.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. gcms.cz [gcms.cz]
- 7. Analytical Chemistry in the 21st Century: Challenges, Solutions, and Future Perspectives of Complex Matrices Quantitative Analyses in Biological/Clinical Field [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. ikev.org [ikev.org]
- 13. USP Reference Standards [usp.org]
- 14. Single sample extraction protocol for the quantification of NAD and NADH redox states in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Single sample extraction protocol for the quantification of NAD and NADH redox states in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. seer.ufrgs.br [seer.ufrgs.br]
- 19. What are the limitations of UV-Vis spectroscopy? | AAT Bioquest [aatbio.com]
- 20. Limitations on the use of UV/Vis spectroscopy for the evaluation of conjugation effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. rsc.org [rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. A Quantitative LC-MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. LC–MS/MS method for the quantitation of decitabine and venetoclax in rat plasma after SPE: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Reduce Visnadine-Induced Cytotoxicity In Vitro
Welcome to the technical support center for researchers utilizing Visnadine in in vitro studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to this compound-induced cytotoxicity. The information presented is based on the current understanding of the cytotoxic mechanisms of related compounds and established methodologies in cell biology.
Frequently Asked Questions (FAQs)
Q1: My cells are showing high levels of toxicity after treatment with this compound. What is the likely mechanism of cell death?
Based on studies of the closely related compound Visnagin, this compound-induced cytotoxicity is likely mediated by the induction of oxidative stress, leading to apoptosis.[1][2][3] This involves the generation of reactive oxygen species (ROS), which can damage cellular components and trigger programmed cell death pathways.
Q2: What are the key cellular events I should investigate to confirm the mechanism of this compound's cytotoxicity?
To elucidate the cytotoxic mechanism, we recommend investigating the following key events:
-
Increased Reactive Oxygen Species (ROS) Production: Measure intracellular ROS levels to determine if oxidative stress is a primary trigger.
-
Disruption of Mitochondrial Membrane Potential (ΔΨm): Assess changes in ΔΨm as an indicator of mitochondrial involvement in the apoptotic process.
-
Activation of Caspases: Measure the activity of key executioner caspases, such as caspase-3, which are central to the apoptotic cascade.
-
Changes in Apoptotic Protein Expression: Analyze the expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins to understand the regulation of the apoptotic pathway.
Q3: What strategies can I employ to reduce this compound-induced cytotoxicity in my cell cultures?
The primary strategy to mitigate this compound-induced cytotoxicity is to counteract the underlying oxidative stress. This can be achieved by co-treating the cells with an antioxidant. N-acetylcysteine (NAC) is a widely used and effective antioxidant for this purpose.[4][5][6]
Q4: How does N-acetylcysteine (NAC) protect cells from this compound-induced cytotoxicity?
N-acetylcysteine acts as a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.[4][6] By boosting GSH levels, NAC enhances the cell's capacity to neutralize ROS, thereby reducing oxidative damage and inhibiting the downstream apoptotic signaling cascade. NAC can also directly scavenge some reactive oxygen species.[4][6]
Troubleshooting Guides
Issue 1: Unexpectedly High Cell Death at Low this compound Concentrations
| Possible Cause | Troubleshooting Step |
| High Cellular Sensitivity | Determine the IC50 value of this compound for your specific cell line to establish a dose-response curve. Different cell lines can exhibit varying sensitivities. |
| Oxidative Stress Overload | Co-treat with a range of concentrations of an antioxidant like N-acetylcysteine (NAC) to see if it rescues the cells. |
| Pre-existing Cellular Stress | Ensure optimal cell culture conditions (e.g., proper media, CO2 levels, and passage number) to minimize baseline stress. |
Issue 2: Inconsistent Results in Cytotoxicity Assays
| Possible Cause | Troubleshooting Step |
| Variability in Treatment Time | Standardize the duration of this compound exposure across all experiments. |
| Inconsistent Cell Seeding Density | Ensure a consistent number of cells are seeded in each well, as cell density can influence drug sensitivity. |
| Assay Interference | If using a colorimetric or fluorometric assay, test for any direct interaction between this compound and the assay reagents in a cell-free system. |
Quantitative Data Summary
The following tables provide expected trends in quantitative data when investigating this compound-induced cytotoxicity and the protective effects of N-acetylcysteine (NAC). These are representative data based on similar compounds and should be confirmed experimentally for your specific model.
Table 1: Effect of this compound and N-acetylcysteine on Cell Viability
| Treatment | Concentration | Expected Cell Viability (%) |
| Control | - | 100 |
| This compound | IC50 | ~50 |
| This compound + NAC | IC50 + 1 mM | > 75 |
| This compound + NAC | IC50 + 5 mM | > 90 |
| NAC alone | 5 mM | ~100 |
Table 2: Key Markers of Oxidative Stress and Apoptosis
| Treatment | Relative ROS Levels | Mitochondrial Membrane Potential (Red/Green Fluorescence Ratio) | Relative Caspase-3 Activity | Bax/Bcl-2 Ratio |
| Control | 1.0 | High | 1.0 | Low |
| This compound | > 3.0 | Low | > 4.0 | High |
| This compound + NAC | < 1.5 | High | < 2.0 | Low |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound, with or without N-acetylcysteine, for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Protocol 2: Measurement of Intracellular ROS using DCFH-DA
-
Cell Seeding and Treatment: Seed cells in a 96-well black plate and treat with this compound ± NAC as described above.
-
DCFH-DA Staining: Wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells with PBS and measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.
-
Data Analysis: Express ROS levels relative to the untreated control.
Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
-
Cell Seeding and Treatment: Culture cells on glass coverslips or in a 96-well plate and treat as required.
-
JC-1 Staining: Incubate the cells with 5 µg/mL JC-1 staining solution in culture medium for 20 minutes at 37°C.[7][8][9][10]
-
Washing: Wash the cells with PBS.
-
Imaging/Measurement: Analyze the cells using a fluorescence microscope or a fluorescence plate reader. Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers).
-
Data Analysis: Quantify the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
Protocol 4: Caspase-3 Activity Assay (Colorimetric)
-
Cell Lysis: After treatment, lyse the cells using a chilled lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Caspase Assay: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[11][12][13][14][15]
-
Absorbance Reading: Measure the absorbance at 405 nm.
-
Data Analysis: Calculate the relative caspase-3 activity compared to the untreated control.
Protocol 5: Western Blot for Bax and Bcl-2 Expression
-
Protein Extraction: Extract total protein from treated and control cells.
-
Protein Quantification: Measure the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin).
-
Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an ECL detection system.
-
Densitometry: Quantify the band intensities and calculate the Bax/Bcl-2 ratio.[16][17][18][19][20]
Visualizations
Caption: Proposed signaling pathway of this compound-induced cytotoxicity and its inhibition by N-acetylcysteine.
Caption: Experimental workflow for investigating strategies to reduce this compound-induced cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. europeanreview.org [europeanreview.org]
- 3. The anticancer activity of visnagin, isolated from Ammi visnaga L., against the human malignant melanoma cell lines, HT 144 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile—An Overlooked In Vitro Mechanism of Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Cytoprotective Effect of N-acetyl-L-cysteine against ROS-Induced Cytotoxicity Is Independent of Its Ability to Enhance Glutathione Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2.6. Mitochondrial Membrane Potential Assay (JC-1 Staining) [bio-protocol.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. mpbio.com [mpbio.com]
- 13. biogot.com [biogot.com]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
- 15. abcam.com [abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
comparing the efficacy of Visnadine versus Khellin in vasodilation
An Objective Guide for Researchers and Drug Development Professionals
Published: November 18, 2025
Visnadine and Khellin, two naturally derived furochromones from the plant Ammi visnaga, have long been recognized for their vasodilatory properties.[1] Historically used in traditional medicine for conditions like angina pectoris, their ability to relax vascular smooth muscle has made them subjects of scientific interest.[2][3] This guide provides a detailed comparison of their efficacy and mechanisms in inducing vasodilation, supported by available experimental data, to inform researchers and professionals in pharmacology and drug development.
While direct comparative studies with quantitative potency metrics like EC50 values are scarce in publicly available literature, a robust comparison can be synthesized by examining their distinct mechanisms of action and the experimental conditions under which they have been studied.
Performance and Mechanism Comparison
The primary vasodilatory action of both this compound and Khellin is linked to their ability to modulate calcium ion (Ca2+) influx in vascular smooth muscle cells.[1][4] However, the specifics of their interaction with calcium channels appear to differ, suggesting distinct pharmacological profiles.
| Feature | This compound | Khellin |
| Primary Mechanism | Preferential inhibition of L-type voltage-gated Ca2+ channels.[1][2] | Non-specific inhibition of calcium influx.[5] |
| Concentration-Dependent Effects | Selectively inhibits Ca2+ entry at concentrations < 10⁻⁵ M. At higher concentrations (> 10⁻⁵ M), it may interfere with other contraction pathways.[2] | Relaxes vascular preparations with a potency that suggests a general inhibition of calcium flux, without specificity for particular calcium channels.[5] |
| Additional Actions | At high concentrations, it also inhibits contractile responses induced by noradrenaline and phorbol esters.[2] | May enhance calcium extrusion or sequestration from intracellular stores, contributing to its vasorelaxant action.[5] |
| Therapeutic Use | Has been used for the treatment of angina pectoris due to its peripheral and coronary vasodilator activities.[2] | Traditionally used for renal colic, coronary disease, and bronchial asthma.[3] |
Experimental Protocols
The characterization of this compound and Khellin as vasodilators relies on established in vitro experimental models, most commonly the isolated aortic ring assay. This method allows for the direct measurement of vascular smooth muscle tension in a controlled environment.
Isolated Aortic Ring Vasodilation Assay
This protocol provides a generalized methodology based on standard practices for evaluating vasoactive compounds.[2]
-
Tissue Preparation:
-
Male Wistar rats are euthanized, and the thoracic aorta is carefully excised.
-
The aorta is placed in a Krebs-Henseleit buffer solution, cleaned of adherent connective and adipose tissue.
-
The vessel is cut into rings approximately 4-5 mm in length. For some experiments, the endothelium may be mechanically removed by gently rubbing the intimal surface.
-
-
Experimental Setup:
-
Aortic rings are suspended between two L-shaped stainless-steel hooks in an organ bath chamber containing Krebs-Henseleit solution at 37°C, continuously gassed with 95% O₂ and 5% CO₂.
-
One hook is fixed to the bottom of the chamber, while the other is connected to an isometric force transducer to record changes in tension.
-
-
Procedure:
-
The rings are equilibrated under a resting tension of approximately 1.5 to 2.0 grams for at least 60 minutes.
-
The viability of the rings is assessed by inducing a contraction with a high-potassium solution (e.g., 80 mM KCl).
-
To study the relaxant effects, the aortic rings are first pre-contracted with an agonist such as phenylephrine or noradrenaline to achieve a stable, submaximal contraction.
-
Once the contraction plateau is reached, cumulative concentrations of the test compound (this compound or Khellin) are added to the organ bath.
-
-
Data Acquisition and Analysis:
-
The relaxation response is measured as the percentage decrease from the pre-contracted tension.
-
Dose-response curves are constructed to evaluate the potency and efficacy of the vasodilator.
-
Visualizing Experimental and Mechanistic Pathways
To better understand the processes involved in evaluating and comparing these compounds, the following diagrams illustrate the experimental workflow and their proposed signaling pathways.
Conclusion
Both this compound and Khellin are effective vasodilators that function primarily by inhibiting calcium influx into vascular smooth muscle cells. The key distinction lies in their specificity: this compound exhibits a preferential blockade of L-type calcium channels, particularly at lower concentrations, while Khellin appears to act as a non-specific inhibitor of calcium flux.[2][5] This difference in mechanism may have implications for their therapeutic profiles, including potency, selectivity for different vascular beds, and potential side effects. The lack of direct, quantitative comparative studies highlights a gap in the literature and underscores the need for further research to precisely define their relative efficacies and therapeutic potential.
References
A Comparative Guide to Bioanalytical Method Validation for Visnadine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent bioanalytical methods for the quantification of Visnadine in biological matrices: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate bioanalytical method is critical for accurately evaluating the pharmacokinetic and toxicokinetic properties of therapeutic agents like this compound, a natural compound known for its vasodilator effects.[1]
This document outlines the experimental protocols, presents validation data in a comparative format, and discusses the relative advantages of each technique to aid researchers in selecting the most suitable method for their discovery, preclinical, and clinical studies.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for quantifying analytes in biological samples. It is often employed in early-stage research and for routine analysis due to its reliability and cost-effectiveness. The method relies on the chromatographic separation of the analyte from matrix components, followed by detection based on its ultraviolet absorbance.
Experimental Protocol: HPLC-UV
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma, add 200 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for injection.
-
-
Chromatographic Conditions:
-
HPLC System: Standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 250 nm, based on the absorbance of similar furanocoumarins like Visnagin.[1]
-
Injection Volume: 20 µL.
-
Workflow for HPLC-UV Analysis
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard in bioanalysis due to its superior sensitivity and selectivity.[2] It couples the separation power of liquid chromatography with the precise detection capabilities of mass spectrometry, allowing for the quantification of analytes at very low concentrations, even in complex biological matrices.[2][3]
Experimental Protocol: LC-MS/MS
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 100 µL aliquot of plasma, add an internal standard solution.
-
Add 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes to separate the layers.
-
Transfer the organic (upper) layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for injection.
-
-
Chromatographic & Mass Spectrometric Conditions:
-
LC System: UPLC or HPLC system.
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor → product ion transitions for this compound and its internal standard.
-
Workflow for LC-MS/MS Analysis
Comparative Validation Data
The performance of a bioanalytical method is defined by a series of validation parameters established by regulatory guidelines.[4][5] The following tables summarize the expected performance characteristics for the two methods.
Table 1: Linearity and Sensitivity
| Parameter | HPLC-UV | LC-MS/MS | Commentary |
| Linearity Range | 50 - 5,000 ng/mL | 0.5 - 1,000 ng/mL | LC-MS/MS offers a wider dynamic range at lower concentrations. |
| Correlation (r²) | > 0.995 | > 0.998 | Both methods show excellent linearity. |
| LLOQ | 50 ng/mL | 0.5 ng/mL | The Lower Limit of Quantification (LLOQ) is significantly lower for LC-MS/MS, making it ideal for pharmacokinetic studies with low drug exposure.[4] |
| LOD | 15 ng/mL | 0.15 ng/mL | The Limit of Detection (LOD) demonstrates the superior sensitivity of mass spectrometric detection. |
Table 2: Accuracy and Precision
| Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria |
| Intra-day Accuracy | 88 - 110% | 95 - 105% | Within ±15% of nominal (±20% at LLOQ) |
| Inter-day Accuracy | 85 - 112% | 94 - 106% | Within ±15% of nominal (±20% at LLOQ) |
| Intra-day Precision (%RSD) | < 12% | < 8% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%RSD) | < 15% | < 10% | ≤ 15% (≤ 20% at LLOQ) |
Accuracy is expressed as the percentage of the measured concentration relative to the nominal concentration. Precision is expressed as the Relative Standard Deviation (%RSD).
Table 3: Recovery and Matrix Effect
| Parameter | HPLC-UV | LC-MS/MS | Commentary |
| Extraction Recovery | > 85% | > 90% | Both methods show efficient extraction, though the LLE for LC-MS/MS is often cleaner. |
| Matrix Effect | Not typically assessed | Must be evaluated | Matrix effects (ion suppression or enhancement) are a critical validation parameter for LC-MS/MS to ensure accuracy.[6] |
Method Selection Guide
Choosing between HPLC-UV and LC-MS/MS depends on the specific requirements of the study. The following decision-making diagram outlines key considerations.
References
- 1. researchgate.net [researchgate.net]
- 2. jneonatalsurg.com [jneonatalsurg.com]
- 3. pnrjournal.com [pnrjournal.com]
- 4. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. amitpatel745.wordpress.com [amitpatel745.wordpress.com]
A Comparative Guide to Analytical Methods for Visnadine Quantification
Visnadine, a pyranocoumarin found in the medicinal plant Ammi visnaga, is recognized for its vasodilatory properties. Accurate and precise quantification of this compound is crucial for quality control of herbal preparations and in pharmaceutical research. This guide provides a comparative overview of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry—for the determination of this compound.
Due to a lack of publicly available, detailed validated analytical methods specifically for this compound, this guide presents a comparison based on validated methods for the closely related and co-occurring furanocoumarins, khellin and visnagin, also isolated from Ammi visnaga. The analytical principles and validation parameters for these compounds are considered highly relevant and applicable to the analysis of this compound.
Quantitative Data Summary
The performance of HPLC and HPTLC methods for the analysis of compounds structurally similar to this compound are summarized below. These tables highlight the key validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.
Table 1: Comparison of Validated HPLC Methods for Khellin and Visnagin
| Validation Parameter | Method 1 (Khellin & Visnagin) | Method 2 (Khellin) |
| Linearity Range | Khellin: 0.05 - 1.0 mg/mLVisnagin: 0.05 - 1.0 mg/mL | 10 - 80 µg/mL |
| Correlation Coefficient (r²) | > 0.99 | 0.999 |
| Limit of Quantification (LOQ) | 0.01 mg/mL | Not Reported |
| Accuracy (% Recovery) | 93.45 - 105.78% | 100.53% |
| Precision (% RSD) | Intra-day: 0.93 - 12.98%Inter-day: 0.93 - 12.98% | 0.63 - 1.97% |
Table 2: Comparison of a Validated HPTLC Method for Khellin
| Validation Parameter | Method 3 (Khellin) |
| Linearity Range | 25 - 1000 ng/spot |
| Correlation Coefficient (r²) | 0.995 |
| Limit of Detection (LOD) | Not Reported |
| Limit of Quantification (LOQ) | Not Reported |
| Accuracy (% Recovery) | 100.08% |
| Precision (% RSD) | 0.62 - 2.05% |
Experimental Protocols
Detailed methodologies for the cited analytical techniques are provided below.
Method 1: High-Performance Liquid Chromatography (HPLC) for Khellin and Visnagin [1]
-
Sample Preparation: 50 mg of an aqueous extract of Ammi visnaga fruits is dissolved in 5 ml of methanol and filtered through a 0.45 µm filter.[1]
-
Instrumentation: A Shimadzu VP series HPLC system with a diode array detector was used.
-
Chromatographic Conditions:
-
Column: LiChrocart RP-select (250 mm × 4 mm i.d., 5 µm particle diameter) with a pre-column (4.6 mm i.d. × 2.5 cm).[1]
-
Mobile Phase: A gradient elution program with (A) water, (B) THF, and (C) methanol was employed.[1]
-
Flow Rate: 1 mL/min.[1]
-
Column Temperature: 30°C.
-
Detection Wavelength: 330 nm.[1]
-
Injection Volume: 50 µL.[1]
-
-
Standard Preparation: Calibration curves were prepared using six concentrations of khellin and visnagin standards, with each concentration injected in triplicate.
Method 2: High-Performance Liquid Chromatography (HPLC) for Khellin
-
Instrumentation: A SHIMADZU HPLC system consisting of a binary pump, a UV-visible detector, and a rheodyne injector was used for the analysis.
-
Chromatographic Conditions:
-
Column: Reverse phase C-18 column (250 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase: Methanol: Water (75:25, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 247 nm.
-
Injection Volume: 20 µL.
-
-
Standard Preparation: Standard solutions of khellin were prepared in the concentration range of 10–80 μg/mL.
Method 3: High-Performance Thin-Layer Chromatography (HPTLC) for Khellin
-
Sample Application: Sample solutions were applied on a semiautomatic TLC sampler Linomat V on precoated silica gel aluminum plates 60F254.
-
Instrumentation: A CAMAG HPTLC system including a Linomat V applicator, twin trough glass chamber, and a TLC scanner III was utilized.
-
Chromatographic Conditions:
-
Stationary Phase: Precoated silica gel aluminium plates 60F254 (20 cm × 10 cm, 0.2 mm thickness).
-
Mobile Phase: Ethyl acetate: Toluene: Formic acid (5.5:4.0:0.5, v/v/v).
-
Development: Linear ascending development was carried out in a twin trough glass chamber saturated for 30 minutes.
-
Densitometric Scanning: Scanning was performed at 247 nm.
-
-
Standard Preparation: A calibration curve was prepared by applying different concentrations of a standard solution of khellin in the range of 25–1,000 ng/spot.
Method 4: Ultraviolet-Visible (UV-Vis) Spectrophotometry (General Method)
While a specific validated UV-Vis spectrophotometric method for this compound was not found, a general procedure for the analysis of Ammi visnaga extracts can be outlined.
-
Sample Preparation: An alcoholic extract of the plant material is prepared. Impurities may be removed using chromatographic adsorption.
-
Instrumentation: A double beam UV-Vis spectrophotometer.
-
Analysis: The absorbance of the sample solution is measured over a wavelength range of 220-350 nm. A calibration curve is prepared using standard solutions of the analyte to determine its concentration in the sample.
Methodology Visualization
The following diagrams illustrate the general workflow for the validation of an analytical method, a crucial process for ensuring the reliability of analytical data.
Caption: General workflow for analytical method validation.
Caption: Conceptual diagram of cross-validation between two analytical methods.
References
A Comparative Analysis of Visnadine's Relaxant Effects on Smooth Muscle Across Animal Models
For Researchers, Scientists, and Drug Development Professionals
Visnadine, a natural compound extracted from the plant Ammi visnaga, has demonstrated significant promise as a smooth muscle relaxant. Its primary mechanism of action involves the inhibition of L-type calcium channels, leading to a reduction in intracellular calcium concentration and subsequent muscle relaxation. This guide provides a comparative overview of this compound's effects on various smooth muscle tissues in different animal models, supported by available experimental data and detailed methodologies.
Cardiovascular Smooth Muscle: Vasodilatory Properties
This compound exhibits potent vasodilatory effects, primarily investigated in rat models. These studies consistently show a dose-dependent relaxation of vascular smooth muscle, leading to a reduction in blood pressure.
Table 1: Vasodilatory Effects of this compound on Rat Arterial Preparations
| Animal Model | Tissue Preparation | Agonist | This compound Concentration | Observed Effect | Citation |
| Rat | Isolated Aortic Rings | Norepinephrine (1 µM) | 10⁻⁷ to 10⁻⁴ M | Concentration-dependent relaxation | [1] |
| Rat | Isolated Aortic Rings | KCl (80 mM) | < 10⁻⁵ M | Selective inhibition of contraction | [1] |
| Rat | Isolated Portal Vein | Spontaneous Contraction | < 10⁻⁵ M | Inhibition of spontaneous activity | [1] |
Experimental Protocol: Vasorelaxation in Rat Aorta
The following protocol is a standard method used to assess the vasorelaxant effects of compounds on isolated rat aortic rings.
-
Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution. The aorta is cleaned of adherent connective and adipose tissue, and cut into rings of 2-3 mm in width. For some experiments, the endothelium is mechanically removed by gently rubbing the intimal surface.
-
Organ Bath Setup: The aortic rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O₂ and 5% CO₂. The upper hook is connected to an isometric force transducer to record changes in tension.
-
Equilibration and Contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1-2 grams. Following equilibration, the rings are contracted with a submaximal concentration of a contractile agent, such as norepinephrine or a high concentration of potassium chloride (KCl).
-
Drug Administration: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath to elicit a concentration-response curve.
-
Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction induced by the agonist.
Non-Vascular Smooth Muscle: Spasmolytic Potential
While research on this compound's effects on non-vascular smooth muscle is less extensive, studies on extracts of Ammi visnaga, which contain this compound, suggest a potential for spasmolytic activity in other tissues.
Gastrointestinal Smooth Muscle
A study on a combination product containing Ammi visnaga extract demonstrated spasmolytic activity on isolated guinea pig ileum pre-contracted with acetylcholine[2]. This suggests that this compound may contribute to the relaxation of intestinal smooth muscle. However, direct studies with isolated this compound are needed for confirmation.
Airway Smooth Muscle
Currently, there is a lack of direct evidence from animal models on the effects of this compound on airway smooth muscle. Given its mechanism as a calcium channel blocker, a class of drugs known to induce bronchodilation, it is plausible that this compound could exert a relaxant effect on bronchial smooth muscle. Further investigation in models such as the guinea pig trachea is warranted.
Mechanism of Action: Signaling Pathway
The primary mechanism of this compound's relaxant effect is the inhibition of L-type voltage-gated calcium channels in the plasma membrane of smooth muscle cells. This action leads to a cascade of intracellular events culminating in muscle relaxation. At higher concentrations, a weak inhibition of cyclic nucleotide phosphodiesterases (PDEs) may also contribute to its effects[3][4].
References
- 1. Effects of this compound on rat isolated vascular smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Spasmolytic and contractile effects of a combination product from plants on the smooth muscle of the guinea pigs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of visnagin on cyclic nucleotide phosphodiesterases and their role in its inhibitory effects on vascular smooth muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (PDF) Effects of Visnagin on Cyclic Nucleotide [research.amanote.com]
A Head-to-Head Comparison of Visnadine and Sildenafil on Clitoral Blood Flow
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Visnadine and Sildenafil on clitoral blood flow, supported by available experimental data. While direct head-to-head clinical trials are not yet available, this document synthesizes findings from individual studies to offer a comparative overview for research and development purposes.
Executive Summary
Both this compound and Sildenafil have demonstrated positive effects on clitoral blood flow, a key physiological component of female sexual arousal. However, they operate through distinct pharmacological pathways. This compound, a natural compound, acts as a calcium channel blocker, while Sildenafil is a selective phosphodiesterase type 5 (PDE5) inhibitor. This fundamental difference in their mechanism of action presents distinct profiles for potential therapeutic applications.
Data Presentation: Quantitative Effects on Clitoral Blood Flow
The following tables summarize the quantitative data from studies investigating the effects of this compound and Sildenafil on clitoral blood flow, as measured by color Doppler ultrasonography.
Table 1: Effects of this compound on Clitoral Blood Flow
| Study Population | Intervention | Key Findings | Reference |
| 38 premenopausal women (25-40 years) with female sexual arousal disorder (FSAD) | Daily vulvar this compound spray | Statistically significant improvement in clitoral blood flow (p < .001) | [1][2] |
Specific quantitative values for blood flow parameters were not detailed in the abstract.
Table 2: Effects of Sildenafil on Clitoral Blood Flow
| Study Population | Intervention | Key Findings | Reference |
| 25 healthy postmenopausal women (mean age 50.2 ± 3.6 years) | Single oral dose of 50 mg Sildenafil | Mean peak systolic velocity (PSV) of clitoral artery significantly higher (17.9 ± 8.6 cm/sec vs 12.9 ± 5.8 cm/sec, P < .001) | [3][4] |
| 22 postmenopausal women with orgasmic dysfunction | 50 mg Sildenafil daily for 15 days | Blood flow significantly more improved in the Sildenafil group than in the placebo group (P<0.05) | [5][6] |
| Premenopausal women with type 1 diabetes and sexual arousal disorder | 100 mg Sildenafil | Sildenafil improved clitoral blood flow with respect to placebo (P<0.05). Mean PSV markedly increased (16.78 ± 1.65), and mean end-diastolic velocity (EDV) significantly decreased (-5.1 ± 1.2) from baseline. | [7] |
Experimental Protocols
This compound Study Protocol
A randomized, crossover study was conducted with 38 premenopausal women diagnosed with FSAD.[1][2] Participants were assigned to one of two sequences: on-demand this compound spray followed by a washout period and then daily application, or daily application followed by a washout period and then on-demand use.[1][2] The efficacy of the treatment on clitoral blood flow was assessed using color Doppler ultrasonography at baseline and at follow-up intervals.[1][2]
Sildenafil Study Protocols
-
Study 1: Twenty-five healthy, naturally postmenopausal women were enrolled.[3][4] Baseline measurements of clitoral artery blood flow were taken using color Doppler sonography.[3][4] A single oral dose of 50 mg sildenafil citrate was administered, and Doppler sonographic examination was repeated one hour later.[3][4]
-
Study 2: A randomized, double-blind, placebo-controlled trial involved 22 postmenopausal women with orgasmic dysfunction.[5][6] Participants received either a 50 mg dose of sildenafil or a placebo daily for 15 days.[5][6] Clitoral blood flow was measured by color and pulse Doppler at baseline, one hour after the first dose, and after 15 days of treatment.[5][6]
-
Study 3: Premenopausal women with type 1 diabetes and sexual arousal disorder were administered 100 mg of sildenafil.[7] Clitoral blood flow was measured using color Doppler ultrasound, and the results were compared to a placebo group.[7]
Signaling Pathways and Mechanisms of Action
This compound: Calcium Channel Blockade
This compound is an active compound extracted from the Ammi visnaga plant.[8] Its primary mechanism of action as a vasodilator is the inhibition of L-type calcium (Ca2+) channels in vascular smooth muscle cells.[8][9] By blocking the influx of calcium ions, this compound prevents the contractile response of these muscles, leading to vasodilation and increased blood flow.[8]
References
- 1. Randomized crossover study investigating daily versus on-demand vulvar this compound spray in women affected by female sexual arousal disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Effect of Sildenafil Citrate on Uterine and Clitoral Arterial Blood Flow in Postmenopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of sildenafil citrate on uterine and clitoral arterial blood flow in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of sildenafil on clitoral blood flow and sexual response in postmenopausal women with orgasmic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iris.unict.it [iris.unict.it]
- 8. tandfonline.com [tandfonline.com]
- 9. Effects of this compound on rat isolated vascular smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Synergistic Potential of Visnadine: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the vasodilatory agent Visnadine, its mechanism of action, and a theoretical framework for evaluating its potential synergistic effects with other compounds. While direct experimental data on this compound synergy is limited in publicly available literature, this document outlines a scientific rationale for investigating novel combination therapies and provides standardized methodologies for their evaluation.
Section 1: this compound - Mechanism of Action and Therapeutic Applications
This compound is a natural compound extracted from the plant Ammi visnaga. It is classified as a peripheral vasodilator.[1] The primary mechanism of action of this compound is the blockage of L-type calcium channels in vascular smooth muscle cells.[2][3] This inhibition of calcium influx prevents the activation of myosin light-chain kinase, leading to smooth muscle relaxation and subsequent vasodilation (widening of blood vessels).[4][5]
This vasodilatory effect improves blood flow and is the basis for its investigation in conditions associated with reduced circulation. Notably, topical formulations of this compound have been studied for their efficacy in treating female sexual arousal disorder (FSAD) by enhancing clitoral blood flow.
The following diagram illustrates the established signaling pathway for this compound's vasodilatory effect.
Section 2: Theoretical Synergistic Combinations with this compound
The principle of synergistic drug combination involves targeting different pathways that lead to the same physiological outcome. By combining compounds with complementary mechanisms, it may be possible to achieve a greater therapeutic effect at lower doses, potentially reducing side effects. Given this compound's action as a calcium channel blocker, promising candidates for synergistic combinations are compounds that promote vasodilation through alternative signaling pathways.
Rationale: While this compound blocks calcium influx, PDE5 inhibitors (e.g., sildenafil, tadalafil) enhance the effects of nitric oxide (NO). NO activates guanylate cyclase, which increases levels of cyclic guanosine monophosphate (cGMP), a potent vasodilator. PDE5 inhibitors prevent the breakdown of cGMP, thereby prolonging its vasodilatory effect. Combining this compound with a PDE5 inhibitor could therefore produce a powerful synergistic effect on smooth muscle relaxation.
The following diagram illustrates the hypothetical synergistic action of this compound and a PDE5 inhibitor.
Section 3: Experimental Protocol for Evaluating Synergy
To quantitatively assess the synergistic potential of this compound with another compound, a structured experimental approach is necessary. The following protocol outlines a general workflow for in vitro or ex vivo studies.
1. Tissue Preparation (Example: Rat Aortic Rings):
-
Euthanize a male Wistar rat (250-300g) via an approved protocol.
-
Isolate the thoracic aorta and place it in cold Krebs-Henseleit solution.
-
Clean the aorta of adherent tissue and cut into 2-3 mm rings.
-
Mount the rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.
-
Connect the rings to an isometric force transducer to record changes in tension.
2. Dose-Response Curve Generation:
-
Pre-contract the aortic rings with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine).
-
Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound or the compound under investigation.
-
Record the relaxation response at each concentration.
-
Calculate the percentage of relaxation relative to the pre-contracted tension.
-
Plot the concentration-response curve and determine the ED₅₀ (the concentration that produces 50% of the maximal effect).
3. Isobolographic Analysis:
-
Isobolographic analysis is a widely accepted method for evaluating drug interactions.[6][7][8][9]
-
Theoretical Additive Line: On a graph with the doses of this compound on the x-axis and the doses of the other compound on the y-axis, plot the individual ED₅₀ values. The straight line connecting these two points represents the line of additivity.
-
Experimental Data: Plot the ED₅₀ values of the drug combinations on the same graph.
-
Interpretation:
Section 4: Quantitative Data Presentation
While specific experimental data for this compound combinations are not available, the following tables provide a template for presenting such data once obtained.
Table 1: Individual Compound Potency
| Compound | ED₅₀ (μM) [95% CI] | Maximal Effect (Eₘₐₓ, % Relaxation) |
| This compound | Data to be determined | Data to be determined |
| Compound X | Data to be determined | Data to be determined |
Table 2: Combination Potency and Interaction Analysis
| Fixed Ratio (this compound:Compound X) | Experimental ED₅₀ (μM) [95% CI] | Theoretical Additive ED₅₀ (μM) | Interaction Index* | Interaction Type |
| 1:3 | Data to be determined | Calculated value | Calculated value | Synergy/Additivity/Antagonism |
| 1:1 | Data to be determined | Calculated value | Calculated value | Synergy/Additivity/Antagonism |
| 3:1 | Data to be determined | Calculated value | Calculated value | Synergy/Additivity/Antagonism |
*The Interaction Index can be calculated using various models, such as the Chou-Talalay method, where an index < 1 indicates synergy.
Conclusion
This compound's established mechanism as a calcium channel blocker presents a solid foundation for exploring its synergistic potential with other vasodilatory agents. The proposed combination with PDE5 inhibitors offers a scientifically sound avenue for investigation. By employing rigorous experimental protocols, such as the one outlined in this guide, researchers can quantitatively evaluate these potential synergies. The discovery of a synergistic combination involving this compound could lead to the development of more effective therapies for conditions characterized by impaired local blood flow, including female sexual arousal disorder. Further preclinical and clinical studies are warranted to explore these possibilities.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pharmacology and mechanisms of action of calcium-channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Signaling pathways in vascular function and hypertension: molecular mechanisms and therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]
- 6. An overview of drug combination analysis with isobolograms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 8. jpccr.eu [jpccr.eu]
- 9. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
Scrutinizing Visnadine: A Comparative Guide to a Landscape Devoid of Independent Clinical Trial Replication
For researchers, scientists, and drug development professionals, the independent replication of clinical trial data is the cornerstone of validating therapeutic efficacy and safety. This guide delves into the published clinical trial landscape of Visnadine, a natural vasodilator, and underscores a critical gap: the absence of independent replication of its trial results. In the context of evidence-based medicine, this lack of corroborative data presents a significant hurdle for its broader acceptance and clinical integration.
This guide will objectively compare the limited clinical evidence for this compound with that of Khellin, another compound derived from the same plant source (Ammi visnaga), which has a more extensive, albeit still debated, history of clinical investigation for different indications. By presenting the available data, or lack thereof, this guide aims to highlight the importance of rigorous, replicated research in drug development.
This compound Clinical Trials: A Paucity of Evidence
A systematic review of the literature reveals a stark scarcity of robust clinical data for this compound. To date, only two randomized controlled trials (RCTs) have been published investigating its efficacy, both focusing on female sexual dysfunction (FSD). A meta-analysis of these studies was not possible due to significant differences in their design and methodology[1]. This limited evidence base has not been independently replicated, a critical step for validating the initial findings.
Summary of Published this compound Clinical Trials
| Study | Design | Participants (n) | Indication | Intervention | Comparator | Key Outcomes | Reported Adverse Events |
| Bernorio et al. | Parallel, Randomized, Double-Blind | 58 | Female Sexual Dysfunction | This compound topical spray | Placebo spray | Statistically significant improvement in the total Female Sexual Function Index (FSFI) score with this compound compared to placebo. | Not specified in available abstracts. |
| Caruso et al.[2][3][4] | Randomized Crossover | 31 | Female Sexual Arousal Disorder | This compound topical spray (daily vs. on-demand) | On-demand vs. daily use | Daily use of this compound spray showed a greater improvement in the FSFI total score, particularly in the arousal domain, and significantly improved clitoral blood flow compared to on-demand use[2][4]. | Not specified in available abstracts. |
A Comparative Look: Khellin Clinical Trials for Vitiligo
In contrast to this compound, Khellin has been the subject of multiple clinical investigations, primarily for the treatment of vitiligo, often in combination with ultraviolet A (KUVA) therapy. While the efficacy of Khellin remains a subject of debate and it is not universally approved, the existence of multiple studies allows for a more comprehensive, albeit still not definitively conclusive, evaluation of its therapeutic potential.
Summary of Selected Khellin Clinical Trials for Vitiligo
| Study | Design | Participants (n) | Indication | Intervention | Comparator | Key Outcomes | Reported Adverse Events |
| Abdel-Fattah et al. (1982)[5][6] | Double-Blind, Controlled | 30 | Vitiligo | Oral Khellin + Sunlight | Placebo + Sunlight | 39.9% of patients achieved 50-100% repigmentation with Khellin, while no repigmentation was observed in the control group[5][6]. | Not specified in available abstracts. |
| Orecchia et al. (1992)[7] | Controlled Trial | 41 | Vitiligo | Topical Khellin + Sunlight | Placebo + Sunlight | No significant difference in repigmentation was found between the Khellin-treated and placebo-treated sides[7]. | Not specified in available abstracts. |
| Valks et al. (2003) | Open Trial | 74 | Vitiligo | Topical Khellin liposomes + UVA/UVB | UVA/B light only | 72% of treated locations showed 50-100% repigmentation with Khellin, while the control group showed minimal repigmentation[8]. | No side effects were reported[8]. |
Experimental Protocols: A Methodological Overview
This compound for Female Sexual Dysfunction (Caruso et al.)[2][3][4]
-
Study Design: A randomized crossover study with two sequences: on-demand use followed by a washout period and then daily use, and vice-versa.
-
Participants: 38 premenopausal women aged 25-40 years diagnosed with female sexual arousal disorder (FSAD). 31 women completed the study.
-
Intervention: Application of a vulvar spray containing this compound.
-
Dosage and Administration:
-
On-demand: Applied as needed before sexual activity.
-
Daily: Applied once daily.
-
-
Outcome Measures:
-
Primary: Change in the Female Sexual Function Index (FSFI) total score and domain scores.
-
Secondary: Change in the Female Sexual Distress Scale (FSDS) and measurement of clitoral blood flow via Color Doppler ultrasonography.
-
-
Data Collection: Assessments were performed at baseline, 30 days, and 60 days.
Khellin for Vitiligo (Abdel-Fattah et al., 1982)[5][6]
-
Study Design: A double-blind, placebo-controlled clinical study.
-
Participants: 30 patients with vitiligo.
-
Intervention: Oral administration of Khellin.
-
Dosage and Administration: Details of the oral dosage were not available in the reviewed abstracts.
-
Procedure: Following oral administration, patients were exposed to natural sunlight.
-
Outcome Measures:
-
Primary: Percentage of repigmentation of vitiliginous areas.
-
-
Data Collection: Evaluation of repigmentation was conducted at the end of a 4-month treatment period.
Visualizing the Mechanisms and Processes
To better understand the context of these clinical trials, the following diagrams illustrate the proposed signaling pathway of this compound and a generalized workflow for a clinical trial.
Caption: Proposed signaling pathway of this compound's vasodilatory effect.
Caption: A generalized workflow of a randomized controlled clinical trial.
Conclusion: The Imperative of Independent Replication
The current body of evidence for the clinical efficacy of this compound is nascent and, critically, lacks independent replication. While the initial studies on its use in female sexual dysfunction suggest a potential therapeutic effect, these findings must be interpreted with caution until they are corroborated by further, larger, and methodologically robust trials conducted by independent research groups.
For drug development professionals and the scientific community, the case of this compound serves as a crucial reminder of the hierarchical nature of clinical evidence. Without independent replication, the external validity and generalizability of initial findings remain uncertain. As a comparator, the more extensive, though still debated, clinical research on Khellin highlights the typical, and necessary, progression of scientific inquiry, where multiple studies contribute to a broader understanding of a compound's potential. The path forward for this compound, should it be pursued as a therapeutic agent, must involve a commitment to this principle of independent verification to establish a credible and reliable evidence base.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Randomized crossover study investigating daily versus on-demand vulvar this compound spray in women affected by female sexual arousal disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Randomized crossover study investigating daily versus on-demand vulvar this compound spray in women affected by female sexual arousal disorder | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An approach to the treatment of vitiligo by khellin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photochemotherapy with topical khellin and sunlight in vitiligo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A case study to evaluate the treatment of vitiligo with khellin encapsulated in L-phenylalanin stabilized phosphatidylcholine liposomes in combination with ultraviolet light therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Safety Analysis of Visnadine and Other Vasodilators: A Guide for Researchers
This guide provides a detailed comparison of the safety profile of Visnadine, a naturally derived vasodilator, with established vasodilating agents such as Amlodipine, Nitroglycerin, and Sodium Nitroprusside. The content is intended for researchers, scientists, and drug development professionals, offering objective data, experimental context, and mechanistic insights to inform preclinical and clinical research.
Overview of Safety Profiles
This compound, extracted from the Ammi visnaga plant, functions as a vasodilator by widening blood vessels to improve circulation.[1] Its primary mechanism involves the inhibition of L-type Ca2+ channels, which are crucial for the contractile response of vascular smooth muscle.[2][3] While this compound has been investigated for conditions like angina pectoris[3] and, more recently, female sexual dysfunction in topical formulations[2][4], its systemic safety data is less comprehensive compared to widely prescribed vasodilators. The following table summarizes the known safety characteristics of this compound alongside key comparators.
Table 1: Comparative Safety and Tolerability Profile of Selected Vasodilators
| Feature | This compound | Amlodipine | Nitroglycerin | Sodium Nitroprusside |
| Drug Class | Natural Pyranocoumarin; Calcium Channel Blocker | Dihydropyridine Calcium Channel Blocker | Nitrate | Direct-acting Vasodilator (Nitric Oxide Donor) |
| Primary Mechanism | Blocks L-type calcium channels in vascular smooth muscle.[2][3][4] | Blocks L-type calcium channels, primarily in arterial smooth muscle. | Releases Nitric Oxide (NO), activating guanylate cyclase and increasing cGMP, leading to venodilation > arteriodilation.[5] | Spontaneously releases NO, potently dilating both arterioles and venules.[6][7] |
| Common Adverse Effects | Topical use: Localized itching, warmth (incidence similar to placebo).[8] Systemic data limited. | Headache, peripheral edema, dizziness, flushing, fatigue.[9][10][11] | Headache, orthostatic hypotension, dizziness, reflex tachycardia, flushing.[5][12] | Profound hypotension, reflex tachycardia, headache, nausea.[6][13] |
| Serious Risks & Contraindications | Harmful if swallowed.[14][15] Safety in pregnancy, breastfeeding, or with renal/hepatic impairment is not established.[16] | Generally well-tolerated; caution in severe hypotension or heart failure.[10][17] | Contraindicated with PDE-5 inhibitors (e.g., sildenafil) and in patients with severe anemia or increased intracranial pressure.[5][18] | Black Box Warning: Cyanide Toxicity. [6][19] Risk of thiocyanate toxicity, methemoglobinemia, and severe hypotension.[19] Contraindicated in most cases of compensatory hypertension.[19] |
Quantitative Toxicity Data
Toxicological data is critical for establishing a drug's therapeutic index. For this compound, the available data primarily comes from preclinical assessments.
Table 2: Acute Toxicity Data
| Compound | Test Species | Route of Administration | LD50 (Lethal Dose, 50%) | Reference |
| This compound | Rat | Oral | > 4000 mg/kg | [20] |
| Amlodipine Besylate | Rat | Oral | 393 mg/kg | (Data from manufacturer SDS) |
| Nitroglycerin | Rat | Oral | 105 mg/kg | (Data from manufacturer SDS) |
| Sodium Nitroprusside | Rat | Oral | 8.9 mg/kg | (Data from manufacturer SDS) |
Mechanistic Pathways of Vasodilation
The safety and side-effect profiles of vasodilators are intrinsically linked to their mechanisms of action. This compound acts as a calcium channel blocker, a pathway distinct from that of nitric oxide donors.
Caption: Comparative signaling pathways for vasodilation.
Experimental Protocols
Objective assessment of a vasodilator's safety profile relies on standardized preclinical and clinical study designs. Below are outlines of key experimental methodologies.
This protocol is a generalized method consistent with OECD Guideline 423 for determining the acute oral toxicity of a substance like this compound.
-
Objective: To determine the median lethal dose (LD50) and identify signs of toxicity following a single oral administration.
-
Species: Wistar rats (female, 8-12 weeks old).
-
Grouping: Animals are divided into dose groups and a control group (vehicle only). A stepwise procedure is used, typically starting with doses of 300 mg/kg, 2000 mg/kg, and a limit dose of 5000 mg/kg.
-
Administration: The test substance is administered by oral gavage after a brief fasting period (e.g., 4 hours).
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory, and central nervous system activity), and body weight changes for at least 14 days.
-
Endpoint: The primary endpoint is mortality within the observation period. The LD50 value is calculated based on the number of mortalities at different dose levels. A full necropsy is performed on all animals at the end of the study.
This protocol assesses the direct effect of a vasodilator on blood vessel contractility.
-
Objective: To characterize the inhibitory effect of a test compound on vascular smooth muscle contraction.
-
Tissue Preparation: A segment of a blood vessel (e.g., rat thoracic aorta) is isolated and mounted in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Contraction Induction: The vessel is pre-contracted using an agent like high-potassium chloride (KCl) to induce depolarization-mediated Ca2+ influx, or a receptor agonist like phenylephrine.
-
Compound Administration: Cumulative concentrations of the test vasodilator (e.g., this compound) are added to the organ bath.
-
Data Acquisition: Changes in isometric tension are recorded using a force transducer. The relaxation response is measured as a percentage of the pre-contraction tension.
-
Endpoint Analysis: Concentration-response curves are generated to determine the potency (EC50) and efficacy (Emax) of the vasodilator. This method was used to demonstrate that this compound selectively inhibits contractions induced by KCl, confirming its action on L-type Ca2+ channels.[3]
Preclinical Safety Assessment Workflow
The development of any new vasodilator requires a structured safety assessment process before it can proceed to human trials. This workflow ensures that potential risks are identified and characterized early in development.
Caption: Standard preclinical safety evaluation workflow.
Conclusion
This compound presents a safety profile that, based on current evidence, differs significantly from other classes of vasodilators. As a calcium channel blocker, it is devoid of the nitric oxide-related toxicities associated with agents like Sodium Nitroprusside. Preclinical data indicate a wide therapeutic window for acute oral toxicity.[20] Clinical trials using topical formulations have found it to be well-tolerated and potentially safe.[2][21]
However, the body of evidence, particularly for systemic administration, remains limited compared to established drugs like Amlodipine. Further research, including comprehensive repeated-dose toxicity, reproductive toxicity, and drug interaction studies, is necessary to fully delineate this compound's safety profile for broader clinical applications. This guide highlights the need for continued investigation while providing a foundational comparison for researchers in the field of cardiovascular drug development.
References
- 1. 1mg.com [1mg.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Effects of this compound on rat isolated vascular smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Nitroglycerin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Sodium nitroprusside - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparative efficacy and safety of nisoldipine extended-release (ER) and amlodipine (CESNA-III study) in African American patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The safety of amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jpc.tums.ac.ir [jpc.tums.ac.ir]
- 12. Vasodilators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Vasodilators - Mayo Clinic [mayoclinic.org]
- 14. chemos.de [chemos.de]
- 15. This compound | C21H24O7 | CID 442151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. This compound - Uses, Side Effects, Substitutes, Composition And More | Lybrate [lybrate.com]
- 17. Amlodipine and Landmark Trials: A Review [cardiologyresearchjournal.com]
- 18. 6 Nitroglycerin Interactions and When to Contact Your Doctor - GoodRx [goodrx.com]
- 19. Sodium Nitroprusside - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. materie-prime.farmalabor.it [materie-prime.farmalabor.it]
- 21. Efficacy and safety of this compound in the treatment of symptoms of sexual dysfunction in heterosexual women: a systematic review of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Visnadine: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of visnadine, catering to researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1][2]. Therefore, it must be managed as a hazardous waste. Do not dispose of this compound down the drain or in regular solid waste[1]. All chemical waste, including this compound, should be handled by a licensed hazardous waste disposal service[3][4].
Hazard Summary and Classification
For safety and compliance, this compound should be handled according to the more stringent hazard classifications available. The following table summarizes the key hazard information.
| Hazard Classification | GHS Code | Signal Word | Description | Source |
| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed. | [1][2][5] |
| Hazardous to the aquatic environment, acute hazard | H400 | Warning | Very toxic to aquatic life. | [1][2] |
| Hazardous to the aquatic environment, chronic hazard | H410 | Warning | Very toxic to aquatic life with long lasting effects. | [1][2][5] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe handling and disposal of this compound waste in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including a lab coat, closed-toe shoes, and safety glasses.
-
Use chemical-resistant gloves (e.g., nitrile) when handling this compound waste.
2. Waste Segregation and Collection:
-
Solid Waste:
- Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, contaminated paper towels), in a dedicated, properly labeled hazardous waste container.
- The container must be made of a compatible material (e.g., a high-density polyethylene (HDPE) bucket or a glass container for sharps) and have a secure, tight-fitting lid[6].
-
Liquid Waste:
- Collect solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container[6].
- Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible wastes can react violently or produce toxic gases[7].
- Keep liquid and solid waste in separate containers[6].
3. Waste Container Labeling and Storage:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Environmental Hazard").
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[4][7]. The SAA should be at or near the point of waste generation[4].
-
Ensure secondary containment, such as a spill tray, is in place to contain any potential leaks[6].
4. Disposal of Empty this compound Containers:
-
A container that has held this compound is considered hazardous waste and must be handled in the same way as the substance itself[1].
-
If your institution's policy allows for the disposal of empty containers as regular trash, they must be thoroughly decontaminated first. For acutely toxic chemicals, this typically involves triple rinsing with a suitable solvent[3]. The rinsate from this process must be collected and disposed of as hazardous waste[3].
-
After decontamination, deface or remove all hazardous chemical labels from the container before discarding it[3][6].
5. Arranging for Final Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in your SAA[4].
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. chemos.de [chemos.de]
- 2. This compound | C21H24O7 | CID 442151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. vumc.org [vumc.org]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. This compound = 95 LC/MS-ELSD, = 95 LC/MS-ELSD 477-32-7 [sigmaaldrich.com]
- 6. acewaste.com.au [acewaste.com.au]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling Visnadine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Visnadine. The following procedures and recommendations are designed to ensure a safe laboratory environment and proper disposal of waste materials.
Hazard Summary
This compound is classified as harmful if swallowed (Acute Toxicity 4, Oral) and is very toxic to aquatic life with long-lasting effects.[1][2] Due to its hazardous nature, strict adherence to the following safety protocols is mandatory. No established Occupational Exposure Limit (OEL) has been identified for this compound, therefore, exposure should be minimized to the lowest practical level.
Quantitative Safety Data
| Hazard Classification | GHS Code | Signal Word | Description |
| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed.[1][2] |
| Hazardous to the Aquatic Environment, Acute | H400 | Warning | Very toxic to aquatic life.[1][2] |
| Hazardous to the Aquatic Environment, Chronic | H410 | Warning | Very toxic to aquatic life with long lasting effects.[1][2] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure during handling. The following PPE is required:
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemically resistant gloves. A recommended combination is a nitrile inner glove and a butyl or Viton™ outer glove.[3][4][5][6] | Provides robust protection against potential skin contact. While specific chemical resistance data for this compound is not available, butyl and Viton™ gloves offer broad protection against a wide range of organic and toxic compounds.[4][6] |
| Eye and Face Protection | Safety glasses with side shields are the minimum requirement. For procedures with a risk of splashing or aerosol generation (e.g., weighing, preparing solutions), a full-face shield or chemical splash goggles should be worn. | Protects eyes and face from accidental splashes and airborne particles. |
| Body Protection | A lab coat with long sleeves and a solid front is required. For larger quantities or procedures with a higher risk of contamination, a disposable, low-permeability gown should be worn over the lab coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (N95 or higher) is required when handling this compound powder outside of a certified chemical fume hood or other containment device.[1][7] For non-volatile solids, the primary inhalation risk is from airborne particulates. | Minimizes the risk of inhaling this compound powder, especially during weighing and transfer operations. |
Operational Plan: Safe Handling Workflow
Adherence to a systematic workflow is critical for safely handling this compound. The following diagram outlines the key steps from preparation to cleanup.
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Categorization : All solid this compound waste, including contaminated PPE (gloves, disposable gowns), weighing papers, and bench protectors, must be classified as "Acutely Toxic Solid Waste".[8]
-
Containment :
-
Solid waste should be collected in a dedicated, leak-proof, and clearly labeled container. The container should be kept closed when not in use.
-
Contaminated sharps (needles, razor blades) must be placed in a designated sharps container.
-
Solutions containing this compound should be collected as hazardous liquid waste in a sealed, compatible container. Do not dispose of this compound solutions down the drain.[1]
-
-
Labeling : All waste containers must be labeled with a "Hazardous Waste" tag that clearly identifies the contents, including "this compound" and the "Acutely Toxic" hazard warning.
-
Storage : Store waste containers in a designated satellite accumulation area away from incompatible materials.
-
Disposal Request : Follow your institution's procedures for hazardous waste pickup. Do not attempt to dispose of this compound waste through regular trash or sewer systems.[8][9][10]
-
Empty Containers : Original this compound containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[11] After rinsing and air-drying in a fume hood, the container can be managed for disposal as non-hazardous glass or plastic, with the label defaced.[9][10]
By implementing these safety and handling protocols, researchers can effectively mitigate the risks associated with this compound, ensuring personal safety and environmental protection.
References
- 1. selectsafetysales.com [selectsafetysales.com]
- 2. Selecting the Right Reusable Respirator Cartridge Filter - Gemplers [learn.gemplers.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 5. Protection Against Chemicals: What to consider when Selecting Chemical Gloves - Solmeglas SL [solmeglas.com]
- 6. envirosafetyproducts.com [envirosafetyproducts.com]
- 7. majorsafety.com [majorsafety.com]
- 8. web.mit.edu [web.mit.edu]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. policies.dartmouth.edu [policies.dartmouth.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
